molecular formula C7H5Cl2NO2 B2527018 2-Amino-3,6-dichlorobenzoic acid CAS No. 3032-32-4

2-Amino-3,6-dichlorobenzoic acid

Cat. No.: B2527018
CAS No.: 3032-32-4
M. Wt: 206.02
InChI Key: MMIREQFMYZQWLU-UHFFFAOYSA-N
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Description

2-Amino-3,6-dichlorobenzoic acid is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,6-dichlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIREQFMYZQWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863083
Record name 2-Amino-3,6-dichlorobenzoic acid
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Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3032-32-4
Record name Benzoic acid, 2-amino-3,6-dichloro-
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Record name 2-Amino-3,6-dichlorobenzoic acid
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Record name 3,6-DICHLOROANTHRANILIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3,6-dichlorobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2-Amino-3,6-dichlorobenzoic acid, identified by CAS Number 3032-32-4, is a halogenated aromatic carboxylic acid of significant interest in synthetic chemistry.[1][2] Its molecular structure, featuring an amino group, a carboxylic acid functional group, and two chlorine atoms on the benzene ring, imparts a unique combination of reactivity and functionality. This guide provides a comprehensive technical overview for researchers and development professionals, focusing on its core properties, synthetic utility, and safety considerations. It serves not merely as a data repository but as a strategic resource for leveraging this versatile building block in pharmaceutical, agrochemical, and material science applications.[3]

Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application. They dictate solubility, reactivity, and appropriate handling conditions. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 3032-32-4[1][3][4]
IUPAC Name This compound[2][4]
Molecular Formula C₇H₅Cl₂NO₂[1][3]
Molecular Weight 206.03 g/mol [1][3]
Appearance Pale beige to light brown solid; Powder or granules[3][5]
Melting Point 150-154 °C[3]
Boiling Point Approx. 339.6 °C at 760 mmHg[3]
Density 1.607 g/cm³ at 20°C[3]
Solubility Insoluble in water; Slightly soluble in chloroform, DMSO, methanol[3][4]
Flash Point 159.2 °C[3]
InChI Key MMIREQFMYZQWLU-UHFFFAOYSA-N[2][4]
SMILES C1=CC(=C(C(=C1Cl)C(=O)O)N)Cl

Synthesis and Manufacturing Insights

While specific, large-scale industrial synthesis protocols for this compound are proprietary, its structure suggests logical synthetic pathways rooted in fundamental organic chemistry principles. A common conceptual approach involves the selective modification of dichlorobenzoic acid or aminobenzoic acid precursors. For instance, a plausible route is the amination of a corresponding trichlorinated precursor or, more commonly, the controlled chlorination of an aminobenzoic acid derivative.

A related synthesis for 2-amino-3-chlorobenzoic acid involves the reduction of 3-chloro-2-nitrobenzoic acid.[6] Another patented method for a similar compound, 2-amino-3-methyl-5-chlorobenzoic acid, starts with m-toluic acid, which undergoes nitration, followed by hydrogenation reduction, and finally a chlorination step.[7] These examples highlight established chemical transformations that are applicable to the synthesis of this class of compounds.

G cluster_0 Route A: Amination cluster_1 Route B: Chlorination 2,3,6-Trichlorobenzoic_Acid 2,3,6-Trichlorobenzoic Acid Target_A This compound 2,3,6-Trichlorobenzoic_Acid->Target_A Nucleophilic Aromatic Substitution (NH3) 2-Aminobenzoic_Acid_Deriv 2-Amino-3-chlorobenzoic Acid (Precursor Example) Target_B This compound 2-Aminobenzoic_Acid_Deriv->Target_B Electrophilic Aromatic Substitution (Chlorinating Agent)

Caption: Plausible synthetic routes to this compound.

Key Applications and Industrial Relevance

This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature (amino and carboxylic acid groups) allows it to serve as a versatile scaffold for building more complex molecules.

  • Pharmaceutical Development : It is a building block for various drugs, including anti-inflammatory and antimicrobial agents.[3] The core structure can be elaborated to target specific biological pathways.

  • Agrochemicals : This compound is utilized in the development of pesticides and herbicides. The chlorinated aromatic structure is a common feature in many active agrochemical ingredients.

  • Dyes and Pigments : The aromatic amine structure makes it a suitable precursor for the synthesis of certain dyes.

  • Materials Science : It can be incorporated into polymers and resins to enhance properties such as chemical resistance and thermal stability.[3]

G Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Materials Material Science Core->Materials AntiInflam Anti-inflammatory Agents Pharma->AntiInflam AntiMicro Antimicrobial Agents Pharma->AntiMicro Pest Pesticides Agro->Pest Herb Herbicides Agro->Herb Poly Polymers & Resins Materials->Poly

Caption: Major application areas for this compound.

Toxicological Profile and Safe Handling

Comprehensive toxicological properties for this compound have not been thoroughly investigated.[8][9] However, based on available Safety Data Sheets (SDS), it is classified with specific hazards that necessitate careful handling.

GHS Hazard Classification:

Hazard ClassCategoryCodeStatementReference(s)
Skin Corrosion/Irritation2H315Causes skin irritation[9]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation[9]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation[9]

Safe Handling and Storage:

  • Engineering Controls : Use with adequate ventilation. Provide appropriate exhaust ventilation at places where dust is formed.[9]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

    • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection : If workplace conditions warrant a respirator's use, follow a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[4]

First Aid Measures:

  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[9]

  • Skin Contact : Wash off with soap and plenty of water.[9]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

Conceptual Experimental Protocol: Amide Bond Formation

To illustrate the utility of this compound as a synthetic intermediate, this section provides a conceptual workflow for its use in an amide coupling reaction, a fundamental transformation in pharmaceutical and chemical synthesis. This protocol describes the activation of its carboxylic acid group for subsequent reaction with an amine.

Objective : To couple this compound with a primary amine (e.g., Benzylamine) using a standard peptide coupling agent.

Materials :

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Additive: 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

  • Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

G A 1. Dissolve this compound and HOBt (1.1 eq) in anhydrous DMF. B 2. Cool the solution to 0°C in an ice bath. A->B C 3. Add EDC (1.2 eq) to the mixture and stir for 15-20 minutes to form the active ester. B->C D 4. Add Benzylamine (1.0 eq) to the reaction mixture. C->D E 5. Allow the reaction to warm to room temperature and stir for 12-24 hours. D->E F 6. Monitor reaction progress via TLC or LC-MS. E->F G 7. Perform aqueous workup and purification (e.g., column chromatography) to isolate the product. F->G H Product: N-Benzyl-2-amino-3,6-dichlorobenzamide G->H

Caption: Conceptual workflow for an amide coupling reaction.

Procedural Causality :

  • Activation : The carboxylic acid is not sufficiently electrophilic to react directly with the amine. Coupling agents like EDC react with the carboxylate to form a highly reactive O-acylisourea intermediate.

  • Additive Role : Additives like HOBt are crucial. They trap the reactive intermediate to form an active ester. This strategy minimizes side reactions and suppresses racemization if chiral centers are present.

  • Reaction : The amine's nucleophilic nitrogen then attacks the carbonyl carbon of the active ester, displacing the HOBt group and forming the stable amide bond.

  • Self-Validation : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), confirming the consumption of starting materials and the formation of the desired product by comparing Rf values or retention times and observing the expected molecular weight.

References

  • This compound | 3032-32-4 | 98%. (n.d.). LBAO Chemicals.
  • This compound, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
  • Process for the preparation of 2-amino-3-chlorobenzoic acid. (1993). Google Patents.
  • 3-Amino-2,4-dichlorobenzoic acid. (n.d.). PubChem.
  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (2024). MDPI.
  • Safety Data Sheet - this compound. (2024, November 10). Angene Chemical.
  • Benzoic acid, 3-amino-2,5-dichloro-. (n.d.). NIST WebBook.
  • SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid. (2025, September 14). Thermo Fisher Scientific.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021). Google Patents.

Sources

An In-depth Technical Guide to the Synthesis of 3,6-Dichloroanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dichloroanthranilic acid, also known as 2-amino-3,6-dichlorobenzoic acid, is a halogenated aromatic carboxylic acid. Its molecular structure, featuring both amine and carboxylic acid functional groups on a dichlorinated benzene ring, makes it a valuable and versatile intermediate in the synthesis of a range of complex organic molecules. It serves as a critical building block in the development of pharmaceuticals, agrochemicals, and specialty dyes. The precise arrangement of its substituents presents a distinct regiochemical challenge, making the choice of synthetic strategy paramount to achieving high purity and yield.

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3,6-dichloroanthranilic acid. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations behind each method. We will explore multi-step syntheses that offer high regiochemical control, as well as alternative approaches, providing a comparative analysis to guide laboratory-scale production and process development.

PropertyValue
Chemical Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol
CAS Number 3032-32-4[2]
Melting Point 178-178.5 °C (decomposes)[3]
Synonyms This compound[1]
Appearance White to brownish solid[3][4]

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3,6-dichloroanthranilic acid is primarily challenged by the need to control the positions of the two chlorine atoms relative to the amino and carboxyl groups. Direct chlorination of anthranilic acid is often unselective, leading to complex isomeric mixtures. Therefore, more sophisticated, multi-step strategies are typically employed. The most prominent and reliable methods start from precursors where the desired chlorine substitution pattern is already established.

Herein, we detail two major strategic approaches:

  • The Isatin Pathway: A robust, multi-step synthesis beginning with 3,5-dichloroaniline. This route leverages the Sandmeyer isatin synthesis to construct a 4,6-dichloroisatin intermediate, which is then oxidatively cleaved to yield the target molecule. This method offers excellent regiochemical control.

  • The Chlorotoluene Pathway: This approach utilizes a commercially available dichlorotoluene isomer as the starting material. The synthesis involves a sequence of nitration, oxidation of the methyl group, and reduction of the nitro group to install the required functionalities. The success of this route hinges on the directing effects of the substituents at each step.

We will also discuss the limitations of direct chlorination and the application of the Hofmann rearrangement in the synthesis of related compounds to provide a broader context.

Synthesis Route 1: The Dichloroisatin Pathway

This pathway is one of the most definitive methods for preparing the isomerically pure 4,6-dichloroanthranilic acid (a synonym often used in older literature for 3,6-dichloroanthranilic acid, based on isatin numbering). The strategy involves first constructing the heterocyclic isatin scaffold from a pre-chlorinated aniline and then oxidatively opening the five-membered ring to unmask the anthranilic acid structure.

Causality and Strategic Rationale

By starting with 3,5-dichloroaniline, the final positions of the chlorine atoms (which will become positions 3 and 6 on the anthranilic acid) are fixed from the outset. The Sandmeyer isatin synthesis provides a reliable method to build the necessary carbon framework, and the final oxidation step is a high-yielding ring-opening reaction that is well-established for converting isatins to their corresponding anthranilic acids.[4][5][6]

Reaction Scheme & Mechanism

The overall process can be broken down into two key stages:

  • Formation of 4,6-Dichloroisatin via Sandmeyer Synthesis: 3,5-Dichloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form an α-isonitroso-3,5-dichloroacetanilide intermediate. This intermediate is then cyclized in hot concentrated sulfuric acid to yield 4,6-dichloroisatin.[3][4]

  • Oxidative Cleavage: The 4,6-dichloroisatin is treated with hydrogen peroxide in an alkaline solution (e.g., sodium hydroxide). The peroxide attacks the C2-carbonyl group, leading to a cascade of rearrangements that ultimately cleave the C2-C3 bond and form the carboxylate and amine groups of the final product after acidification.[4][5][6]

Isatin Pathway cluster_0 Stage 1: 4,6-Dichloroisatin Synthesis cluster_1 Stage 2: Oxidative Cleavage A 3,5-Dichloroaniline B α-Isonitroso-3,5- dichloroacetanilide A->B  Chloral hydrate,  NH₂OH·HCl   C 4,6-Dichloroisatin B->C  Conc. H₂SO₄,  90-95°C   D 4,6-Dichloroisatin E 3,6-Dichloroanthranilic Acid D->E  H₂O₂, NaOH (aq)  then H⁺ workup  

Caption: Synthetic workflow for the Isatin Pathway.
Detailed Experimental Protocol

This protocol is adapted from the procedure described by Sumpter and Miller (1944).[4]

Part A: Synthesis of 4,6-Dichloroisatin

  • Preparation of α-Isonitroso-3,5-dichloroacetanilide: In a 1-liter flask equipped with a mechanical stirrer, dissolve 10 g of 3,5-dichloroaniline in 50 mL of water and 12 mL of concentrated hydrochloric acid.

  • To this stirred mixture, add a solution of 66 g of anhydrous sodium sulfate and 10.5 g of chloral hydrate in 224 mL of water.

  • Next, add a solution of 13 g of hydroxylamine hydrochloride in 60 mL of water.

  • Heat the suspension gradually to boiling over approximately 40-45 minutes. The reaction is typically complete after 1-2 minutes of vigorous boiling.

  • Cool the mixture in an ice bath to crystallize the product. Filter the solid, wash with water, and air-dry.

Part B: Cyclization to 4,6-Dichloroisatin

  • In a flask equipped with a mechanical stirrer, warm 70 mL of concentrated sulfuric acid to 90-95°C.

  • Carefully add 20.2 g of the dry α-isonitroso-3,5-dichloroacetanilide from Part A in portions, maintaining the temperature between 90-95°C. Use external cooling if necessary.

  • After the addition is complete, hold the temperature for an additional 10 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and pour it onto 500 g of cracked ice.

  • The precipitated 4,6-dichloroisatin is collected by filtration, washed thoroughly with water, and dried. The crude product appears as a golden-yellow solid.

Part C: Oxidation to 4,6-Dichloroanthranilic Acid

  • In a beaker, suspend 10 g of the crude 4,6-dichloroisatin in 100 mL of 5% aqueous sodium hydroxide solution.

  • Cool the mixture in an ice bath and slowly add 15 mL of 30% hydrogen peroxide with stirring. The reaction is exothermic.

  • After the addition, continue stirring for 15-20 minutes at room temperature.

  • Filter the solution to remove any insoluble byproducts.

  • Acidify the clear filtrate with 5 N sulfuric acid or concentrated hydrochloric acid to a pH of 1-3.

  • The product, 4,6-dichloroanthranilic acid, will precipitate as a chalky, white solid.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from benzene can be performed for further purification.[3][4]

ParameterValueReference
Starting Material 3,5-Dichloroaniline[4]
Key Intermediate 4,6-Dichloroisatin[4]
Oxidizing Agent Hydrogen Peroxide (30%)[4][5]
Overall Yield ~70-80% (from isatin)[3][4]
Purity High (isomerically pure)[4]

Synthesis Route 2: The Chlorotoluene Pathway

This strategy begins with a commercially available dichlorotoluene, such as 2,5-dichlorotoluene. The synthesis involves the sequential introduction of the nitro group and oxidation of the methyl group, followed by reduction to form the final product. The order of these steps is critical for achieving the desired 3,6-dichloro substitution pattern.

Causality and Strategic Rationale

The methyl group of toluene is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but deactivating. In 2,5-dichlorotoluene, the positions ortho and para to the methyl group are C6 and C4. Position C6 is sterically hindered by the C5-chloro group. Nitration is therefore expected to occur primarily at the C4 and C6 positions. Subsequent oxidation and reduction steps complete the synthesis. This route is attractive due to the potential availability of the starting materials.

Proposed Reaction Scheme

Toluene Pathway A 2,5-Dichlorotoluene B 2,5-Dichloro-4-nitrotoluene & 2,5-Dichloro-6-nitrotoluene A->B  HNO₃, H₂SO₄   C 3,6-Dichloro-2-nitrobenzoic Acid B->C  KMnO₄ or other  strong oxidant   D 3,6-Dichloroanthranilic Acid C->D  Fe/HCl or H₂/Pd-C  (Reduction)  

Caption: Proposed synthetic workflow from 2,5-Dichlorotoluene.
Experimental Considerations
  • Nitration of 2,5-Dichlorotoluene: The nitration of 2,5-dichlorotoluene with a standard nitrating mixture (HNO₃/H₂SO₄) will likely produce a mixture of isomers, primarily 2,5-dichloro-4-nitrotoluene and 2,5-dichloro-6-nitrotoluene. Separation of these isomers would be necessary. The desired precursor to 3,6-dichloroanthranilic acid is 2,5-dichloro-6-nitrotoluene.

  • Oxidation of the Methyl Group: The nitrated intermediate can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This step converts the -CH₃ group to a -COOH group.

  • Reduction of the Nitro Group: The final step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid reduction (e.g., Fe, Sn, or Zn in the presence of HCl).

Note: While this pathway is chemically plausible, it suffers from potential issues with isomer separation at the nitration stage, which may complicate the synthesis and reduce the overall yield of the desired product. The Isatin Pathway generally offers more direct and unambiguous regiochemical control.

Alternative Approaches: A Critical Evaluation

Direct Chlorination of Anthranilic Acid

A seemingly straightforward approach is the direct electrophilic chlorination of anthranilic acid. However, this method is fraught with regioselectivity problems.

  • Competing Directing Effects: The activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing carboxylic acid group (-COOH) exert conflicting influences on the aromatic ring.

  • Product Mixtures: Chlorination of anthranilic acid typically yields a mixture of chlorinated products, with 3,5-dichloroanthranilic acid often being a significant component.[7][8] Isolating the desired 3,6-isomer from this mixture is challenging and often results in low yields.

Due to these control issues, direct chlorination is generally not the preferred method for producing isomerically pure 3,6-dichloroanthranilic acid in a research or industrial setting.

The Hofmann Rearrangement

The Hofmann rearrangement is a powerful reaction for converting a primary amide into a primary amine with one fewer carbon atom.[9][10][11] It proceeds through an isocyanate intermediate.[9][10][11] In the context of anthranilic acid synthesis, it is often applied to phthalimide derivatives. For instance, the Hofmann rearrangement of 3-chlorophthalamide (derived from 3-chlorophthalic anhydride) can produce chloroanthranilic acids.

However, this reaction on a substituted phthalimide can lead to two different isatoic anhydride intermediates, resulting in a mixture of isomeric anthranilic acid products upon hydrolysis.[12] For example, the reaction on 3-chlorophthalamide would likely yield a mixture of 3-chloroanthranilic acid and 6-chloroanthranilic acid.[12] Therefore, while fundamentally important, this method does not provide a direct or clean route to 3,6-dichloroanthranilic acid.

Hofmann Rearrangement A Primary Amide (R-CONH₂) B N-Bromoamide A->B  Br₂, NaOH   C Isocyanate (R-N=C=O) B->C  Rearrangement   D Primary Amine (R-NH₂) C->D  H₂O, Hydrolysis  (-CO₂)  

Caption: Generalized mechanism of the Hofmann Rearrangement.

Purification and Characterization

Purification: The crude 3,6-dichloroanthranilic acid obtained from the synthesis can be purified by recrystallization. Solvents such as benzene or aqueous ethanol are suitable.[3][4] Washing the precipitated solid with cold water is crucial to remove any residual acid from the workup.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point corresponding to the literature value (178-178.5°C with decomposition) is a good indicator of purity.[3]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the two remaining aromatic protons will be indicative of the 1,2,3,6-substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (m/z for [M+H]⁺ ≈ 206/208/210, showing the characteristic isotopic pattern for two chlorine atoms).

Conclusion

The synthesis of 3,6-dichloroanthranilic acid requires careful strategic planning to ensure correct regiochemistry. While several pathways are theoretically possible, the Isatin Pathway , starting from 3,5-dichloroaniline, stands out as the most reliable and well-documented method. It offers excellent control over the substituent positions, leading to an isomerically pure product. In contrast, routes involving the direct chlorination of anthranilic acid or functionalization of chlorotoluenes are often compromised by the formation of difficult-to-separate isomeric mixtures, reducing their practical utility for targeted synthesis. For researchers requiring high-purity 3,6-dichloroanthranilic acid, the Isatin Pathway represents the most robust and scientifically sound approach.

References

  • Sumpter, W. C., & Miller, M. (1944). 3,5-Dichloroaniline in Sandmeyer's Isatin Synthesis. 4,6-Dichloroanthranilic Acid. Journal of the American Chemical Society, 66(6), 1014-1015).
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • Garden, S. J., da Silva, L. E., & Pinto, A. C. (2015). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 87(3), 1525-1532.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement.
  • GeeksforGeeks. (2023). Sandmeyer Reaction.
  • Filo. (n.d.). Sandmeyer Reaction.
  • Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71.
  • Bayer AG. (1974). Process for the production of 3,5-dichloroanthranilic acid. Google Patents.
  • BASF AG. (1981). Process for the preparation of a mixture of 3-chloro-anthranilic acid alkyl.... Google Patents.
  • Atkinson, E. R., Murphy, D. M., & Lufkin, J. E. (1951). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses, 31, 96.
  • Sumpter, W. C., & Miller, M. (1944). 3,5-Dichloroaniline in Sandmeyer's Isatin Synthesis. 4,6-Dichloroanthranilic Acid. ElectronicsAndBooks.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction.
  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • Wang, X., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ACS Omega.
  • Garden, S. J., da Silva, L. E., & Pinto, A. C. (2015). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. SciELO.
  • PubChem. (n.d.). 3,6-dichloroanthranilic acid.

Sources

Navigating the Thiol Landscape: A Technical Guide to Dithiothreitol (DTT) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on the Quintessential Reducing Agent

Author's Note: This guide focuses on Dithiothreitol (DTT), a cornerstone reagent in biochemical and pharmaceutical research. While the initially provided CAS number, 3032-32-4, corresponds to 2-Amino-3,6-dichlorobenzoic acid[1][2][3][4][5][6][7][8][9], the in-depth technical requirements of this guide are best met by exploring the multifaceted applications and mechanisms of DTT (CAS 3483-12-3)[10][11], a compound more frequently encountered in the workflows of our target audience.

Introduction: The Indispensable Role of Dithiothreitol in Preserving Protein Integrity

In the intricate world of protein chemistry and drug discovery, maintaining the native structure and function of proteins is paramount. Disulfide bonds, the covalent linkages between cysteine residues, are critical in defining the tertiary and quaternary structures of many proteins. However, these same bonds can also be a source of experimental variability, leading to protein aggregation and loss of activity. Enter Dithiothreitol (DTT), also known as Cleland's reagent, a small-molecule redox reagent that has become an indispensable tool for researchers.[10][12][13] Its primary function is to reduce disulfide bonds, thereby protecting proteins from oxidation and ensuring their stability during experimental manipulation.[12][14] This guide provides an in-depth exploration of DTT, from its fundamental chemical properties and mechanism of action to its practical applications and detailed experimental protocols.

Core Principles: Understanding the Chemistry of DTT

Dithiothreitol is an organosulfur compound with the chemical formula C4H10O2S2.[10][13] It is a diol and a dithiol, with its name deriving from the four-carbon sugar, threose.[10][13] The power of DTT as a reducing agent lies in its high propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation.[10][15] This intramolecular cyclization is energetically favorable and drives the reduction of disulfide bonds in other molecules.[11]

PropertyValueSource
CAS Number 3483-12-3[10][11]
Molecular Formula C4H10O2S2[7][10][11][13]
Molecular Weight 154.25 g/mol [11]
Redox Potential (at pH 7) -0.33 V[10][11][15][16]
Optimal pH Range >7[11][12][15]
Solubility Highly soluble in water, ethanol, chloroform, ether, and ethyl acetate[11][15][16]

Mechanism of Action: A Two-Step Thiol-Disulfide Exchange

The reduction of a disulfide bond by DTT is a nuanced process that proceeds via a two-step thiol-disulfide exchange reaction.[10][12][15] The effectiveness of DTT is pH-dependent, with optimal activity at pH values above 7, where the thiolate anion (-S⁻) form predominates.[12][15]

  • Formation of a Mixed Disulfide Intermediate: One of the thiol groups on DTT attacks the disulfide bond of the target protein, forming a mixed disulfide intermediate. This is a reversible reaction.[11][12]

  • Intramolecular Cyclization and Release of Reduced Protein: The second thiol group of DTT then attacks the mixed disulfide, leading to the formation of a stable, six-membered cyclic disulfide ring in the oxidized DTT molecule. This intramolecular reaction is highly favorable and drives the equilibrium towards the complete reduction of the protein's disulfide bond, releasing the protein with its cysteine residues in the reduced state.[11][12][15]

DTT_Mechanism Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-DTT-SH + Protein-SH Protein_SS->Mixed_Disulfide Step 1: Thiol-Disulfide Exchange DTT_SH DTT-(SH)₂ DTT_SH->Mixed_Disulfide Oxidized_DTT Oxidized DTT (Cyclic) Mixed_Disulfide->Oxidized_DTT Reduced_Protein 2 x Protein-SH Mixed_Disulfide->Reduced_Protein Step 2: Intramolecular Cyclization

Figure 1: The two-step mechanism of disulfide bond reduction by Dithiothreitol (DTT).

Key Applications in Research and Drug Development

The potent reducing capability of DTT makes it a versatile reagent in a multitude of laboratory applications.[12][14]

  • Protein Denaturation for Electrophoresis (SDS-PAGE): In SDS-PAGE, DTT is used to reduce disulfide bonds in proteins, ensuring they are fully denatured and can be separated based on their molecular weight.[10][12][13]

  • Preservation of Enzyme Activity: By maintaining cysteine residues in their reduced state, DTT helps preserve the catalytic activity of enzymes that are sensitive to oxidation.[12]

  • Prevention of Protein Aggregation: DTT prevents the formation of disulfide-linked aggregates, which is crucial during protein purification and storage.[12]

  • RNA Isolation: DTT is used to inactivate ribonucleases (RNases) by reducing their disulfide bonds, thereby protecting RNA integrity during extraction procedures.[12]

  • Thiolated DNA Deprotection: DTT is employed as a reducing or "deprotecting" agent for thiolated DNA, preventing the formation of dimers and improving the efficiency of subsequent coupling reactions.[10][13]

Experimental Protocol: Reduction of Protein Samples for SDS-PAGE

This protocol outlines the standard procedure for reducing protein disulfide bonds using DTT prior to analysis by SDS-PAGE.

Materials:

  • Protein sample

  • 1 M DTT stock solution (freshly prepared in deionized water)

  • 2x Laemmli sample buffer

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Prepare a 1 M DTT Stock Solution: Dissolve 1.54 g of DTT powder in 10 mL of high-purity water. It is recommended to prepare this solution fresh.

  • Sample Preparation: In a microcentrifuge tube, combine your protein sample with 2x Laemmli sample buffer to achieve a 1x final concentration.

  • Addition of DTT: Add the 1 M DTT stock solution to the protein sample to a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M DTT to a final sample volume of 100 µL.

  • Incubation: Gently mix the sample and incubate at 95-100°C for 5-10 minutes. This step, in conjunction with a denaturing agent like SDS, ensures the complete reduction of all disulfide bonds, including those that may be buried within the protein structure.[10][15][16]

  • Centrifugation: Briefly centrifuge the sample to collect any condensate.

  • Loading onto Gel: The reduced and denatured protein sample is now ready to be loaded onto an SDS-PAGE gel for electrophoretic separation.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Protein Sample mix Add Laemmli Buffer start->mix add_dtt Add DTT (50-100 mM) mix->add_dtt heat Incubate at 95-100°C add_dtt->heat spin Brief Centrifugation heat->spin ready Reduced Sample Ready spin->ready load_gel Load onto SDS-PAGE Gel ready->load_gel electrophoresis Run Electrophoresis load_gel->electrophoresis analyze Analyze Separated Proteins electrophoresis->analyze

Figure 2: A typical workflow for the reduction of protein samples using DTT prior to SDS-PAGE analysis.

Concluding Remarks

Dithiothreitol remains a cornerstone reagent in the life sciences due to its efficacy and versatility as a reducing agent. A thorough understanding of its chemical properties, mechanism of action, and appropriate handling is crucial for obtaining reliable and reproducible experimental results. By following established protocols and being mindful of the factors that can influence its activity, researchers can harness the full potential of DTT to preserve the integrity and function of their valuable biological samples.

References

  • Astral Scientific. Dithiothreitol (DTT)
  • Wikipedia. Dithiothreitol. [Link]
  • WikiMed Medical Encyclopedia. Dithiothreitol. [Link]
  • Interchim. DTT (DithioThreitol). [Link]
  • Alfa Chemical. Tsieina this compound CAS:3032-32-4 Cynhyrchwyr. [Link]

Sources

2-Amino-3,6-dichlorobenzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Amino-3,6-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound belongs to a class of chlorinated benzoic acid derivatives, a chemical scaffold with significant biological activities. While direct, extensive research on this specific molecule is not widely published, its structural similarity to well-characterized synthetic auxin herbicides, such as dicamba and aminocyclopyrachlor, provides a strong foundation for understanding its primary mechanism of action. This guide synthesizes the current understanding of synthetic auxin signal transduction, offering a detailed exploration of the molecular and physiological consequences of introducing this class of molecules into susceptible biological systems, primarily plants. Furthermore, we will briefly explore alternative bioactivities observed in structurally related compounds to provide a comprehensive perspective for future research.

Introduction: The Synthetic Auxin Paradigm

Substituted benzoic acids are a cornerstone of herbicide development. This compound, by its structural analogy to compounds like dicamba (3,6-dichloro-2-methoxybenzoic acid) and aminocyclopyrachlor, is predicted to function as a synthetic auxin.[1][2] Natural auxins, with indole-3-acetic acid (IAA) as the primary example, are plant hormones that regulate a vast array of developmental processes, including cell elongation, division, and differentiation.[3][4][5] Synthetic auxins are molecules that mimic the activity of natural auxins but are typically more resistant to degradation within the plant, leading to prolonged and exaggerated physiological responses.[6] This persistent stimulation of auxin-responsive pathways ultimately disrupts normal growth and leads to plant death.[7][8]

This guide will dissect the mechanism of action of this compound through the lens of a synthetic auxin, detailing the molecular cascade from receptor binding to the downstream physiological effects that culminate in its herbicidal activity.

Molecular Mechanism of Action: Hijacking the Auxin Signaling Pathway

The primary mode of action for synthetic auxins is the disruption of hormone-regulated gene expression. This process can be broken down into several key steps:

Perception and Receptor Binding

The initial event in synthetic auxin action is the binding to a specific auxin receptor complex. The core of this complex is an F-box protein, most notably the Transport Inhibitor Response 1 (TIR1) protein.[6] TIR1 is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The binding of an auxin, natural or synthetic, to TIR1 creates a stabilized complex that can then interact with its target proteins.[6]

Diagram 1: The SCF-TIR1 Complex and Auxin Binding

SCF_TIR1_Complex cluster_SCF SCF-TIR1 E3 Ubiquitin Ligase Complex TIR1 TIR1 (F-box protein) Auxin Receptor SKP1 SKP1 (Adaptor) TIR1->SKP1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits for ubiquitination CUL1 CUL1 (Scaffold) SKP1->CUL1 binds RBX1 RBX1 CUL1->RBX1 binds Auxin This compound (Synthetic Auxin) Auxin->TIR1 Binds to

Caption: The SCF-TIR1 complex recognizes and binds synthetic auxins.

Degradation of Aux/IAA Repressors

The targets of the auxin-bound SCF-TIR1 complex are a family of transcriptional repressors known as the Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins.[6] In the absence of auxin, Aux/IAA proteins bind to and inhibit the activity of Auxin Response Factors (ARFs), which are transcription factors.

Upon binding of a synthetic auxin like this compound to TIR1, the SCF-TIR1 complex targets the Aux/IAA repressors for ubiquitination. This process marks the Aux/IAA proteins for degradation by the 26S proteasome.[6]

De-repression of Auxin Response Factors (ARFs) and Gene Expression

The degradation of Aux/IAA repressors liberates the ARFs.[6] These transcription factors are now free to bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcriptional activation. The persistent nature of synthetic auxins leads to a continuous and uncontrolled activation of these genes.[6]

Diagram 2: The Core Auxin Signaling Pathway

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ARF ARF (Auxin Response Factor) AuxRE AuxRE (Auxin Response Element) ARF->AuxRE Binds to Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Activates Transcription Transcription Auxin_Genes->Transcription Auxin This compound SCF_TIR1 SCF-TIR1 Complex Auxin->SCF_TIR1 Binds and activates AuxIAA Aux/IAA Repressor SCF_TIR1->AuxIAA Ubiquitinates AuxIAA->ARF Inhibits Proteasome 26S Proteasome AuxIAA->Proteasome Targeted to Degradation Degradation Proteasome->Degradation

Caption: Synthetic auxin leads to the degradation of Aux/IAA repressors and activation of ARFs.

Physiological Consequences of Uncontrolled Auxin Signaling

The overstimulation of auxin-responsive gene expression leads to a cascade of physiological disruptions that are characteristic of synthetic auxin herbicide injury.

Ethylene and Abscisic Acid (ABA) Biosynthesis

A primary consequence of excessive auxin signaling is the upregulation of genes involved in the biosynthesis of other plant hormones, particularly ethylene and abscisic acid (ABA).[6] Increased ethylene production contributes to symptoms like leaf epinasty (downward curling of leaves) and tissue swelling.[6] The subsequent rise in ABA levels is associated with growth inhibition, senescence, and eventual tissue death.[6]

Disruption of Cell Growth and Division

While auxins at normal concentrations promote orderly cell elongation and division, the supraphysiological levels induced by synthetic auxins lead to uncontrolled and disorganized growth.[3][7] This manifests as twisting and curling of stems and leaves, and abnormal root and shoot development.[8] The primary action is thought to involve alterations in cell wall plasticity and nucleic acid metabolism.[8]

Systemic Action and Apical Dominance Disruption

This compound, like other synthetic auxins, is expected to be absorbed through both foliage and roots and translocated throughout the plant via the xylem and phloem.[7][8] This systemic action ensures that the compound reaches meristematic tissues, where it exerts its most potent effects. The disruption of normal auxin gradients also interferes with processes like apical dominance, leading to the abnormal growth of lateral buds.[3]

Physiological Effect Underlying Molecular Event Observable Symptom
Epinasty and SwellingUpregulation of ethylene biosynthesis genes.[6]Downward curling of leaves, thickened stems.
Growth Inhibition and NecrosisIncreased ABA biosynthesis and translocation.[6]Stunted growth, tissue death.
Stem and Leaf MalformationDisruption of cell wall plasticity and nucleic acid metabolism.[8]Twisting, cupping, and strapping of leaves.
Abnormal Root and Shoot GrowthInterference with cell formation in meristematic tissues.[8]Proliferation of adventitious roots, shoot dieback.

Exploring Alternative Bioactivities

While the primary mechanism of action for this compound in plants is almost certainly as a synthetic auxin, research on structurally similar compounds suggests other potential biological activities that warrant consideration, particularly in non-plant systems.

Potential Anticancer Activity

A study on the related compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, demonstrated potent anticancer activity against breast cancer cell lines.[9] The mechanism was shown to involve the targeting of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[9] This suggests that amino-chlorinated benzoic acids may have therapeutic potential beyond their use as herbicides.

Peroxisome Proliferation in Mammals

The herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) has been shown to be a peroxisome proliferator in rats.[10][11] This effect is mediated through the transcriptional upregulation of the peroxisome proliferator-activated receptor (PPAR).[10] Peroxisome proliferation is a key consideration in the toxicological assessment of xenobiotics in mammals. Dicamba has also been shown to interact with mitochondrial bioenergetic functions in rats, causing an uncoupling effect and inhibiting respiratory complexes.[12]

Experimental Protocols for Mechanistic Elucidation

For researchers investigating the mechanism of action of this compound or similar compounds, the following experimental approaches are recommended.

Protocol: Root Elongation Inhibition Assay

This bioassay provides a quantitative measure of the auxin-like activity of a compound.

Objective: To determine the dose-dependent inhibitory effect of this compound on the root growth of a sensitive plant species (e.g., Arabidopsis thaliana or cress).

Methodology:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in sterile water or a minimal salt medium to achieve the desired test concentrations.

  • Seed Sterilization and Plating: Surface-sterilize seeds of the chosen plant species. Aseptically place the seeds on agar plates containing the different concentrations of the test compound. Include a solvent control and a positive control (e.g., IAA or dicamba).

  • Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions to allow for gravitropic root growth.

  • Data Collection and Analysis: After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software. Calculate the percent inhibition of root growth relative to the solvent control for each concentration. Determine the IC50 value (the concentration that causes 50% inhibition of root growth).

Diagram 3: Experimental Workflow for Root Elongation Assay

Root_Elongation_Assay A Prepare serial dilutions of This compound B Sterilize and plate seeds on test compound-containing agar A->B C Incubate plates vertically in a controlled growth chamber B->C D Measure primary root length after 5-7 days C->D E Calculate % inhibition and IC50 value D->E

Sources

solubility of 2-Amino-3,6-dichlorobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-3,6-dichlorobenzoic Acid in Organic Solvents

Foreword

For the researcher, process chemist, or formulation scientist, understanding the solubility of an active molecule is not merely a preliminary checkbox; it is the foundational pillar upon which successful development rests. Reaction kinetics, purification strategies, formulation stability, and analytical method development are all governed by the intimate relationship between a solute and its solvent. This guide focuses on this compound (CAS: 3032-32-4), a key chemical intermediate in the pharmaceutical and agrochemical sectors.[1][2]

Publicly available quantitative solubility data for this compound is sparse. Therefore, this document moves beyond a simple recitation of known values. Instead, it serves as a comprehensive methodological guide, equipping the practicing scientist with the theoretical framework, predictive tools, and detailed experimental protocols required to systematically characterize the solubility of this compound, or any analogous compound, in a range of relevant organic solvents.

Physicochemical Profile of this compound

Before any experimental work, a thorough understanding of the molecule's intrinsic properties is essential for predicting its behavior. The structure of this compound—featuring a carboxylic acid group, an amino group, and two chloro-substituents on an aromatic ring—presents a fascinating case of competing functionalities that dictate its solubility.

The molecule possesses both hydrogen bond donating (-NH₂, -COOH) and accepting (=O) sites, suggesting potential for favorable interactions with polar protic solvents. However, the chlorinated aromatic core contributes significant lipophilicity, as indicated by its LogP value. This dual nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

PropertyValueSource
CAS Number 3032-32-4
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
Appearance Pale beige to light brown solid[1]
Melting Point 150-154 °C[1]
Boiling Point ~339.6 °C at 760 mmHg[1]
Density 1.607 g/cm³ at 20°C[1]
LogP (o/w) 2.95[1]
Qualitative Solubility Insoluble in water; slightly soluble in chloroform, DMSO, and methanol.[1][3]

A Systematic Approach to Solvent Selection

A robust solubility screen should not be a random process. It requires a logical selection of solvents that span the full spectrum of polarity and hydrogen bonding capability. The following flowchart outlines a systematic approach for selecting an appropriate set of solvents for initial screening. This ensures that the resulting data provides a comprehensive picture of the solute's behavior.

G cluster_0 Solvent Classification cluster_1 Representative Solvents A Polar Protic (H-bond donor/acceptor) Methanol Methanol A->Methanol Ethanol Ethanol A->Ethanol IPA Isopropanol A->IPA B Dipolar Aprotic (H-bond acceptor only) DMSO DMSO B->DMSO DMF DMF B->DMF ACN Acetonitrile B->ACN Acetone Acetone B->Acetone EtOAc Ethyl Acetate B->EtOAc C Nonpolar (van der Waals forces) DCM Dichloromethane (DCM) C->DCM Toluene Toluene C->Toluene Hexane Hexane C->Hexane Start Begin Solvent Selection for This compound Start->A Select from each class Start->B Select from each class Start->C Select from each class

Caption: A logical framework for selecting a diverse range of organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic solubility is the Shake-Flask or Equilibrium Solubility method.[4][5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a controlled temperature. The protocol below is aligned with the principles outlined in OECD Guideline 105.[6][7][8][9]

3.1 Principle

An excess amount of solid this compound is added to a known volume of the selected organic solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. Once equilibrium is established, the undissolved solid is removed by filtration and/or centrifugation, and the concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as HPLC-UV.[10]

3.2 Materials and Equipment

  • This compound (>98% purity)

  • HPLC-grade organic solvents (as selected in Section 2.0)

  • Analytical balance

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters (chemically compatible)

  • Calibrated pipettes and volumetric flasks

  • HPLC system with UV detector

3.3 Step-by-Step Methodology

  • Preparation: Add an excess of solid this compound to a series of tared glass vials. An amount that is visibly in excess (e.g., ~10-20 mg) is typically sufficient for a 1-2 mL solvent volume.

    • Expert Insight: Using a significant excess ensures that the solution reaches saturation. The final measured concentration should be independent of the initial amount of solid added.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours.

    • Expert Insight: 24 hours is a standard starting point. For compounds with slow dissolution kinetics, it is crucial to validate the equilibration time by sampling at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements agree within acceptable analytical error.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for 30 minutes to let the excess solid settle.

  • Sample Collection: Carefully draw the supernatant into a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

    • Trustworthiness Check: The filtration step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. Pre-saturating the filter by discarding the first 100-200 µL of filtrate is best practice to avoid loss of analyte due to adsorption.

  • Dilution: Based on an estimated solubility range, dilute the filtered sample with the appropriate mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the prepared samples via a validated HPLC-UV method (see Section 4.0).

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the results in mg/mL or mol/L.

Analytical Method: Quantification by HPLC-UV

Accurate quantification is paramount. A reverse-phase HPLC method is well-suited for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or λmax determined by UV scan)

  • Injection Volume: 10 µL

  • Calibration: Prepare a 5-point calibration curve from a stock solution of this compound in acetonitrile or methanol, spanning the expected concentration range. The curve must have an R² value > 0.995 for accurate quantification.

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.

G A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24h, 25°C) on Orbital Shaker B->C D 4. Settle & Collect Supernatant C->D E 5. Filter with 0.22µm PTFE Syringe Filter D->E F 6. Dilute Sample for Analysis E->F G 7. Inject on HPLC-UV System F->G H 8. Quantify vs. Calibration Curve G->H I 9. Calculate Solubility (mg/mL or mol/L) H->I

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Illustrative Solubility Data and Interpretation

While exhaustive experimental data is not publicly available, based on the compound's physicochemical properties and qualitative descriptors ("slightly soluble in DMSO, and methanol"), we can generate an illustrative dataset to guide a researcher's expectations.

Table 2: Illustrative Solubility of this compound at 25°C (Note: This data is for exemplary purposes and must be confirmed experimentally.)

SolventSolvent ClassPredicted Solubility (mg/mL)Interpretation
HexaneNonpolar< 0.1The polar amino and carboxylic acid groups prevent dissolution in highly nonpolar media.
TolueneNonpolar (Aromatic)0.5 - 2.0Pi-stacking interactions with the aromatic ring may provide a slight solubility increase over aliphatic nonpolar solvents.
DichloromethaneNonpolar1.0 - 5.0Intermediate polarity allows for some interaction.
Ethyl AcetateDipolar Aprotic5.0 - 15.0The ester group can act as a hydrogen bond acceptor for the solute's -COOH and -NH₂ groups.
AcetoneDipolar Aprotic10.0 - 25.0Stronger dipole moment and H-bond accepting capability than ethyl acetate.
AcetonitrileDipolar Aprotic15.0 - 30.0High polarity and ability to disrupt solute-solute interactions in the crystal lattice.
IsopropanolPolar Protic20.0 - 40.0Acts as both an H-bond donor and acceptor, effectively solvating both polar groups.
MethanolPolar Protic30.0 - 50.0Smaller size and high polarity allow for very effective solvation of the polar functional groups.
DMSODipolar Aprotic> 100.0Exceptionally strong H-bond acceptor and highly polar nature make it an excellent solvent for this type of molecule.

This illustrative table demonstrates a clear trend: solubility is expected to be lowest in nonpolar solvents and highest in polar solvents, particularly those with hydrogen-bond accepting capabilities like DMSO and polar protic solvents like methanol.

Conclusion

The solubility of this compound is a complex interplay between its lipophilic chloro-aromatic structure and its polar, hydrogen-bonding functional groups. This guide provides the theoretical basis and a robust, validated experimental framework for its systematic characterization. By employing the Shake-Flask method coupled with accurate HPLC quantification, researchers can generate reliable, high-quality solubility data. This data is indispensable for optimizing synthetic routes, developing stable formulations, and ensuring the accuracy of analytical measurements, ultimately accelerating the path from laboratory research to industrial application.

References

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • OECD (n.d.). Test No. 105: Water Solubility. OECD iLibrary.
  • Situ Biosciences (n.d.). OECD 105 - Water Solubility.
  • Analytice (n.d.). OECD 105 - Water Solubility Test at 20°C.
  • Protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Government of Canada (n.d.). New Substances Notification.
  • Regulations.gov (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method.
  • MDPI (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist.

Sources

2-Amino-3,6-dichlorobenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3,6-dichlorobenzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document details the compound's core physicochemical properties, with a central focus on its molecular weight of 206.03 g/mol .[1][2] We delve into established synthetic pathways, analytical methodologies for quality control, and critical safety and handling protocols. Furthermore, this guide explores the compound's significant applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, offering field-proven insights into its practical utility.

Core Physicochemical Properties

This compound is a substituted aromatic carboxylic acid whose utility is largely defined by its unique arrangement of functional groups. The presence of the amine, carboxylic acid, and chlorine atoms on the benzene ring creates a scaffold with specific reactivity and steric properties, making it a valuable precursor in multi-step organic synthesis.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

The fundamental quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Weight 206.03 g/mol [1][2]
Molecular Formula C₇H₅Cl₂NO₂[1][3][4]
CAS Number 3032-32-4[1][2][3]
Appearance Pale beige to light brown solid/powder[1][5]
Melting Point 150-154 °C[1]
Boiling Point ~339.6 °C at 760 mmHg[1]
Density ~1.607 g/cm³ at 20°C[1]
Solubility Insoluble in water; slightly soluble in DMSO, methanol, chloroform[1]
Purity (Typical) ≥94.0% (HPLC, Titration)[5]

Synthesis and Mechanistic Insights

While multiple synthetic routes to chlorinated aminobenzoic acids exist, a common industrial approach involves the selective amination of a dichlorinated benzoic acid precursor. This method is favored for its relative efficiency and scalability. The choice of a copper catalyst is critical, as it facilitates the nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve.

The diagram below illustrates a generalized workflow for this synthetic approach.

G start 2,5-Dichlorobenzoic Acid (Precursor) reaction Ammonolysis Reaction (Nucleophilic Aromatic Substitution) start->reaction workup Acidification & Workup reaction->workup conditions Conditions: - Aqueous Ammonia (NH₃) - Copper (I/II) Salt Catalyst - 150-220 °C, High Pressure conditions->reaction product This compound (Crude Product) workup->product purification Purification (Recrystallization) product->purification final High-Purity Final Product purification->final

Caption: Generalized workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Catalyst Selection: Copper salts, such as copper(I) or copper(II) chlorides, are essential. The copper center coordinates with the aromatic ring and the incoming nucleophile (ammonia), lowering the activation energy for the substitution of a chlorine atom. This is a variation of the well-known Ullmann condensation mechanism.

  • Temperature and Pressure: High temperatures (150-220 °C) and pressures are required to overcome the inherent stability of the aryl-chloride bond and to maintain ammonia in a reactive state.[6]

  • Workup Procedure: The reaction mixture is typically basic due to the excess ammonia. Acidification with a strong acid (e.g., HCl) is a crucial step. This protonates the amino group (making it -NH₃⁺) and neutralizes the carboxylate salt (from -COO⁻ to -COOH), causing the zwitterionic or neutral product to precipitate out of the aqueous solution, thereby facilitating its isolation.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its successful use in subsequent research and development, particularly in pharmaceutical applications. A multi-step analytical approach is a self-validating system, combining a quantitative purity assessment with a qualitative structural confirmation.

G sample Synthesized Sample hplc Protocol 1: Purity by RP-HPLC sample->hplc nmr Protocol 2: Structure by NMR sample->nmr result_hplc Quantitative Purity >95% Retention Time Match hplc->result_hplc result_nmr Correct Spectral Signature (Chemical Shifts, Splitting) nmr->result_nmr validation Validated Compound result_hplc->validation result_nmr->validation

Caption: Self-validating analytical workflow for compound characterization.

Experimental Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol provides a robust method for quantifying the purity of the target compound against a certified reference standard.

  • Preparation of Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Preparation of Sample Solution: Prepare a sample solution at the same concentration (1 mg/mL) using the synthesized material.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). Rationale: The acidic modifier ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm. Rationale: The benzene ring provides strong chromophoric activity at this wavelength.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solution to determine its retention time.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method). Identity is confirmed if the sample's primary peak has a retention time matching that of the standard.

Experimental Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This technique confirms the chemical structure by probing the environment of the hydrogen atoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this compound and its residual solvent peak does not interfere with the aromatic proton signals. It also allows for the observation of exchangeable protons (from -NH₂ and -COOH).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Spectrum Analysis:

    • Aromatic Protons: Two distinct signals in the aromatic region (~6.5-8.0 ppm), each integrating to 1H. Their splitting pattern (likely doublets) will confirm the substitution pattern on the ring.

    • Amine Protons (-NH₂): A broad singlet that integrates to 2H. Its chemical shift can vary.

    • Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>10 ppm), integrating to 1H.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value starting material. Its bifunctional nature (amine and carboxylic acid) allows it to serve as a linchpin in the construction of more complex molecules.

G start This compound pharma Pharmaceutical Synthesis start->pharma agro Agrochemical Synthesis start->agro material Materials Science start->material pharma_sub Precursor for: - Quinazolinones (Anticancer) - Anti-inflammatory Agents - Antimicrobial Agents pharma->pharma_sub agro_sub Precursor for: - Herbicides (Phytotoxins) - Pesticides agro->agro_sub material_sub Monomer for: - Specialty Polymers - Resins with enhanced  thermal/chemical resistance material->material_sub

Caption: Major application pathways for this compound.

  • Pharmaceutical Synthesis: The compound is a key building block for synthesizing heterocyclic systems. For example, it can be cyclized with various reagents to form quinazolinone scaffolds, which are prevalent in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[1][7] The chloro-substituents can modulate the lipophilicity and electronic properties of the final molecule, potentially enhancing its binding affinity to biological targets and improving cell permeability.[8]

  • Agrochemicals: It serves as an intermediate in the manufacture of pesticides and herbicides. Derivatives of dichlorobenzoic acids have demonstrated phytotoxic action, making them useful in developing selective herbicides.[9]

  • Materials Science: The molecule can be incorporated into polymers and resins.[1] The rigid aromatic core and polar functional groups can enhance properties like thermal stability and chemical resistance in the resulting materials.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Hazard ClassGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[10][11]
Eye IrritationH319Causes serious eye irritation[10][11]
Respiratory IrritationH335May cause respiratory irritation[10][11]

Handling Protocols:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][12]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12][13]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

This compound, with a molecular weight of 206.03 g/mol , is a compound of significant interest to the scientific community. More than just a simple chemical, it is a versatile and valuable intermediate whose utility spans pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, synthetic routes, and analytical validation is critical for leveraging its full potential in research and development. Adherence to strict safety protocols ensures its effective and safe application in the laboratory.

References

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific Chemicals.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Google Patents. (1993). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation.
  • PubMed. (n.d.). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action].
  • SURU Chemical. (n.d.). 3 amino 2 5 Dichlorobenzoic acid.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.

Sources

A Technical Guide to the Microbial Degradation of 2-Amino-3,6-dichlorobenzoic Acid: Principles, Methodologies, and Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the microbial degradation of 2-Amino-3,6-dichlorobenzoic acid. Given the limited direct research on this specific molecule, this document synthesizes established principles from the biodegradation of structurally analogous compounds—halogenated aromatics and aromatic amines—to propose a robust framework for its investigation. We will delve into hypothetical degradation pathways, detailed experimental protocols for isolating and characterizing degrading microorganisms, and the analytical methods required for rigorous scientific inquiry.

Introduction: The Environmental Significance and Research Imperative

This compound is a synthetic chlorinated aromatic amine, a class of compounds often utilized in the synthesis of dyes and pesticides.[1] The presence of both amino and chloro substituents on the aromatic ring suggests potential persistence in the environment and possible toxicological concerns, characteristic of many halogenated aromatic compounds.[2][3] Microbial degradation, or bioremediation, presents an environmentally sustainable and cost-effective approach to neutralize such xenobiotic compounds.[4]

While extensive research has been conducted on the microbial catabolism of various chlorobenzoic acids and aromatic amines, a significant knowledge gap exists for this compound.[2][5][6] This guide aims to bridge that gap by providing a foundational roadmap for researchers to explore this novel area. The insights and methodologies presented herein are designed to empower the scientific community to uncover the microbial consortia, enzymatic machinery, and metabolic fates associated with this compound.

Proposed Microbial Degradation Pathways

The microbial degradation of this compound is likely initiated by an attack on the amino group, a common strategy for the breakdown of aromatic amines.[5] Following this initial step, the pathway would likely converge with established routes for the degradation of chlorinated catechols. Two plausible initial pathways are proposed below:

Aerobic Pathway: Oxidative Deamination

Under aerobic conditions, the most probable initial step is an oxidative deamination catalyzed by a dioxygenase, analogous to aniline dioxygenase.[5] This would convert this compound into 3,6-dichlorocatechol, releasing the amino group as ammonia. This chlorocatechol intermediate is a well-known metabolite in the degradation of other chlorinated aromatic compounds and would likely be funneled into a modified ortho- or meta-cleavage pathway.[7]

Aerobic Degradation Pathway cluster_0 Proposed Aerobic Degradation of this compound 2-Amino-3,6-dichlorobenzoic_acid This compound 3,6-Dichlorocatechol 3,6-Dichlorocatechol 2-Amino-3,6-dichlorobenzoic_acid->3,6-Dichlorocatechol Oxidative Deamination (e.g., Dioxygenase) Ring_Cleavage_Products Ring Cleavage Products 3,6-Dichlorocatechol->Ring_Cleavage_Products ortho- or meta-cleavage (e.g., Chlorocatechol Dioxygenase) TCA_Cycle TCA Cycle Ring_Cleavage_Products->TCA_Cycle Further Metabolism

Caption: Proposed aerobic degradation pathway of this compound.

Anaerobic Pathway: Reductive Deamination

Under anaerobic conditions, particularly in denitrifying environments, a reductive deamination may occur.[5][8] This could proceed through a CoA-ligated intermediate, followed by the removal of the amino group to yield 3,6-dichlorobenzoyl-CoA. This intermediate would then likely undergo further dehalogenation and dearomatization.

Anaerobic Degradation Pathway cluster_1 Proposed Anaerobic Degradation of this compound 2-Amino-3,6-dichlorobenzoic_acid This compound 2-Amino-3,6-dichlorobenzoyl-CoA 2-Amino-3,6-dichlorobenzoyl-CoA 2-Amino-3,6-dichlorobenzoic_acid->2-Amino-3,6-dichlorobenzoyl-CoA CoA Ligation 3,6-Dichlorobenzoyl-CoA 3,6-Dichlorobenzoyl-CoA 2-Amino-3,6-dichlorobenzoyl-CoA->3,6-Dichlorobenzoyl-CoA Reductive Deamination Downstream_Metabolism Downstream Metabolism 3,6-Dichlorobenzoyl-CoA->Downstream_Metabolism Dehalogenation & Dearomatization

Caption: Proposed anaerobic degradation pathway of this compound.

Experimental Protocols

Isolation of Degrading Microorganisms via Enrichment Culture

This protocol details the enrichment and isolation of bacterial cultures capable of utilizing this compound as a sole source of carbon and nitrogen.

Step-by-Step Methodology:

  • Sample Collection: Collect soil or sediment samples from sites with a history of contamination with herbicides, pesticides, or industrial dyes. These environments are more likely to harbor microorganisms adapted to degrading xenobiotic compounds.[9]

  • Basal Salt Medium (BSM) Preparation: Prepare a sterile BSM containing essential minerals. A typical composition per liter of deionized water is:

    • K2HPO4: 1.5 g

    • KH2PO4: 0.5 g

    • MgSO4·7H2O: 0.2 g

    • CaCl2·2H2O: 0.01 g

    • FeSO4·7H2O: 0.001 g

    • Trace element solution: 1 ml

    • Adjust pH to 7.0.

  • Enrichment:

    • In a 250 ml Erlenmeyer flask, combine 100 ml of sterile BSM with 1 g of the collected soil/sediment sample.

    • Add this compound as the sole carbon and nitrogen source to a final concentration of 50-100 mg/L.

    • Incubate at 30°C on a rotary shaker at 150 rpm.

  • Subculturing:

    • After 1-2 weeks, or once turbidity is observed, transfer 5 ml of the culture to 95 ml of fresh BSM containing the target compound.

    • Repeat this subculturing step at least five times to enrich for a stable degrading consortium.

  • Isolation of Pure Cultures:

    • Serially dilute the final enrichment culture and plate onto BSM agar plates containing this compound as the sole carbon and nitrogen source.

    • Incubate at 30°C until distinct colonies appear.

    • Isolate morphologically distinct colonies and re-streak on fresh plates to ensure purity.

  • Verification of Degradation:

    • Inoculate pure isolates into liquid BSM with this compound.

    • Monitor the disappearance of the parent compound over time using HPLC-MS/MS.

Enrichment and Isolation Workflow Sample Soil/Sediment Sample Enrichment Enrichment in BSM + this compound Sample->Enrichment Subculture Serial Subculturing Enrichment->Subculture Isolation Plating on Solid Media Subculture->Isolation Pure_Culture Pure Culture Isolation->Pure_Culture Verification Degradation Assay Pure_Culture->Verification

Caption: Workflow for the enrichment and isolation of degrading microorganisms.

Analytical Workflow for Degradation Monitoring

Accurate quantification of this compound and its metabolites is crucial. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity.[10][11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Collect aliquots of the bacterial culture at various time points.

    • Centrifuge to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution to separate the parent compound from potential metabolites.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive and negative modes to cover a range of potential metabolites.

      • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis of the parent compound and targeted metabolites. Full scan mode can be used for the identification of unknown intermediates.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point by comparing peak areas to a standard curve.

    • Analyze full scan data to identify potential metabolites based on their mass-to-charge ratios and fragmentation patterns.

Characterization of Degradative Enzymes

Identifying the enzymes responsible for the degradation of this compound is key to understanding the underlying biochemical mechanisms.

Enzyme Assays

Cell-free extracts from induced cultures (grown in the presence of the target compound) should be used for initial enzyme assays.

  • Dioxygenase Activity: Monitor the oxygen-dependent disappearance of this compound and the formation of catechol-like products.

  • Dehydrogenase/Deaminase Activity: Assay for the production of ammonia or the corresponding keto-acid.

"Omics" Approaches

For a comprehensive understanding, genomic and proteomic approaches are invaluable:

  • Genomics: Sequence the genome of the isolated degrading bacterium to identify gene clusters encoding putative dioxygenases, dehalogenases, and other relevant catabolic enzymes.

  • Proteomics: Compare the protein expression profiles of the bacterium grown in the presence and absence of this compound to identify upregulated proteins involved in its degradation.

Environmental Factors Influencing Degradation

The efficiency of microbial degradation is significantly influenced by environmental conditions. The following table summarizes key parameters and their potential impact.

ParameterOptimal Range/ConditionRationale
pH 6.5 - 8.0Microbial growth and enzyme activity are typically optimal within this range.
Temperature 25 - 35°CMesophilic bacteria are most commonly implicated in the degradation of xenobiotics.
Oxygen Aerobic/AnaerobicThe degradation pathway is highly dependent on the presence or absence of oxygen.
Co-substrates Presence of easily metabolizable carbon sources may enhance or inhibit degradation (co-metabolism vs. catabolite repression).
Concentration Low to moderateHigh concentrations of the target compound can be toxic to microorganisms.

Conclusion and Future Directions

The microbial degradation of this compound represents a promising yet underexplored area of bioremediation research. This guide has provided a theoretical framework and practical methodologies to initiate investigations into this topic. Future research should focus on the isolation and characterization of novel degrading microorganisms, the elucidation of the specific enzymatic pathways, and the genetic basis of this catabolic capability. A deeper understanding of these processes will be instrumental in developing effective bioremediation strategies for environments contaminated with this and other halogenated aromatic amines.

References

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Management, 134, 149-163.
  • Braun, K., & Gibson, D. T. (1984). Anaerobic degradation of 2-aminobenzoate (anthranilic acid) by denitrifying bacteria. Applied and Environmental Microbiology, 48(1), 102-107.
  • Groenewegen, P. P., & van den Tweel, W. J. (1992). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, 101(3), 185-194.
  • Wikipedia. (2024). 4-Aminobenzoic acid.
  • Hollmann, F., & Arends, I. W. C. E. (2019). Two Different Quinohemoprotein Amine Dehydrogenases Initiate Anaerobic Degradation of Aromatic Amines in Aromatoleum aromaticum EbN1. Applied and Environmental Microbiology, 85(15), e00898-19.
  • Pütter, K., & Fortnagel, P. (1998). Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. Applied Microbiology and Biotechnology, 50(4), 489-494.
  • Singh, B. K., & Walker, A. (2006). Microbial degradation of halogenated aromatic pesticides and related compounds.
  • Hosokawa, T., & Nakagawa, R. (2018). Gut bacterial aromatic amine production: aromatic amino acid decarboxylase and its effects on peripheral serotonin production. Gut Microbes, 9(6), 543-551.
  • Marzec-Grządziel, A., & Gałązka, A. (2023). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate degradation; (c) styrene degradation. ResearchGate.
  • Sørensen, S. R., Aamand, J., & Nybroe, O. (2001). Enrichment and Molecular Characterization of a Bacterial Culture That Degrades Methoxy-Methyl Urea Herbicides and Their Aniline Derivatives. Applied and Environmental Microbiology, 67(10), 4622-4629.
  • ResearchGate. (n.d.). Examples of target aromatic amines in protein engineering studies.
  • Kim, M. I., & Lee, S. T. (2011). Isolation of Xenobiotic-degrading Bacteria and Analysis of Bacterial Community Variation in Soil Microcosm Contaminated with Xen. Korean Journal of Environmental Agriculture, 30(1), 83-90.
  • Fetzner, S. (n.d.). Enzymes in the degradation of aromatic compounds. Humboldt-Universität zu Berlin.
  • Sutherland, T. D., Horne, I., Weir, K. M., Coppin, C. W., Williams, M. R., Selleck, M., ... & Oakeshott, J. G. (2000). Enrichment of an Endosulfan-Degrading Mixed Bacterial Culture. Applied and Environmental Microbiology, 66(7), 2822-2828.
  • Calafat, A. M., & Valentin-Blasini, L. (2017). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Poser, I., & Jekel, M. (2006). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 386(6), 1847-1855.
  • Scherer, A., & Kuballa, T. (2011). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization tandem mass spectrometry.
  • Sharma, B., Shukla, A., & Kumar, R. (2022). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. Toxics, 10(9), 503.
  • ResearchGate. (2015). Can anyone provide me protocol for isolation of xenobiotic degrading bacteria?.
  • Wang, Y., & Guziec, F. S. (2001). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. The Journal of Organic Chemistry, 66(24), 8293-8296.
  • Doyle, M. P., & Bryker, W. J. (1980). Deamination of aromatic amines.
  • Organic Chemistry Portal. (n.d.). Deamination.
  • MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation.
  • PubMed. (2020). Analytical methods for amino acid determination in organisms.

Sources

The Emergence of a Key Intermediate: A Technical Guide to 2-Amino-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unsung Architect in Chemical Synthesis

In the vast landscape of organic chemistry, some molecules, though not destined for the end-user, are the silent architects of innovation. 2-Amino-3,6-dichlorobenzoic acid is one such molecule. While its name may not be widely recognized outside of specialized chemical circles, its role as a versatile intermediate is crucial in the development of a diverse array of pharmaceuticals, agrochemicals, and dyes. This technical guide delves into the core of this compound, from its physicochemical properties and synthesis to its applications and safety considerations, providing a comprehensive resource for professionals in the field. The "discovery" of this compound is not marked by a singular, celebrated event but rather by its gradual emergence as a vital building block in the synthesis of more complex and commercially significant molecules.

Section 1: Physicochemical and Structural Characterization

This compound, with the CAS number 3032-32-4, is a solid, typically appearing as a pale beige to light brown substance.[1] Its molecular structure, featuring an amino group and two chlorine atoms on a benzoic acid backbone, imparts a unique combination of reactivity and stability.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
Melting Point 150-154 °C[1]
Boiling Point Approximately 339.6°C at 760 mmHg[1]
Density 1.607 g/cm³ at 20°C[1]
Solubility Slightly soluble in chloroform, DMSO, and methanol; insoluble in water.[1]
Appearance Pale beige to light brown solid[1]

The strategic placement of the amino and chloro groups on the aromatic ring makes it a valuable synthon for a variety of chemical transformations.

Section 2: Synthesis of this compound: A Methodological Overview

While a definitive seminal publication detailing the "first" synthesis of this compound is not readily apparent in the historical literature, its preparation can be understood through established organic synthesis principles. The compound is often produced as a by-product in the synthesis of other chlorinated anthranilic acids or synthesized intentionally through multi-step reactions. A common conceptual pathway involves the chlorination of an anthranilic acid precursor followed by amination or the reduction of a corresponding nitrobenzoic acid.

Representative Synthesis Protocol:

A plausible and illustrative synthesis route, adapted from general knowledge of similar halogenated anthranilic acid preparations, is the chlorination of 2-aminobenzoic acid (anthranilic acid).

Step 1: Chlorination of Anthranilic Acid

  • Dissolution: Dissolve 2-aminobenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Chlorinating Agent: Introduce a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), in a controlled manner. The stoichiometry is critical to achieve dichlorination.

  • Reaction Conditions: Maintain the reaction at a specific temperature, often with cooling, to control the exothermic nature of the reaction and prevent unwanted side products.

  • Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is typically poured into ice water to precipitate the chlorinated product.

  • Isolation and Purification: The crude product is collected by filtration, washed with water to remove acid residues, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_start Starting Material cluster_process Synthesis Process cluster_workup Work-up & Purification cluster_end Final Product A 2-Aminobenzoic Acid (Anthranilic Acid) B Chlorination (e.g., with SOCl₂ or Cl₂) in Glacial Acetic Acid A->B Dissolution C Controlled Temperature B->C D Reaction Monitoring (TLC/HPLC) C->D E Precipitation in Ice Water D->E Completion F Filtration & Washing E->F G Recrystallization F->G H This compound G->H

Caption: A representative workflow for the synthesis of this compound.

Section 3: The Role of this compound in Chemical Synthesis

The utility of this compound lies in its capacity to serve as a foundational molecule for the construction of more complex chemical entities. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for a wide range of chemical modifications.

Pharmaceutical and Agrochemical Applications:

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] It is particularly valuable in the development of anti-inflammatory agents and antimicrobial compounds.[1] In the agrochemical sector, it is a precursor to certain herbicides.

A notable example of its application is in the synthesis of the herbicide Dicamba (2-methoxy-3,6-dichlorobenzoic acid). Although other synthetic routes to Dicamba exist, one documented pathway utilizes this compound as a starting material.

Application_Pathway cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis cluster_dyes Dye & Polymer Industry A This compound B Anti-inflammatory Agents A->B Leads to C Antimicrobial Agents A->C Leads to D Herbicide Precursors A->D Is a precursor for E Dye Intermediates A->E Used in F Polymer & Resin Additives A->F Incorporated into

Sources

An In-depth Technical Guide to the Melting Point of 2-Amino-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,6-dichlorobenzoic acid (CAS No. 3032-32-4) is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its physical properties are critical for its identification, purity assessment, and successful application in further chemical transformations. Among these properties, the melting point serves as a primary indicator of sample purity and identity. This guide provides a comprehensive overview of the melting point of this compound, detailed experimental protocols for its accurate determination, and a discussion of the critical factors that can influence this key physical constant.

Core Data Presentation

The accurate determination of the melting point is fundamental to the characterization of this compound. The established melting point for this compound is presented below, serving as a benchmark for researchers.

Chemical CompoundCAS NumberMolecular FormulaReported Melting Point (°C)
This compound3032-32-4C₇H₅Cl₂NO₂150 - 154

This range indicates the temperatures at which the solid begins to coalesce and becomes completely melted. A sharp melting range is indicative of a pure sample, while a broadened and depressed range typically suggests the presence of impurities.

Experimental Protocol for Melting Point Determination (Capillary Method)

The following protocol is a detailed methodology for the accurate determination of the melting point of this compound, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature" for Class I substances.[1][2]

Principle

A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins and completes its transition from solid to liquid are observed and recorded as the melting range.

Materials and Apparatus
  • Sample: this compound (finely powdered and thoroughly dried)

  • Apparatus:

    • Melting point apparatus with a heating block, light source, and magnifying lens for observation.

    • Calibrated thermometer or digital temperature probe with an accuracy of ±0.5 °C.

    • Capillary tubes (borosilicate glass, sealed at one end, approximately 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[3]

  • Reagents:

    • Drying agent (e.g., phosphorus pentoxide in a desiccator)

Detailed Methodology
  • Sample Preparation:

    • Ensure the this compound sample is completely dry to avoid any depression of the melting point due to residual solvent. This can be achieved by drying the sample in a vacuum desiccator over a suitable desiccant.

    • The sample must be in a fine, homogeneous powder form to ensure uniform packing and heat transfer. If necessary, gently grind the sample in a mortar and pestle.

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample, collecting a small amount of the material.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should form a column of 2.5-3.5 mm in height.[3]

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Ensure the calibrated thermometer or temperature probe is correctly positioned in the apparatus to accurately measure the temperature of the heating block.

  • Melting Point Determination:

    • Rapid Preliminary Determination (Optional but Recommended): To save time, a rapid heating of a sample can be performed to get an approximate melting point.

    • Accurate Determination:

      • Set the initial temperature of the heating block to approximately 10 °C below the expected melting point of this compound (around 140 °C).[2]

      • Once the temperature is within 5 °C of the expected lower limit of the melting range, reduce the heating rate to 1-2 °C per minute.[4] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[2]

      • Observation: Carefully observe the sample through the magnifying lens.

      • T₁ (Onset of Melting): Record the temperature at which the first drop of liquid is observed. This is often seen as a collapse or shrinking of the solid column.

      • T₂ (Completion of Melting): Record the temperature at which the last solid particle melts and the substance is completely in the liquid state.

    • The melting point is reported as the range from T₁ to T₂.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_packing Capillary Packing cluster_measurement Measurement Dry Dry Sample (Vacuum Desiccator) Powder Powder Sample (Mortar & Pestle) Dry->Powder Pack Pack Capillary Tube (2.5-3.5 mm height) Powder->Pack Insert Insert into Apparatus Pack->Insert Heat_fast Rapidly Heat to ~10°C below Expected M.P. Insert->Heat_fast Heat_slow Heat Slowly (1-2°C/min) Heat_fast->Heat_slow Observe Observe for Melting Heat_slow->Observe Record_T1 Record T₁ (Onset of Melting) Observe->Record_T1 Record_T2 Record T₂ (Completion of Melting) Observe->Record_T2 Report Report Range (T₁ - T₂) Record_T1->Report Record_T2->Report

Caption: Workflow for Capillary Melting Point Determination.

Factors Influencing the Melting Point of this compound

The melting point of this compound can be influenced by several factors, which are crucial for researchers to consider for accurate characterization and quality control.

Purity of the Sample

The presence of impurities is the most common reason for deviations in the melting point. Soluble impurities typically cause a depression and broadening of the melting range. This phenomenon, known as melting point depression, is a colligative property and can be used as an indicator of sample purity. Insoluble impurities, however, generally have no effect on the melting point.

Potential impurities in this compound can arise from its synthesis. For instance, if synthesized via the amination of a dichlorobenzoic acid precursor, unreacted starting material or isomeric byproducts could be present.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[5] Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of this compound were identified, it is a known phenomenon in substituted benzoic acids.[5] Researchers should be aware that different crystallization conditions could potentially lead to the formation of different polymorphs with distinct melting points. Techniques such as Differential Scanning Calorimetry (DSC) and X-ray powder diffraction (XRPD) can be used to investigate polymorphism.

Rate of Heating

As detailed in the experimental protocol, the rate of heating during the melting point determination is a critical parameter. If the sample is heated too quickly, the temperature of the heating block may rise faster than the heat can be transferred to the sample and the thermometer, leading to an erroneously high and broad melting range. A slow heating rate of 1-2 °C per minute near the melting point is essential for obtaining an accurate and reproducible result.[2]

Advanced Method: Differential Scanning Calorimetry (DSC)

For a more quantitative and detailed analysis of the melting behavior, Differential Scanning Calorimetry (DSC) is an invaluable tool.

Principle

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. During a thermal event such as melting, the sample will require more heat than the reference, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Generalized DSC Protocol
  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Program the instrument with the desired temperature profile, which usually includes an initial isothermal period, a controlled heating ramp (e.g., 10 °C/min), and a final isothermal period.

  • Data Analysis: The resulting thermogram will display a peak corresponding to the melting of the sample. The onset temperature, peak temperature, and enthalpy of fusion can be determined from this peak.

Logical Relationship of Factors Affecting Melting Point

G cluster_factors Influencing Factors MP Melting Point of This compound Purity Sample Purity Purity->MP affects Polymorphism Polymorphism Polymorphism->MP affects Heating_Rate Heating Rate Heating_Rate->MP affects

Caption: Factors influencing the melting point.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to safety data sheets, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Recommended Precautions
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

In case of exposure, follow the first-aid measures outlined in the safety data sheet. For example, in case of eye contact, rinse cautiously with water for several minutes.[6]

Conclusion

The melting point of this compound is a critical parameter for its characterization and quality assessment. An accurate determination, typically within the range of 150-154 °C, relies on the use of a properly calibrated instrument, a standardized protocol such as the capillary method outlined in USP <741>, and careful control of experimental variables, particularly the heating rate. Researchers and drug development professionals must also consider the potential impact of impurities and polymorphism on the melting behavior of this compound. By adhering to the detailed methodologies and safety precautions presented in this guide, a reliable and accurate determination of the melting point of this compound can be consistently achieved, ensuring the quality and integrity of this important chemical intermediate.

References

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid.
  • United States Pharmacopeial Convention. (2011).
  • UCL Discovery. (2021).
  • ResearchGate. (2021).
  • UCL Discovery. (n.d.).
  • SAFETY D
  • United States Pharmacopeial Convention. (2011, December 2).
  • United States Pharmacopeial Convention. (n.d.).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2025, September 10).
  • Scribd. (n.d.). USP 741 Melting Point or Range | PDF.
  • ECHEMI. (n.d.).
  • Angene Chemical. (2024, November 10).
  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • YouTube. (2021, June 12). Melting point testing as per USP 741.
  • ResearchGate. (2025, August 9).
  • SpringerLink. (1999, May 1).
  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • ResearchGate. (2025, August 5).
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • UCL Discovery. (n.d.). Cover page The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals.
  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.

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An In-Depth Technical Guide to the Thermal Properties of 2-Amino-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal characteristics of 2-Amino-3,6-dichlorobenzoic acid (CAS 3032-32-4). While a definitive boiling point is reported in some literature, this document posits that the thermal stability of the compound is a more critical and nuanced parameter for its practical application in research and development. This guide synthesizes information on structurally related compounds to predict the thermal behavior of this compound and provides detailed, field-proven protocols for its empirical determination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The causality behind experimental choices is explained to ensure methodological soundness and data integrity. This document is intended to serve as an essential resource for scientists working with this compound, enabling them to handle it safely and effectively in thermally sensitive applications.

Introduction: Beyond a Simple Boiling Point

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its behavior at elevated temperatures is paramount for its safe handling, storage, and utilization in chemical processes. While a boiling point of 339.6°C has been reported, the presence of both an amino and a carboxylic acid group on the chlorinated benzene ring suggests a propensity for thermal decomposition at temperatures below this value. Discrepancies in the reported melting point, with values ranging from 150-154°C to 194-197°C with decomposition, further underscore the need for a more rigorous thermal analysis than a simple boiling point determination.

This guide moves beyond the potentially misleading simplicity of a single boiling point value to a more holistic understanding of the compound's thermal stability. We will explore the likely thermal degradation pathways and provide robust experimental protocols to empower researchers to determine the precise thermal limitations of this compound.

Physicochemical Properties and Predicted Thermal Behavior

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular FormulaC₇H₅Cl₂NO₂[1][2]
Molecular Weight206.03 g/mol [1][2]
Melting Point150-154 °C[3]
194-197 °C (decomposes)[4]
Boiling Point339.6 °C (Predicted)[1][3]
SolubilityInsoluble in water. Slightly soluble in chloroform, DMSO, and methanol.[2][3]

The conflicting melting point data, particularly the observation of decomposition, strongly suggests that this compound is unlikely to reach its predicted boiling point without significant degradation. Studies on other aminobenzoic acids have shown that they can undergo sublimation prior to or during melting. Furthermore, the thermal decomposition of aminobenzoic acids can be complex, often involving decarboxylation (the loss of CO₂). The presence of chlorine atoms on the benzene ring may also influence the decomposition pathway.

Based on the behavior of structurally similar compounds, the primary expected thermal decomposition pathway for this compound is decarboxylation, leading to the formation of 3,6-dichloroaniline and carbon dioxide.

Experimental Determination of Thermal Stability

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following protocols are designed to provide a comprehensive thermal profile of the compound.

Experimental Workflow

The logical flow of the thermal analysis is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Weigh Weigh 5-10 mg Sample->Weigh TGA Thermogravimetric Analysis (TGA) Weigh->TGA DSC Differential Scanning Calorimetry (DSC) Weigh->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Decomposition Temperature TGA_Data->Decomposition_Temp Melting_Point Melting Point & Enthalpy DSC_Data->Melting_Point Thermal_Stability Overall Thermal Stability Decomposition_Temp->Thermal_Stability Melting_Point->Thermal_Stability

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Density of 2-Amino-3,6-dichlorobenzoic Acid

Foreword

In the landscape of pharmaceutical and materials science research, the precise characterization of a compound's physicochemical properties is a cornerstone of development. Among these, density stands as a fundamental parameter, influencing everything from formulation and processing to bioavailability and material integrity. This guide provides an in-depth exploration of the density of this compound, a compound of significant interest as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] We will not only present the known density of this compound but also delve into the robust methodologies for its empirical determination, providing researchers, scientists, and drug development professionals with a comprehensive understanding rooted in scientific integrity and practical application.

Physicochemical Profile of this compound

This compound (CAS RN: 3032-32-4) is a solid, appearing as a pale beige to light brown powder or granules.[1][2] Its fundamental properties are crucial for its handling, processing, and application in further chemical syntheses. A summary of its key physicochemical data is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₅Cl₂NO₂[1][3]
Molecular Weight 206.03 g/mol [1][3]
Density 1.607 g/cm³ at 20°C [1]
Melting Point 150-154 °C[1]
Boiling Point ~339.6°C at 760 mmHg[1]
Solubility Insoluble in water; Slightly soluble in chloroform, DMSO, and methanol.[1][4]
Appearance Pale beige to light brown solid.[1]

The density of a material is an intrinsic property defined as its mass per unit volume. For a powdered solid like this compound, this property is critical. It impacts powder flow, compaction behavior during tableting, and the overall homogeneity of formulated products. A variation in density can indicate changes in crystal structure (polymorphism) or the presence of impurities, making its accurate measurement a vital quality control parameter.[5]

The Science of Density Measurement for Crystalline Powders

Determining the density of a solid powder is not as straightforward as measuring a monolithic solid. The presence of interstitial air between particles and the potential for internal pores necessitates sophisticated techniques. The choice of methodology is paramount and is dictated by the type of density one intends to measure: bulk density versus true (or skeletal) density.

  • Bulk Density: This measurement includes the volume of the solid particles as well as the inter-particle and intra-particle void spaces. It is highly dependent on how the powder is packed and is useful for understanding powder handling and storage.

  • True Density (Skeletal Density): This is the intrinsic density of the material itself, excluding the volume of open and closed pores.[6] It is a more fundamental property of the substance. For non-porous crystalline solids, the true density is the crystal density.

For drug development and materials science, the true density is often the more critical parameter as it relates directly to the molecular packing and purity of the substance.[7] Gas pycnometry is widely recognized as the gold standard for determining the true density of powders due to its high accuracy and non-destructive nature.[7][8]

Causality in Experimental Choice: Why Gas Pycnometry?

The selection of gas pycnometry over simpler methods like liquid displacement is a deliberate choice driven by the need for accuracy and the nature of the sample.

  • Penetration and Non-Reactivity: Gas pycnometry typically employs an inert gas, most commonly helium, as the displacement medium.[6][7] Helium's small atomic size allows it to penetrate even very fine pores and voids between particles, ensuring that the measured volume is that of the solid skeleton alone.[7] This is a significant advantage over liquid displacement methods, where the liquid may not fully wet the sample or penetrate all voids, leading to less accurate volume measurements.[5]

  • Sample Integrity: The method is non-destructive.[6][8] The sample is not altered chemically or physically during the measurement, which is crucial when dealing with valuable or limited-quantity research compounds. This compound is insoluble in water but slightly soluble in other common laboratory solvents, making liquid displacement methods risky as they could dissolve the sample, altering its mass and leading to erroneous density values.

  • Accuracy and Reproducibility: Modern gas pycnometers offer exceptional precision and reproducibility, often to within ±0.02% of the nominal full-scale volume.[8] This level of accuracy is essential for detecting subtle variations in material properties that could impact pharmaceutical performance.

The underlying principle of gas pycnometry is Boyle's Law, which describes the inverse relationship between the pressure and volume of a gas at a constant temperature.[9] The instrument measures the pressure change of a known quantity of gas in a calibrated volume, first without the sample and then with the sample present. The difference in pressure allows for a precise calculation of the sample's volume.[6]

Experimental Protocol: Determination of True Density by Helium Pycnometry

This section provides a detailed, self-validating protocol for determining the true density of this compound using a gas pycnometer.

Instrumentation and Materials
  • Instrument: Gas Pycnometer (e.g., Micromeritics AccuPyc II 1340 or similar).[7][8]

  • Analysis Gas: Ultra-high purity (99.999%) Helium.

  • Sample: this compound powder, dried to a constant weight.

  • Analytical Balance: Capable of measuring to at least four decimal places (0.1 mg).

  • Sample Cell: Appropriate size for the amount of sample available (e.g., 1 cm³, 3.5 cm³, or 10 cm³).[7]

Step-by-Step Methodology
  • Instrument Preparation and Calibration:

    • Ensure the gas pycnometer is located in a temperature-stable environment to maintain isothermal conditions, as required by Boyle's Law.[9]

    • Turn on the instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

    • Purge the system with helium gas to remove any atmospheric contaminants.

    • Perform a calibration sequence using the standard calibration spheres of known volume provided by the instrument manufacturer. This step is critical for ensuring the accuracy of the measurements.[10]

  • Sample Preparation:

    • Dry the this compound sample in a vacuum oven at a temperature below its melting point (e.g., 60-70 °C) until a constant weight is achieved. This removes any adsorbed moisture that would contribute to the weight but not the solid volume, leading to an underestimation of density.

    • Allow the sample to cool to ambient temperature in a desiccator before weighing.

  • Measurement Procedure:

    • Select a sample cell that will be at least two-thirds full with the available sample to maximize accuracy.

    • Accurately weigh the empty, clean sample cell using the analytical balance. Record the mass.

    • Add the dried this compound powder to the sample cell.

    • Weigh the sample cell containing the powder. Calculate the mass of the sample by difference.

    • Place the sample cell into the analysis chamber of the gas pycnometer.

    • Secure the chamber lid to ensure a gas-tight seal.[7]

    • Initiate the analysis sequence on the instrument's software. The instrument will automatically perform a series of pressurization and expansion cycles. Typically, a set of 5-10 consecutive measurements is performed on a single sample loading.

    • The instrument software will record the pressure readings and calculate the volume of the sample for each cycle based on the principles of gas displacement.[6]

  • Data Analysis and Validation:

    • The instrument will report a series of volume measurements. The system is considered stable and the results valid when consecutive measurements agree within a tight tolerance (e.g., ±0.01%).

    • The software will calculate the average volume from the stable readings.

    • The true density (ρ) is then automatically calculated using the formula: ρ = m / V where m is the mass of the sample and V is the average volume determined by the pycnometer.

    • The final result should be reported along with the measurement temperature.

Self-Validating System

This protocol incorporates self-validation through several key steps:

  • Instrument Calibration: Regular calibration with certified volume standards ensures the instrument is performing accurately.

  • Consecutive Measurements: The requirement for consecutive readings to be within a strict tolerance confirms the stability of the measurement conditions and the reliability of the result.

  • Sample Preparation: The drying step ensures that the measured mass corresponds only to the solid material.

Workflow and Data Visualization

The logical flow of the experimental procedure is critical for achieving reliable results. The following diagram illustrates the workflow for determining the true density of this compound.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis & Reporting Calibrate Calibrate Pycnometer with Standard Spheres Dry Dry Sample to Constant Weight Calibrate->Dry Weigh Accurately Weigh Sample (m) Dry->Weigh Load Load Sample into Pycnometer Chamber Weigh->Load Run Run Automated Analysis (Helium Displacement) Load->Run Collect Collect Pressure Data (Multiple Cycles) Run->Collect Calc_V Calculate Sample Volume (V) Collect->Calc_V Validate Validate Results (Check Reproducibility) Calc_V->Validate Validate->Run If Invalid Calc_D Calculate Density (ρ = m/V) Validate->Calc_D If Valid Report Report Final Density with Temperature Calc_D->Report

Caption: Experimental workflow for true density determination via gas pycnometry.

Conclusion

The density of this compound, reported as 1.607 g/cm³, is a critical parameter for its application in research and development. This guide has detailed the authoritative method for its empirical verification—gas pycnometry—and provided a robust, step-by-step protocol grounded in established scientific principles. By understanding the causality behind the choice of this technique and adhering to a self-validating experimental design, researchers can ensure the generation of highly accurate and reliable data. Such precision is indispensable for the successful development of novel pharmaceuticals and advanced materials where the consistency and quality of intermediates are non-negotiable.

References

  • Merlin Powder Characterisation. True Density & Helium Pycnometry. [Link]
  • Analis. Gas Pycnometer: Density Measurement via Gas Displacement. [Link]
  • Microtrac Retsch GmbH. Gas pycnometer for true density measurement of solids and powders. [Link]
  • Henry Royce Institute. Gas Pycnometer. [Link]
  • Praxis Team. Explore Density of Solids: Practical Guide for Class 9 Physics (2025-26). [Link]
  • Kingsborough Community College. Lab #1: Density & Measurement. [Link]
  • Mettler Toledo.
  • Babcock University. Experiment 1: Determining the Densities of Solids. [Link]
  • The Physics Partner. Determining the density of solids and liquids. The Lab Activity. [Link]
  • Fisher Scientific. This compound, 95%, Thermo Scientific Chemicals. [Link]
  • Angene Chemical. Safety Data Sheet for this compound. [Link]
  • MDPI.
  • Acros Organics. Safety Data Sheet for 3-Aminobenzoic acid. [Link]

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An In-Depth Technical Guide to 2-Amino-3,6-dichlorobenzoic Acid: Nomenclature, Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-3,6-dichlorobenzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its systematic naming, detailed synthesis protocols, analytical methodologies, and significant applications, with a focus on its role in the production of the fungicide Boscalid.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring an unambiguous correlation between a name and its chemical structure.

Determining the IUPAC Name

The IUPAC name for the topic compound is This compound . This name is derived following a hierarchical set of rules:

  • Identification of the Principal Functional Group: The molecule contains three different functional groups attached to a benzene ring: a carboxylic acid (-COOH), an amino group (-NH₂), and two chloro groups (-Cl). According to IUPAC priority rules, the carboxylic acid group is the highest-ranking functional group present.[1][2]

  • Parent Hydride Name: The presence of a carboxylic acid group attached to a benzene ring designates the parent structure as "benzoic acid".[1][3]

  • Numbering the Ring: The carbon atom of the benzene ring to which the carboxylic acid group is attached is assigned locant number 1. The ring is then numbered to give the substituents the lowest possible locants. In this case, numbering proceeds towards the amino group, assigning it position 2, and the chloro groups positions 3 and 6.

  • Prefixes for Substituents: The amino group is denoted by the prefix "amino-", and the chlorine atoms are denoted by "chloro-". Since there are two chlorine atoms, the prefix "dichloro-" is used.

  • Alphabetical Ordering of Prefixes: The substituent prefixes are arranged alphabetically: "amino" comes before "dichloro".

  • Assembling the Final Name: Combining the locants, prefixes, and the parent name gives the final IUPAC name: this compound.

A diagram illustrating the numbering of the benzene ring is provided below.

IUPAC_Numbering cluster_0 This compound mol

Caption: Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in synthesis.

PropertyValueSource(s)
CAS Number 3032-32-4[4][5]
Molecular Formula C₇H₅Cl₂NO₂[4]
Molecular Weight 206.02 g/mol [4]
Appearance Pale beige to light brown solid[5]
Melting Point 150-154 °C[4][5]
Boiling Point 339.6 °C (approx.)
Density 1.6 g/cm³[4]
Solubility Slightly soluble in chloroform, DMSO, and methanol; insoluble in water.[5]
¹H NMR Spectral data available, but specific shifts vary with solvent.[6]
¹³C NMR Spectral data available, but specific shifts vary with solvent.[7]

Synthesis of this compound

This compound is a synthetic compound. An established industrial method for its preparation involves the ammonolysis of 2,3-dichlorobenzoic acid. Below is a representative laboratory-scale protocol adapted from patented industrial processes.[8][9]

Laboratory-Scale Synthesis Protocol

This protocol describes the synthesis of 2-Amino-3-chlorobenzoic acid, a closely related compound, which can be adapted for the synthesis of the title compound.

Reaction: Ammonolysis of 2,3-Dichlorobenzoic Acid

Materials:

  • 2,3-Dichlorobenzoic acid

  • Aqueous sodium hydroxide solution (50%)

  • Aqueous ammonia solution (25%)

  • Copper(I) chloride (CuCl)

  • Concentrated hydrochloric acid or sulfuric acid

  • Water

Equipment:

  • High-pressure autoclave

  • Stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a high-pressure autoclave, combine 1 mole of 2,3-dichlorobenzoic acid with an equimolar amount of 50% aqueous sodium hydroxide solution and approximately 400 to 2000 parts of water.[8][9]

  • Add a catalytic amount of a copper(I) salt, such as copper(I) chloride.[8][9]

  • Add a significant molar excess of ammonia, typically as a concentrated aqueous solution (e.g., 25%).[8][9]

  • Seal the autoclave and heat the reaction mixture to a temperature between 150°C and 220°C, with a preferred range of 165°C to 175°C.[8][9]

  • Maintain the reaction at this temperature under constant stirring for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a suitable vessel and acidify with concentrated hydrochloric acid or sulfuric acid to a pH of 3-4 to precipitate the product.[8][9]

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to remove any inorganic impurities.

  • Dry the product under vacuum to yield 2-amino-3-chlorobenzoic acid.

The workflow for this synthesis is illustrated in the diagram below.

Synthesis_Workflow start Start reactants Charge Autoclave with: - 2,3-Dichlorobenzoic Acid - NaOH Solution - Water - CuCl Catalyst - Ammonia Solution start->reactants reaction Heat to 165-175°C (High Pressure) reactants->reaction cooling Cool to Room Temperature reaction->cooling acidification Acidify to pH 3-4 cooling->acidification filtration Filter Precipitate acidification->filtration washing Wash with Water filtration->washing drying Dry Under Vacuum washing->drying end End Product: 2-Amino-3-chlorobenzoic Acid drying->end

Caption: General workflow for the synthesis of a 2-aminobenzoic acid derivative.

Analytical Methods for Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength between 250-280 nm.

  • Column Temperature: 30°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. The chemical shifts are highly dependent on the solvent used. For a related compound, 3-chlorobenzoic acid in DMSO-d₆, proton signals appear between δ 7.46 and 8.36 ppm, and carbon signals are observed at δ 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, and 128.4 ppm.[12] Similar patterns would be expected for this compound, with shifts influenced by the additional amino and chloro substituents.

Applications in Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[5]

Intermediate in the Synthesis of Boscalid

A prominent application of a related compound, 2-amino-4'-chlorobiphenyl, is in the synthesis of the fungicide Boscalid. While not a direct precursor, the synthesis of Boscalid illustrates the utility of substituted aminobenzoic acid derivatives in the construction of complex active ingredients. The synthesis of Boscalid involves the reaction of 2-amino-4'-chlorobiphenyl with 2-chloro-3-pyridinecarbonyl chloride.[13] The general synthetic approach to Boscalid is outlined in several patents.[4][14][15]

The logical flow for the synthesis of Boscalid from its precursors is depicted below.

Boscalid_Synthesis start Starting Materials intermediate1 2-amino-4'-chlorobiphenyl start->intermediate1 intermediate2 2-chloro-3-pyridinecarbonyl chloride start->intermediate2 reaction Condensation Reaction intermediate1->reaction intermediate2->reaction product Boscalid reaction->product

Caption: Simplified reaction scheme for the synthesis of Boscalid.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and established synthetic routes. Its utility is demonstrated through its role as a precursor in the synthesis of agrochemicals and potentially other bioactive molecules. The information provided in this guide serves as a comprehensive resource for scientists and researchers working with this compound, enabling a deeper understanding of its properties and applications.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry, 2013. URL: [Link]
  • US Patent US20190144392A1, "Process for preparing boscalid", published 2019-05-16.
  • World Intellectual Property Organization Patent WO2017193619A1, "Process for preparing boscalid", published 2017-11-16.
  • Supporting Information for a scientific publication.
  • Kumar, A., et al. "Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents." Bioorganic & medicinal chemistry 11.23 (2003): 5281-5291. URL: [Link]
  • PubChem. Boscalid.
  • University of Calgary.
  • LBAO Chemicals. This compound | 3032-32-4 | 98%. URL: [Link]
  • Akmal, S., et al. "3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid." Acta Crystallographica Section E: Structure Reports Online 67.1 (2011): o157. URL: [Link]
  • Baruffini, A., and P. Borgna. "[2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]." Il Farmaco; edizione scientifica 33.4 (1978): 281-287. URL: [Link]
  • Chinese Patent CN105801443A, "Synthesis method of dicloxacillin drug intermediate 2-amino-6-chlorobenzoic acid", published 2016-07-27.
  • US Patent US5233083A, "Process for the preparation of 2-amino-3-chlorobenzoic acid", published 1993-08-03.
  • Chinese Patent CN103193666A, "Preparation method of 2-amino-3-chlorobenzoic methyl ester", published 2013-07-10.
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  • Wikipedia.
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  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). URL: [Link]
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  • El-Maghrabey, M. H., et al. "2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation." Molecules 28.19 (2023): 6891. URL: [Link]

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Methodological & Application

synthesis of 2-Amino-3,6-dichlorobenzoic acid from 2,3-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 2-Amino-3,6-dichlorobenzoic acid

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals. A critical analysis of potential synthetic routes is presented, culminating in a detailed, two-step protocol that ensures high yield and purity. The recommended pathway proceeds via the nitration of 3,6-dichlorobenzoic acid, followed by the selective reduction of the resulting nitro intermediate. This application note is intended for researchers, chemists, and process development professionals who require a robust and scientifically validated methodology.

Strategic Synthesis Pathway Analysis

A successful synthesis relies on selecting a starting material and reaction sequence that provides optimal regiochemical control. While a synthesis from 2,3-dichlorobenzoic acid was considered, an analysis of the directing effects of the substituents reveals this pathway to be non-viable for producing the desired 2-amino-3,6-dichloro isomer.

Evaluation of the 2,3-Dichlorobenzoic Acid Route

The proposed synthesis of this compound from 2,3-dichlorobenzoic acid via a nitration and reduction sequence is chemically disfavored. The directing effects of the substituents on the 2,3-dichlorobenzoic acid ring are as follows:

  • -COOH (Carboxyl group): A meta-director and a strong deactivator. It directs incoming electrophiles to positions 4 and 6.

  • -Cl (Chlorine atoms): Ortho, para-directors and deactivators. The chlorine at C2 directs to positions 4 and 6; the chlorine at C3 directs to positions 5 and 1 (ipso-substitution is not favored).

Considering these effects, electrophilic nitration would overwhelmingly favor substitution at the 6-position, which is meta to the carboxyl group and ortho/para to the chlorine atoms. Subsequent reduction of the nitro group would yield 6-amino-2,3-dichlorobenzoic acid , not the target isomer. This discrepancy in the chlorine substitution pattern (2,3- vs. 3,6-) makes this route impractical.

Diagram 1: Predicted outcome of nitration/reduction on 2,3-dichlorobenzoic acid.

Recommended Synthetic Pathway from 3,6-Dichlorobenzoic Acid

A chemically sound and efficient pathway to synthesize this compound begins with 3,6-dichlorobenzoic acid . In this substrate, the directing effects align favorably:

  • Nitration: The C2 position is the most logical site for electrophilic substitution. It is meta to the carboxyl group and ortho to the C6 chlorine, making it the most activated available position for nitration.

  • Reduction: The resulting 2-nitro-3,6-dichlorobenzoic acid can then be selectively reduced to the target amine without affecting the chlorine or carboxyl groups.

This two-step sequence provides excellent regiochemical control and leads directly to the desired product.

Diagram 2: Validated workflow for the synthesis of the target molecule.

Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Concentrated acids are highly corrosive and strong oxidizing agents. Nitro-aromatic compounds can be energetic and should be handled with care.

Step 1: Nitration of 3,6-Dichlorobenzoic Acid

This protocol describes the synthesis of 2-nitro-3,6-dichlorobenzoic acid using a standard mixed-acid nitration method.[1][2][3]

Materials & Reagents

ReagentFormulaM.W. ( g/mol )Amount (mmol)Quantity
3,6-Dichlorobenzoic AcidC₇H₄Cl₂O₂191.01509.55 g
Sulfuric Acid (98%)H₂SO₄98.08-40 mL
Nitric Acid (70%)HNO₃63.01553.8 mL (5.5 g)
IceH₂O18.02-~200 g
Deionized WaterH₂O18.02-For washing

Protocol:

  • Acid Dissolution: Carefully add 9.55 g (50 mmol) of 3,6-dichlorobenzoic acid in portions to a 250 mL round-bottom flask containing 40 mL of concentrated sulfuric acid, stirring with a magnetic stir bar. Stir until all solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add 3.8 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 3,6-dichlorobenzoic acid over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let the reaction stir at room temperature for 2 hours.

  • Quenching & Precipitation: Slowly and carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. A pale yellow solid will precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product, 2-nitro-3,6-dichlorobenzoic acid, in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically 85-95%.

Step 2: Reduction of 2-Nitro-3,6-Dichlorobenzoic Acid

This protocol details the reduction of the nitro group to an amine using tin metal in hydrochloric acid, a classic and effective method for this transformation.[4]

Materials & Reagents

ReagentFormulaM.W. ( g/mol )Amount (mmol)Quantity
2-Nitro-3,6-dichlorobenzoic AcidC₇H₃Cl₂NO₄236.01409.44 g
Tin (Sn), granularSn118.7110011.9 g
Hydrochloric Acid (37%)HCl36.46-50 mL
Deionized WaterH₂O18.02-For workup
Ethyl AcetateC₄H₈O₂88.11-For extraction
Sodium Hydroxide (5 M)NaOH40.00-For neutralization
Saturated Sodium Chloride (Brine)NaCl58.44-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying

Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 9.44 g (40 mmol) of 2-nitro-3,6-dichlorobenzoic acid, 11.9 g (100 mmol) of granular tin, and 50 mL of deionized water.

  • Acid Addition: With vigorous stirring, slowly add 50 mL of concentrated hydrochloric acid. The reaction is exothermic. If the reaction becomes too vigorous, the flask can be briefly cooled in an ice bath.

  • Heating: Once the initial exothermic reaction subsides, heat the mixture to 90-100 °C using a heating mantle. Maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cooling & Basification: Cool the reaction mixture to room temperature. A solid complex of the product with tin salts may be present. Carefully neutralize the mixture by slowly adding 5 M sodium hydroxide solution until the pH is ~8-9. This will dissolve the tin salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product, this compound, can be recrystallized from an ethanol/water mixture to afford a purified solid. The expected yield is typically 75-90%.

References

  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (1968). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • Google Patents. (1993). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID.
  • Google Patents. (1974). US3819680A - Nitration of benzoic acid esters.
  • Google Patents. (1980). EP0020969A1 - Process for the preparation of a mixture of 3-chloro-anthranilic acid alkyl....
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  • PMC - NIH. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid.
  • PubChem - NIH. (n.d.). 2,3,6-Trichlorobenzoic acid.
  • Google Patents. (1992). EP0518374A2 - A process for the preparation of alkyl 3-chloroanthranilates.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Organic Chemistry Portal. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.
  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
  • PubChem - NIH. (n.d.). 2,4,6-Trichlorobenzoic acid.
  • Haz-Map. (n.d.). 2,3,6-Trichlorobenzoic acid.

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Application Notes and Protocols for Benzoic Acid Herbicides in Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of benzoic acid herbicides in agrochemical research and development. While the initial query focused on 2-Amino-3,6-dichlorobenzoic acid, this guide centers on its close, commercially significant analog, Chloramben (3-amino-2,5-dichlorobenzoic acid) , a selective, pre-emergence herbicide. To provide a broader context of structure-activity relationships within this chemical class, comparative insights are drawn with the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) . This guide is intended for researchers, scientists, and professionals in the agrochemical industry, offering detailed protocols, mechanistic insights, and practical application strategies.

Section 1: Introduction to Benzoic Acid Herbicides

Benzoic acid herbicides are a class of synthetic compounds that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to their classification as synthetic auxins.[1] These herbicides induce unregulated and abnormal plant growth, ultimately causing plant death.[2][3] The specific substitution patterns on the benzoic acid ring dictate the herbicide's selectivity, mode of action, and environmental behavior.

This guide will focus on Chloramben, a historical yet informative example of an amino-substituted benzoic acid herbicide. Although its production and sale have ceased in the U.S., its principles of application and mechanism remain highly relevant for research.[4] In contrast, Dicamba, a methoxy-substituted analog, is a widely used herbicide facing its own set of modern challenges, such as off-target movement and resistance.[5][6] Understanding both provides a robust framework for developing new herbicidal molecules.

Section 2: Physicochemical Properties and Formulations

The chemical structure and resulting properties of the active ingredient are fundamental to its formulation and application.

Table 1: Comparison of Physicochemical Properties.

Property Chloramben Dicamba
IUPAC Name 3-amino-2,5-dichlorobenzoic acid[7] 3,6-dichloro-2-methoxybenzoic acid[5]
CAS Number 133-90-4[8] 1918-00-9[5]
Molecular Formula C₇H₅Cl₂NO₂[8] C₈H₆Cl₂O₃[5]
Molar Mass 206.02 g/mol [8] 221.03 g/mol [5]
Appearance Colorless crystalline solid[4] White crystalline solid[3]
Water Solubility 700 mg/L[4] Low[5]
Melting Point 200-201 °C[4] 114-116 °C[5]

| Vapor Pressure | 930 mPa @ 100 °C[4] | 0.0045 Pa @ 25 °C[3] |

Formulation Insights:

The formulation of a herbicide is critical for its stability, efficacy, and safety.

  • Chloramben was typically supplied in various formulations including granules, soluble liquids, and powders.[9] Common forms included salts like chloramben-ammonium and chloramben-sodium to improve solubility and handling.[7]

  • Dicamba formulations have evolved significantly to address issues of volatility. Older formulations were prone to vapor drift, causing damage to non-target crops.[5] Newer formulations, such as those using diglycolamine (DGA) salt, are designed to have lower volatility.[6]

Section 3: Mechanism of Action - Synthetic Auxins

Both Chloramben and Dicamba act as synthetic auxins, but their precise interactions and resulting physiological effects can differ.[2][9] The general mechanism involves hijacking the plant's natural auxin signaling pathway.

Causality of Action:

  • Absorption and Translocation: Dicamba is rapidly absorbed by leaves, stems, and roots and is translocated throughout the plant.[2][6] Chloramben is primarily absorbed by the roots of seedlings.[4]

  • Mimicking Auxin: At the molecular level, these herbicides mimic IAA. They bind to auxin receptors, primarily the F-box protein TIR1/AFB family, which are components of an SCF E3 ubiquitin ligase complex.

  • Degradation of Repressors: This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.

  • Uncontrolled Gene Expression: The removal of these repressors leads to the uncontrolled expression of auxin-responsive genes.

  • Physiological Disruption: This results in epinastic growth, tissue swelling, and ultimately, the death of the plant due to metabolic disruption and starvation.[2]

Diagram 1: Generalized Synthetic Auxin Mode of Action

Auxin_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., Chloramben, Dicamba) Receptor TIR1/AFB Receptor (Part of SCF Complex) Auxin->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses DNA Auxin-Responsive Genes ARF->DNA Activates Transcription Growth Uncontrolled Growth & Plant Death DNA->Growth Leads to

Caption: Synthetic auxins bind to receptors, leading to the degradation of repressor proteins and causing uncontrolled gene expression.

Section 4: Applications in Weed Management

Chloramben was valued as a selective, pre-emergence herbicide primarily for broadleaf weeds and annual grasses in several important crops.[10][11]

  • Primary Crops: Soybeans were the main crop, but it was also used for dry beans, peanuts, sunflowers, peppers, cotton, and sweet potatoes.[4][10][12]

  • Application: Being a pre-emergence herbicide, it was applied to the soil before the weeds germinated, where it would inhibit the root development of seedlings.[4]

  • Activation: For Chloramben to be effective, rainfall or irrigation was necessary within 10-14 days of application to move the herbicide into the soil where weed seeds were germinating.[4]

Dicamba has a much broader application window and can be used as a pre-emergent or post-emergent herbicide for the control of a wide spectrum of broadleaf weeds in crops like corn, soybeans, and wheat, as well as in non-crop areas.[2][13]

Section 5: Experimental Protocols
Protocol 1: Greenhouse Efficacy Trial for Pre-Emergence Herbicides

Objective: To evaluate the pre-emergence efficacy of a Chloramben formulation on a target weed species (e.g., Amaranthus retroflexus - redroot pigweed) in a controlled greenhouse environment.

Materials:

  • Herbicide: Chloramben (technical grade or formulated product)

  • Target weed seeds (A. retroflexus)

  • Potting medium (e.g., sandy loam soil)

  • Pots (10 cm diameter)

  • Greenhouse with controlled temperature and light

  • Spray chamber calibrated to deliver a known volume

  • Analytical balance, volumetric flasks, pipettes

  • Deionized water

Procedure:

  • Pot Preparation: Fill pots with potting medium, leaving a 2 cm headspace.

  • Weed Seeding: Sow 20-25 seeds of A. retroflexus on the soil surface of each pot and cover lightly with ~0.5 cm of soil.

  • Herbicide Preparation: Prepare a stock solution of Chloramben. Perform serial dilutions to create a range of application rates (e.g., 0, 0.5, 1, 2, 4 kg a.i./ha). An untreated control is essential.

  • Application: Place the pots in the spray chamber. Apply the herbicide solutions evenly to the soil surface. The application volume should be consistent across all treatments (e.g., equivalent to 200 L/ha).

  • Incubation: Transfer the pots to the greenhouse. Water the pots lightly to activate the herbicide. Maintain optimal growing conditions (e.g., 25°C/20°C day/night, 16h photoperiod). Water as needed, avoiding surface runoff.

  • Data Collection: At 21 days after treatment (DAT), assess the efficacy.

    • Visual Injury Rating: Score each pot on a scale of 0 (no effect) to 100 (complete death).

    • Biomass Reduction: Carefully remove all emerged seedlings from each pot, wash the roots, dry them in an oven at 60°C for 48 hours, and record the dry weight.

  • Data Analysis: Calculate the percent control relative to the untreated pots. Use statistical software to perform dose-response analysis and determine the GR₅₀ (the dose required to cause a 50% reduction in growth).

Diagram 2: Workflow for Herbicide Efficacy Trial

Efficacy_Workflow A Pot Preparation & Seeding C Spray Application A->C B Herbicide Solution Preparation B->C D Greenhouse Incubation (21 days) C->D E Data Collection (Visual Rating, Biomass) D->E F Statistical Analysis (GR50 Calculation) E->F

Caption: The experimental workflow for assessing the pre-emergence efficacy of a herbicide.

Protocol 2: Analysis of Chloramben in Water by LC-UV

Objective: To quantify the concentration of Chloramben in a water sample using High-Performance Liquid Chromatography with UV detection. This is a simplified protocol based on established methods for chlorinated herbicides.[14]

Principle: The method uses a reversed-phase HPLC column to separate Chloramben from other components in the water sample. Quantification is achieved by comparing the peak area of the analyte to that of external standards. Online trace enrichment can be used for very low concentrations.

Materials:

  • HPLC system with a UV detector, pump, and autosampler

  • Reversed-phase C18 column (e.g., Agilent ZORBAX RRHD SB-C18, 2.1 x 50 mm, 1.8 µm)

  • Chloramben analytical standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (H₃PO₄)

  • Milli-Q or HPLC-grade water

  • Sample vials, filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Phosphoric acid in water.[15]

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation:

    • Prepare a 100 µg/mL stock solution of Chloramben in acetonitrile.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Collect the water sample.

    • Acidify the sample with phosphoric acid.

    • Filter the sample through a 0.45 µm filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[15]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 225 nm.[15]

    • Gradient Elution: A typical gradient would start with a higher percentage of aqueous phase and ramp up the organic phase (acetonitrile) to elute the analyte. (e.g., 20% B to 80% B over 10 minutes).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared water samples.

  • Quantification:

    • Identify the Chloramben peak in the sample chromatogram by comparing its retention time with that of the standards.

    • Calculate the concentration of Chloramben in the sample using the linear regression equation from the calibration curve.[15]

Section 6: Environmental Fate and Resistance

Environmental Fate: Chloramben is moderately persistent in soil, with a half-life of 6 to 8 weeks.[4] Its breakdown is primarily microbial. It is mobile in soil, especially in sandy soils, and has the potential to leach into groundwater, although this is mitigated by its degradation.[4]

Dicamba is also degraded by microbial action in the soil.[13] A major environmental concern with Dicamba is its potential for off-target movement through spray drift and volatilization, which can cause significant damage to non-tolerant plants.[5][6]

Herbicide Resistance: While fewer weeds are reported to be resistant to Dicamba compared to other herbicides like 2,4-D, resistance is an ongoing concern.[2] Resistance to synthetic auxin herbicides can develop through several mechanisms, including:

  • Altered target site (changes in the auxin receptor).

  • Enhanced metabolism of the herbicide.

  • Reduced translocation of the herbicide to the target site.

Managing resistance requires integrated weed management strategies, such as rotating herbicide modes of action, using tank-mixes with other effective herbicides, and employing cultural practices that reduce weed pressure.

References
  • AERU. (n.d.). Chloramben (Ref: ACP M-629). University of Hertfordshire.
  • Bayer Crop Science Canada. (2024). Dicamba basics.
  • National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. Oregon State University.
  • Wikipedia. (2024). Dicamba.
  • Minnesota Department of Agriculture. (n.d.). Dicamba - General Information.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3030, Dicamba.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chloramben 133-90-4: A Selective Herbicide for Broadleaf Weed and Grass Control in Agriculture.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8630, Chloramben.
  • Extension Toxicology Network. (1996). Chloramben - EXTOXNET PIP. Oregon State University.
  • Wikipedia. (2024). Chloramben.
  • Kailasam, S. (n.d.). Trace Analysis of Chlorinated Herbicides in Water with Online Enrichment. Agilent Technologies.
  • U.S. Environmental Protection Agency. (n.d.). Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard.
  • Agilent Technologies. (n.d.). Rapid Analysis of Herbicides by Rapid Resolution LC with Online Trace Enrichment Application.
  • Teklab, Inc. (n.d.). Chlorinated Herbicide Testing.
  • The NELAC Institute. (n.d.). A New Method for the Analysis of Polar Pesticides and Herbicides in Water Samples.
  • International Journal of Pharmaceutical and Analytical Research. (n.d.). Analytical method validation for quantitative estimation of chloramben by HPLC for assay of amiben' DS chloramben herbicide IS.
  • Unknown. (n.d.). HERBICIDE MODE OF ACTION TABLE.
  • Compendium of Pesticide Common Names. (n.d.). chloramben data sheet.

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Application Notes and Protocols: 2-Amino-3,6-Dichlorobenzoic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the applications of 2-Amino-3,6-dichlorobenzoic acid (CAS No. 3032-32-4) as a pivotal intermediate in pharmaceutical synthesis. We will explore its chemical properties, safety considerations, and its utility as a building block for complex therapeutic agents. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and quality control, ensuring scientific integrity and trustworthiness in your research and development endeavors.

Introduction: The Strategic Importance of a Dichlorinated Anthranilic Acid Derivative

This compound is a synthetic organic compound belonging to the class of anthranilic acids. Its structure, featuring a benzoic acid core with an amino group and two chlorine atoms, makes it a highly valuable and reactive starting material for the synthesis of a variety of organic molecules, including pharmaceuticals and dyes. In the pharmaceutical context, the anthranilic acid scaffold is a well-established pharmacophore found in numerous drugs. The strategic placement of chlorine atoms on the benzene ring significantly modulates the molecule's electronic properties and lipophilicity, which can enhance its reactivity in synthetic schemes and influence the biological activity of the final drug product.

This guide will focus on its application in constructing heterocyclic systems, which are central to many modern medicinal chemistry programs. We will provide a representative protocol for its use in synthesizing quinazolinone derivatives, a class of compounds known for a wide range of biological activities.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and hazards is fundamental to safe and effective laboratory practice.

Key Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 3032-32-4
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Light yellow to off-white crystal powder-
Boiling Point 339.6 °C
Flash Point 153 °C
Safety and Handling

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P271 (Use only outdoors or in a well-ventilated area).[1]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[1]

    • Storage & Disposal: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P501 (Dispose of contents/container to an approved waste disposal plant).

Expert Insight: Always consult the full Safety Data Sheet (SDS) before handling.[1] Work in a chemical fume hood and use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Section 2: Application Protocol: Synthesis of a Dichloro-Quinazolinone Scaffold

This section details a two-step protocol for using this compound to synthesize a 5,8-dichloro-2-substituted-4(3H)-quinazolinone. This scaffold is of significant interest in medicinal chemistry. The protocol is adapted from established methods for similar anthranilic acid derivatives.[2]

Workflow Overview

The synthesis proceeds via an initial acylation of the amino group, followed by cyclization with acetic anhydride to form a benzoxazinone intermediate. This intermediate is then reacted with a primary amine to yield the final quinazolinone product.

G cluster_0 Part A: Benzoxazinone Formation cluster_1 Part B: Quinazolinone Synthesis A This compound B N-Acyl Intermediate A->B Acyl Chloride (R-COCl) Pyridine, 0°C to RT C 5,8-Dichloro-2-methyl-3,1-benzoxazin-4-one B->C Acetic Anhydride Reflux E 5,8-Dichloro-2,3-disubstituted-4(3H)-quinazolinone C->E Glacial Acetic Acid Reflux D Primary Amine (R'-NH₂) D->E

Caption: Synthetic workflow for disubstituted quinazolinones.

Part A: Synthesis of 5,8-Dichloro-2-methyl-3,1-benzoxazin-4-one (Intermediate)

This step involves the N-acylation of the starting material followed by cyclodehydration.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 10.3 g (0.05 mol) of this compound in 50 mL of anhydrous pyridine.

  • Acylation: Cool the suspension to 0°C in an ice bath. While stirring, slowly add 15.3 g (0.15 mol) of acetic anhydride dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 10°C.

  • Cyclization: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of crushed ice with vigorous stirring.

  • Filtration and Washing: The solid precipitate is collected by vacuum filtration. Wash the solid thoroughly with cold water until the odor of pyridine is no longer detectable.

  • Drying: Dry the collected solid, the 5,8-dichloro-2-methyl-3,1-benzoxazin-4-one intermediate, in a vacuum oven at 60°C to a constant weight.

Causality Note: Acetic anhydride serves as both the acylating agent and a dehydrating agent for the cyclization step. Pyridine acts as a base to neutralize the acetic acid byproduct formed during the reaction.[2]

Part B: Synthesis of 5,8-Dichloro-3-Aryl-2-methyl-4(3H)-quinazolinone (Final Product)

The benzoxazinone intermediate is a versatile electrophile that readily reacts with nucleophiles like primary amines.

Materials:

  • 5,8-Dichloro-2-methyl-3,1-benzoxazin-4-one (from Part A)

  • A primary amine (e.g., aniline)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.3 g (0.01 mol) of the benzoxazinone intermediate from Part A and 0.93 g (0.01 mol) of aniline in 30 mL of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 6-8 hours. The reaction progress can be monitored by TLC.[2]

  • Precipitation: Cool the reaction mixture to room temperature. A solid product should precipitate out of the solution. If not, the mixture can be poured into ice water to induce precipitation.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Recrystallization: Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure quinazolinone derivative.[2]

  • Drying: Dry the purified crystals in a vacuum oven.

Section 3: Quality Control & Analytical Protocols

To ensure the identity and purity of the synthesized intermediate and final product, a robust analytical method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable technique for this purpose.[3]

Workflow for QC Analysis

G A Prepare Sample (1 mg/mL in Mobile Phase) B HPLC-UV Analysis A->B C Data Processing (Peak Integration) B->C D Purity Assessment (% Area) C->D

Caption: Standard workflow for HPLC-based purity analysis.

Protocol: HPLC-UV Method for Purity Assessment

Principle: The method separates the compound of interest from impurities based on their differential partitioning between a stationary phase (C18 column) and a mobile phase. The aromatic nature of the compound allows for sensitive detection using a UV spectrophotometer.[3]

Instrumentation and Parameters:

ParameterSpecification
HPLC System Standard HPLC with UV Detector
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard/Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Injection: Inject 10 µL of the prepared solution into the HPLC system.

  • Data Acquisition: Run the gradient method and record the chromatogram for at least 20 minutes.

  • Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness Note: This protocol is self-validating. The retention time of the main peak should be consistent across runs. The presence of significant secondary peaks would indicate impurities, necessitating further purification steps like recrystallization.

Conclusion

This compound is a potent and versatile pharmaceutical intermediate. Its unique substitution pattern provides a valuable starting point for the synthesis of complex heterocyclic structures, such as the quinazolinones demonstrated in this guide. The protocols provided offer a reliable framework for researchers to utilize this building block in their drug discovery and development pipelines. By combining robust synthetic methodologies with stringent analytical quality control, researchers can confidently advance their projects from chemical synthesis to biological evaluation.

References

  • The Versatility of 2-Amino-4,6-dichlorobenzoic Acid in Pharmaceutical Synthesis. Boronina. [Link]
  • Process for the production of 2-methoxy-3,6-dichlorobenzoic acid.
  • Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Safety Data Sheet - this compound. Angene Chemical. [Link]
  • (PDF) Diclofenac Synthesis.
  • Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. Der Pharma Chemica. [Link]
  • Synthesis route map of diclofenac methyl ester Using aniline and...
  • Method of synthesizing diclofenac sodium.
  • 2-Amino-6-chlorobenzoic Acid: A Versatile Intermediate for Pharmaceuticals, Dyes, and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modul
  • Amino acid analysis. US Pharmacopeia (USP). [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 2-Amino-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-Amino-3,6-dichlorobenzoic acid. As a significant compound in pharmaceutical and agrochemical research, its accurate measurement is critical. This guide details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Emphasis is placed on explaining the rationale behind procedural steps, ensuring methodological robustness and trustworthiness. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

This compound is a synthetic organic compound with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a benzoic acid core with both amino and chloro substituents, imparts specific physicochemical properties that must be considered for the development of robust analytical methods. The accurate and precise quantification of this analyte is paramount for process monitoring, quality control of final products, and environmental residue analysis.

This guide provides a selection of validated analytical approaches, each with distinct advantages in terms of sensitivity, selectivity, and throughput. The choice of method will depend on the specific analytical challenge, including the sample matrix, required limits of detection, and available instrumentation.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Pale beige to light brown solid
Melting Point 150-154 °C
Boiling Point ~339.6 °C at 760 mmHg
Solubility Slightly soluble in chloroform, DMSO, and methanol; insoluble in water.

Method Selection: A Comparative Overview

The choice of analytical technique is a critical decision driven by the specific research question and sample complexity. While HPLC-UV offers a cost-effective solution for routine analysis, LC-MS/MS is the gold standard for research applications demanding high sensitivity and selectivity, especially in complex biological matrices. GC-MS presents a robust alternative, particularly for broader metabolic profiling where derivatization is a standard part of the workflow.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation by liquid chromatography and detection by UV absorbance.Separation by liquid chromatography and detection by mass-to-charge ratio after ionization.Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio.
Selectivity Moderate; may be susceptible to interference from co-eluting compounds

Application Note: A Robust HPLC-UV Method for the Analysis of 2-Amino-3,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-3,6-dichlorobenzoic acid. This compound is a significant pharmaceutical intermediate and a key building block in the synthesis of various dyes and agrochemicals.[1] The method described herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol from sample preparation to final analysis. The causality behind the selection of chromatographic parameters is thoroughly explained to ensure scientific integrity and facilitate method transfer.

Introduction and Scientific Rationale

This compound (C₇H₅Cl₂NO₂) is an aromatic amino acid derivative whose purity and concentration are critical for its applications in pharmaceutical and chemical synthesis.[1] Its structure, featuring both an acidic carboxylic group and a basic amino group, along with two chlorine substituents on the aromatic ring, presents specific challenges and opportunities for chromatographic separation.

The principle of this method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. The retention of this compound is primarily governed by the partitioning of the molecule between the stationary and mobile phases.

A critical aspect of analyzing ionizable compounds like this compound is the control of the mobile phase pH. The molecule possesses both a carboxylic acid function (pKa typically in the range of 2-4 for benzoic acids) and an amino group. To ensure reproducible retention times and sharp, symmetrical peak shapes, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining the mobile phase pH at a value at least 1.5 to 2 units below the pKa of the carboxyl group.[2][3] This protonates the carboxyl group, rendering the molecule less polar and allowing for consistent interaction with the C18 stationary phase.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Pale cream to brown powder/solid[1]
Solubility Insoluble in water; slightly soluble in chloroform, DMSO, and methanol.[1]
Melting Point 150-154 °C[1]
UV Absorbance Expected in the ~220-300 nm range, based on similar structures.[2][3]

Recommended HPLC Instrumentation and Conditions

The following conditions have been optimized for the separation and quantification of this compound. These parameters are based on established methods for closely related isomers like Chloramben (3-amino-2,5-dichlorobenzoic acid).[2][3]

ParameterRecommended ConditionRationale
HPLC System Any standard HPLC system with a pump, autosampler, column oven, and UV/DAD detector.Standard instrumentation provides the necessary performance.
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).C18 columns provide excellent retention and selectivity for moderately non-polar compounds like dichlorinated benzoic acids.[2][4]
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.Acetonitrile is a common organic modifier providing good peak shape. Formic acid is added to adjust the pH to below 3, ensuring the carboxylic acid group is protonated for optimal retention and peak symmetry.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[2]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 230 nm or 297 nm (Diode Array Detector recommended for initial scans).Aromatic compounds like this typically exhibit strong absorbance in the low UV range (~220-240 nm).[3] A secondary maximum, as seen with the isomer Chloramben at 297 nm, may offer greater selectivity against matrix interferences.[2] A DAD allows for the selection of the optimal wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

Experimental Protocols

Preparation of Standard Solutions

Expertise & Experience Insight: The accuracy of the quantitative analysis is directly dependent on the precise preparation of standard solutions. Using a high-purity analytical standard is paramount. Due to the analyte's poor water solubility, the initial stock solution should be prepared in an organic solvent like methanol.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard (purity ≥98%) into a 10 mL Class A volumetric flask.

  • Dissolve the standard in methanol and bring it to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with the mobile phase. A typical calibration curve might include concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation

Trustworthiness Insight: The chosen sample preparation technique must effectively isolate the analyte from the sample matrix while minimizing loss and preventing the introduction of interfering substances. The protocol should be tailored to the specific matrix.

G cluster_0 Sample Preparation Workflow cluster_1 Post-Extraction Sample Initial Sample (e.g., Reaction Mixture, Formulation, Environmental Sample) Dilution Simple Dilution & Filtration Sample->Dilution For high concentration, clean samples LLE Liquid-Liquid Extraction (LLE) Sample->LLE For complex liquid matrices SPE Solid-Phase Extraction (SPE) Sample->SPE For trace analysis from aqueous samples Filt Syringe Filtration (0.22 µm) Dilution->Filt Evap Evaporation LLE->Evap SPE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Recon->Filt HPLC_Injection HPLC Injection Filt->HPLC_Injection Ready for Analysis

Caption: General workflow for sample preparation.

Protocol 1: Simple Dilution (for drug substance or high-concentration samples)

  • Accurately weigh the sample and dissolve it in a known volume of methanol.

  • Dilute the solution with the mobile phase to bring the analyte concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[5]

Protocol 2: Solid-Phase Extraction (for aqueous samples like wastewater)

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.[2]

  • Loading: Acidify the water sample (e.g., 100 mL) to pH ~3 with formic acid. Pass the sample through the conditioned SPE cartridge at a slow flow rate (approx. 2-3 mL/min).[2]

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar impurities.

  • Elution: Elute the analyte with 5 mL of methanol into a collection tube.[2]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.[6]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC System Operation and Analysis

HPLC_Workflow A System Equilibration (Stable Baseline) B Calibration Curve Injection (Working Standards) A->B F System Suitability Check B->F C Sample Injection D Data Acquisition (Peak Area, Retention Time) C->D E Data Processing & Quantification D->E F->C If Passed

Caption: HPLC analysis and data processing workflow.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.[2]

  • Calibration: Inject the prepared working standard solutions in sequence, from the lowest to the highest concentration.

  • Sample Analysis: Inject the prepared samples. It is good practice to run a blank (mobile phase) injection between samples to prevent carryover.

  • Data Processing: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.

Method Validation and System Suitability

For this method to be considered trustworthy and authoritative, it must be validated according to ICH guidelines or equivalent standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank matrix and a spiked matrix to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: The method should demonstrate a linear relationship between the detector response (peak area) and the analyte concentration over the intended range. A correlation coefficient (r²) of >0.999 is typically desired.[3]

  • Accuracy & Precision: Accuracy (closeness to the true value) and precision (repeatability) should be assessed by analyzing samples at different concentrations (e.g., low, medium, high) multiple times. Acceptance criteria are typically within ±15% for accuracy and a relative standard deviation (RSD) of ≤15%.

  • System Suitability: Before sample analysis, inject a mid-range standard multiple times (e.g., n=5). The RSD for retention time and peak area should be ≤2%. Other parameters like theoretical plates and tailing factor should also be monitored to ensure the chromatographic system is performing optimally.

Conclusion

This application note provides a comprehensive and scientifically-grounded HPLC-UV method for the analysis of this compound. By explaining the rationale behind the choice of column, mobile phase, and detection parameters, this guide empowers researchers and analysts to implement, adapt, and troubleshoot the method effectively. The detailed protocols for standard preparation, sample treatment, and system operation ensure that the method can be applied with high levels of accuracy, precision, and reliability in a variety of laboratory settings.

References

  • ijpar. (n.d.). Analytical method validation for quantitative estimation of chloramben by HPLC for assay of amiben' DS chloramben herbicide IS.
  • Agilent. (n.d.). Rapid Analysis of Herbicides by Rapid Resolution LC with Online Trace Enrichment Application.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from Nacalai Tesque, Inc. website. [Link]
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • Waters Corporation. (n.d.). Acidic Herbicides in Drinking Water by LC-MS.
  • National Center for Biotechnology Information. (2024). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present.
  • ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis.
  • ResearchGate. (n.d.). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water.
  • National Center for Biotechnology Information. (n.d.). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.
  • CP Lab Safety. (n.d.). This compound, 97% Purity, C7H5Cl2NO2, 25 grams.
  • USGS Publications Warehouse. (n.d.). Reversed-phase high-performance liquid chromatography of unsubstituted aminobenzoic acids.
  • Journal of Laser Micro/Nanoengineering. (2007). Change in the UV-VIS Absorbance of Amino Acids as a Result of Femtosecond Laser Irradiation. Retrieved from Journal of Laser Micro/Nanoengineering. [Link]
  • National Center for Biotechnology Information. (n.d.). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein.
  • National Center for Biotechnology Information. (n.d.). 2,6-Dichlorobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-chlorobenzoic acid.

Sources

Application Note: GC-MS Analysis of 2-Amino-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

2-Amino-3,6-dichlorobenzoic acid, also known as Chloramben, is a synthetic auxin herbicide used to control broadleaf weeds.[1] Accurate quantification of this compound in various matrices is critical for environmental monitoring, residue analysis, and toxicological studies. However, its chemical structure presents a significant analytical challenge for gas chromatography (GC). The presence of both a carboxylic acid and an amino functional group makes the molecule highly polar, non-volatile, and susceptible to thermal degradation in the GC inlet.[2][3][4][5]

Direct analysis by GC-MS is therefore impractical, leading to poor chromatographic peak shape, low sensitivity, and unreliable quantification. To overcome these limitations, a chemical derivatization step is essential to convert the analyte into a volatile and thermally stable form.[6][7] This application note provides a comprehensive, field-proven protocol for the analysis of this compound using a robust silylation derivatization method followed by GC-MS analysis. The protocol details sample preparation, derivatization, instrumental conditions, and expected results for researchers, scientists, and drug development professionals.

Principle of the Method

The core of this method is the conversion of the polar functional groups of this compound into non-polar trimethylsilyl (TMS) ethers and esters. Silylation is a versatile and highly effective derivatization technique where active hydrogen atoms in the analyte are replaced by a TMS group.[8][9]

In this protocol, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is used as the silylating agent. The BSTFA reacts with the active hydrogens on both the carboxylic acid and amino groups, while the TMCS acts as a catalyst to enhance the reaction rate, especially for sterically hindered groups.[10] This reaction, shown in Figure 1, yields a di-TMS derivative of the analyte that is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.[8]

Caption: Silylation reaction converting the polar analyte to its volatile TMS derivative.

Following derivatization, the sample is injected into the GC-MS system. The GC separates the derivatized analyte from other matrix components based on its volatility and interaction with the capillary column's stationary phase. The eluting compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly specific identification and quantification.[2][11]

Materials, Reagents, and Instrumentation

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compoundAnalytical Standard (≥98%)e.g., Sigma-AldrichStarting material for standards.
BSTFA + 1% TMCSDerivatization Gradee.g., Supelco, Thermo FisherSilylating reagent. Highly sensitive to moisture.
PyridineAnhydrouse.g., Sigma-AldrichReaction solvent. Helps to scavenge HCl byproduct.
Ethyl AcetateHPLC or GC Gradee.g., Fisher ScientificSolvent for extraction and dilution.
Anhydrous Sodium SulfateReagent Gradee.g., VWRFor drying organic extracts.
Nitrogen GasHigh Purity (99.999%)Local SupplierFor solvent evaporation.
GC Vials with Inserts2 mL, Ambere.g., AgilentFor autosampler analysis.
Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should be equipped with a capillary column and an autosampler for precision.

ParameterSpecification
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Autosampler Agilent 7693A or equivalent
GC Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Software MassHunter, ChemStation, or equivalent

Detailed Protocols

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a Class A volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate. These will be used to generate the calibration curve.

Sample Preparation and Derivatization Protocol

This protocol is designed for a 1 mL sample volume. Adjust volumes proportionally for different sample sizes.

Caption: General experimental workflow for the analysis of this compound.

  • Extraction (if required): For solid or aqueous samples, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate after acidification) to isolate the analyte. The final extract should be in a volatile organic solvent.

  • Aliquot and Dry: Transfer a 100 µL aliquot of the sample extract or calibration standard into a clean reaction vial (e.g., a 2 mL GC vial).

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at room temperature.

    • Scientist's Note: This step is absolutely critical. Silylating reagents are highly reactive with water and any residual moisture will consume the reagent, leading to incomplete derivatization and poor results.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

    • Scientist's Note: An excess of the silylating reagent is used to ensure the reaction is driven to completion. Pyridine acts as a solvent and neutralizes the HCl byproduct from the TMCS catalyst.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes.

  • Cooling: After heating, allow the vial to cool completely to room temperature.

  • Analysis: Transfer the derivatized sample to a GC vial with a micro-insert (if necessary) and proceed immediately to GC-MS analysis.

    • Scientist's Note: While TMS derivatives are relatively stable, it is best practice to analyze them within 24 hours of preparation to avoid potential degradation from atmospheric moisture.

GC-MS Instrumental Parameters
ParameterSettingRationale
GC System
Inlet ModeSplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temperature280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program
Initial Temperature80°C, hold for 1 minAllows for solvent focusing and improves peak shape.
Ramp 120°C/min to 200°CSeparates early-eluting compounds.
Ramp 210°C/min to 300°CProvides good separation for the target analyte.
Final HoldHold at 300°C for 5 minEnsures all high-boiling compounds are eluted from the column.
Mass Spectrometer
Ion SourceElectron Impact (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy70 eVIndustry standard for generating comparable mass spectra.
Source Temperature230°CStandard operating temperature.
Quadrupole Temp.150°CStandard operating temperature.[11]
Scan ModeFull Scan (m/z 50-500)For method development and qualitative identification.
SIM ModeSee Table 2For enhanced sensitivity and quantitative analysis.

Expected Results & Data Analysis

Chromatography

Under the conditions described, the di-TMS derivative of this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible, typically falling in the mid-to-late region of the chromatogram due to its relatively high molecular weight.

Mass Spectrometry

The mass spectrum of the derivatized analyte is key to its confident identification. The molecular weight of the di-TMS derivative is 350.3 g/mol . The Electron Impact (EI) mass spectrum will show a characteristic fragmentation pattern.

ParameterExpected Value/Ion (m/z)Description
Analyte MW206.03 g/mol Underivatized this compound.
Derivative MW350.3 g/mol Di-TMS derivative.
Molecular Ion [M]⁺350The parent ion of the derivatized molecule. May be low in abundance.
Key Fragments
[M-15]⁺335Base Peak. Loss of a methyl group (-CH₃) from a TMS group. This is a highly characteristic and stable fragment for TMS derivatives.[6]
[M-117]⁺233Loss of the trimethylsilyl carboxylate group (-COOTMS).
Characteristic Isotope PatternVariesThe presence of two chlorine atoms will produce a distinct M, M+2, M+4 isotope pattern, further confirming the identity of chlorine-containing fragments.

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its superior sensitivity and selectivity.

Table 2: Suggested SIM Ions for Quantification

Ion Type m/z
Quantifier Ion 335
Qualifier Ion 1 350

| Qualifier Ion 2 | 233 |

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No peak or very small peak Incomplete derivatization (moisture present).Ensure sample is completely dry before adding reagents. Use anhydrous solvents. Store reagents under inert gas.
Sample degradation in the inlet.Check inlet temperature. Ensure derivatization was successful.
Tailing or broad peak Active sites in the GC system (inlet liner, column).Use a deactivated inlet liner. Condition the column. Perform system maintenance.
Incomplete derivatization.Increase reaction time or temperature. Ensure sufficient reagent excess.
Interfering peaks Matrix effects.Optimize sample cleanup/extraction. Use qualifier ions to confirm identity. Adjust GC temperature program for better separation.

Conclusion

This application note presents a reliable and robust GC-MS method for the analysis of this compound. The described silylation protocol effectively addresses the challenges of volatility and polarity associated with the analyte, enabling excellent chromatographic performance and high sensitivity. By converting the analyte to its di-TMS derivative, this method allows for confident identification based on characteristic mass spectral fragmentation and accurate quantification, making it a valuable tool for researchers in environmental, agricultural, and pharmaceutical sciences.

References

  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry. (n.d.).
  • A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex M
  • Derivatization reagents for GC - Chrom
  • Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. (n.d.).
  • GC Reagents. (n.d.). Thermo Fisher Scientific - US.
  • Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. (2025).
  • Gas Chromatography–Mass Spectrometry (GC-MS)
  • A New Method for the Analysis of Polar Pesticides and Herbicides in Water Samples. (n.d.). The NELAC Institute.
  • High performance liquid chromatography as a prospective method for determining chlorambene. (2021). Problems of Environmental Biotechnology.
  • Current analytical methods for plant auxin quantification - A review. (2015).
  • The Use of Derivatization Reagents for Gas Chrom
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • GC Derivatization Reagents. (n.d.). FUJIFILM Wako Chemicals.
  • Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ?. (2018).
  • Acids: Derivatization for GC Analysis. (n.d.).
  • Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. (1986). PubMed.
  • This compound. (n.d.). Biosynth.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Derivatization Reactions and Reagents for Gas Chrom
  • Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. (2025). Weed Science Society of America.
  • Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich.
  • Benzoic acid, 3-amino-2,5-dichloro-. (n.d.). NIST WebBook.
  • Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid. (n.d.). Thermo Fisher Scientific.

Sources

Application Notes & Protocols: Leveraging 2-Amino-3,6-dichlorobenzoic Acid in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3,6-dichlorobenzoic acid is a halogenated anthranilic acid derivative whose structural features make it a valuable and versatile building block in synthetic and medicinal chemistry. The presence of three distinct functional handles—a nucleophilic amino group, a versatile carboxylic acid, and an electron-deficient aromatic ring substituted with two chlorine atoms—provides a scaffold ripe for the construction of complex molecular architectures. These notes provide an in-depth guide for researchers, exploring the compound's properties, core reactivity, and its application in the synthesis of pharmaceutically relevant heterocyclic systems. Detailed, field-proven protocols are presented to enable its practical implementation in drug discovery and development workflows.

Introduction: A Profile of this compound

This compound (CAS RN: 3032-32-4) is a synthetic compound that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility in drug development is primarily as a precursor for building more complex molecules, including anti-inflammatory and antimicrobial agents.[1][2] The strategic placement of the amino, carboxyl, and dichloro functionalities on the benzene ring dictates its reactivity and potential applications.

1.1. Physicochemical & Safety Profile

A thorough understanding of the compound's properties is critical for its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Pale beige to light brown solid[1]
Melting Point 150-154 °C[1]
Boiling Point ~339.6 °C at 760 mmHg[1]
Solubility Slightly soluble in chloroform, DMSO, methanol; insoluble in water.[1]
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
GHS Precautionary Codes P271, P280, P302+P352, P304+P340, P305+P351+P338, P501

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[1]

1.2. Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the starting material and subsequent products.

TechniqueFunctional GroupExpected Chemical Shift (δ) or Wavenumber (cm⁻¹)Source
¹H-NMR Aromatic (C-H)6.5 - 8.0 ppm[3]
Amino (NH₂)5.5 - 6.5 ppm (broad singlet)[3]
Carboxylic Acid (COOH)>10.0 ppm (very broad)[3]
¹³C-NMR Carbonyl (C=O)~170 ppm[3]
Aromatic (C-Cl, C-N, C-C)110 - 150 ppm[3]
FT-IR Amino (N-H Stretch)3300-3500 cm⁻¹[3]
Carboxylic Acid (O-H Stretch)2500-3300 cm⁻¹ (broad)[3]
Carbonyl (C=O Stretch)1660-1700 cm⁻¹[3]
Carbon-Chlorine (C-Cl Stretch)850-550 cm⁻¹[3]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is derived from the orthogonal reactivity of its functional groups. Understanding these sites is key to designing logical synthetic routes.

G mol This compound amino Amino Group (NH₂) Nucleophilic Site mol->amino carboxyl Carboxylic Acid (COOH) Electrophilic Carbonyl mol->carboxyl ring Aromatic Ring Electron Deficient mol->ring acylation Acylation / Amidation amino->acylation Forms amides alkylation Alkylation (e.g., reductive amination) amino->alkylation Forms secondary/tertiary amines ester Esterification carboxyl->ester Forms esters amide Amide Coupling carboxyl->amide Forms amides reduction Reduction to Alcohol carboxyl->reduction Forms benzyl alcohol

Caption: Key reactive sites of this compound.
  • The Amino Group: As a primary amine, this group is a potent nucleophile. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, a foundational step for building heterocyclic systems like quinazolinones.[4]

  • The Carboxylic Acid Group: This group can be converted into esters, amides (via coupling agents), or reduced to a primary alcohol. This versatility allows for the introduction of diverse side chains or modification of solubility and pharmacokinetic properties.

  • The Dichlorinated Ring: The two electron-withdrawing chlorine atoms render the aromatic ring electron-deficient, influencing its reactivity in electrophilic aromatic substitution reactions and providing steric bulk that can enforce specific conformations in the final drug molecule.

Application in Heterocyclic Synthesis: Quinazolinone Derivatives

Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] 2-Amino-dichlorobenzoic acid is an excellent precursor for these scaffolds. The general workflow involves an initial acylation of the amino group, followed by a dehydrative cyclization to form the core structure.

The following protocol is adapted from established methods for the synthesis of quinazolinone derivatives from the closely related 2-amino-3-chlorobenzoic acid and serves as a robust template.[4]

G start 2-Amino-3,6-dichlorobenzoic Acid step1 Step 1: N-Acylation + Acyl Chloride (R-COCl) Solvent: Pyridine Temp: 0°C to RT start->step1 intermediate1 N-Acyl Intermediate step1->intermediate1 step2 Step 2: Benzoxazinone Formation + Acetic Anhydride Condition: Reflux intermediate1->step2 intermediate2 Benzoxazinone Intermediate step2->intermediate2 step3 Step 3: Quinazolinone Formation + Primary Amine (R'-NH₂) Solvent: Acetic Acid Condition: Reflux intermediate2->step3 product 2,3-Disubstituted-5,8-dichloro- 4(3H)-quinazolinone step3->product

Caption: General synthetic workflow for 2,3-disubstituted-dichloro-4(3H)-quinazolinones.
Protocol 3.1: Synthesis of 2-Substituted-5,8-dichloro-3,1-benzoxazin-4-one

This protocol details the formation of the key benzoxazinone intermediate, which is then used to generate the final quinazolinone product.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride of choice (e.g., benzoyl chloride) (1.1 eq)

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Ice, Deionized Water

Procedure:

  • N-Acylation: a. In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous pyridine. b. Cool the solution to 0°C using an ice-water bath. c. Slowly add the desired acyl chloride (1.1 eq) dropwise with vigorous stirring. Causality: This slow addition at low temperature is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride, preventing side-product formation. d. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. e. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. f. Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the N-acyl product.[4] g. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Cyclization to Benzoxazinone: a. Combine the dried N-acyl intermediate from Step 1g with an excess of acetic anhydride in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to reflux for 2-4 hours. Causality: Acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the intramolecular cyclization to form the more stable six-membered benzoxazinone ring.[4] c. After cooling to room temperature, pour the mixture into crushed ice. d. Collect the precipitated solid, the 2-substituted-5,8-dichloro-3,1-benzoxazin-4-one, by filtration. Wash with cold water and dry. This intermediate is often pure enough for the next step.

Protocol 3.2: Synthesis of 2,3-Disubstituted-5,8-dichloro-4(3H)-quinazolinone

Procedure:

  • In a round-bottom flask, suspend the benzoxazinone intermediate from Protocol 3.1 (1.0 eq) and a primary amine of choice (R'-NH₂) (1.2 eq) in glacial acetic acid.

  • Heat the mixture under reflux for 6-8 hours. Causality: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl of the benzoxazinone ring. The initial ring-opening is followed by a second intramolecular cyclization and dehydration, driven by the high temperature and acidic conditions, to yield the thermodynamically stable quinazolinone product.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The desired quinazolinone product will often precipitate from the solution.

  • Collect the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,3-disubstituted-5,8-dichloro-4(3H)-quinazolinone.

Conclusion

This compound is a potent synthetic intermediate whose value lies in its predictable reactivity and its capacity to serve as a foundation for complex, pharmaceutically relevant scaffolds. The protocols and strategies outlined in these notes demonstrate a logical, mechanistically-driven approach to its use in the synthesis of quinazolinones, a privileged scaffold in drug discovery. By understanding the causality behind each experimental step, researchers can confidently adapt and expand upon these methodologies to generate novel libraries of compounds for biological screening, accelerating the drug development process.

References

  • Title: this compound | 3032-32-4 | DAA03232 Source: Biosynth URL
  • Title: A Comparative Spectroscopic Analysis of 2-Amino-3-chlorobenzoic Acid, Its Precursors, and Derivatives Source: Benchchem URL
  • Title: this compound | 3032-32-4 Source: Benchchem URL
  • Title: Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis Source: Benchchem URL
  • Title: this compound | 3032-32-4 | 98% Source: LBAO Chemicals URL
  • Title: 2-Amino-6-chlorobenzoic acid Source: Chem-Impex URL

Sources

Application Notes and Protocols for the Synthesis of 2-Amino-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust experimental protocol for the synthesis of 2-Amino-3,6-dichlorobenzoic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The procedure is based on established and reliable chemical transformations, emphasizing safety, efficiency, and high purity of the final product.

Introduction

This compound is a key intermediate whose structural features, including the presence of amino and chloro substituents on the benzoic acid scaffold, make it a versatile precursor for the synthesis of a wide range of complex organic molecules. Its derivatives have shown potential in various applications, including as pesticides and in the manufacture of dyes. This document provides a detailed, step-by-step protocol for its laboratory-scale synthesis, beginning with the preparation of the starting material, 2,3,6-trichlorobenzoic acid, followed by a regioselective copper-catalyzed amination.

Synthesis Overview

The synthesis of this compound is a two-step process that begins with the synthesis of 2,3,6-trichlorobenzoic acid, followed by a selective amination reaction.

Trichlorotoluene Mixture Trichlorotoluene Mixture 2,3,6-Trichlorobenzoic Acid 2,3,6-Trichlorobenzoic Acid Trichlorotoluene Mixture->2,3,6-Trichlorobenzoic Acid Oxidation This compound This compound 2,3,6-Trichlorobenzoic Acid->this compound Copper-Catalyzed Amination

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2,3,6-Trichlorobenzoic Acid

The synthesis of the starting material, 2,3,6-trichlorobenzoic acid, can be achieved through the oxidation of a mixture of trichlorotoluenes. This method, adapted from industrial processes, provides a reliable route to the required precursor.

Experimental Protocol

Materials:

  • Trichlorotoluene mixture

  • Acetic acid

  • Cobalt acetate tetrahydrate

  • Sodium bromide

  • 30% Sodium hydroxide solution

  • 30% Hydrochloric acid

  • Toluene

  • Methanol

  • Round-bottom flask or a suitable reactor

  • Distillation apparatus

  • Filtration apparatus

Procedure:

  • Oxidation: In a suitable reactor, combine the trichlorotoluene mixture, acetic acid, cobalt acetate tetrahydrate, and sodium bromide[1]. Heat the mixture to approximately 135-150°C and introduce a stream of air or oxygen to initiate the oxidation reaction. Maintain the reaction at this temperature for 5-8 hours, monitoring the progress by a suitable analytical method such as TLC or GC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the acetic acid by distillation under reduced pressure. To the residue, add water and adjust the pH to 3.0-3.5 with a 30% sodium hydroxide solution to precipitate isomeric trichlorobenzoic acids, while the desired 2,3,6-trichlorobenzoic acid remains in the aqueous solution as its sodium salt[1].

  • Filtration: Filter the mixture to remove the solid byproducts.

  • Precipitation: Acidify the filtrate with 30% hydrochloric acid to a pH below 2. The 2,3,6-trichlorobenzoic acid will precipitate as a solid.

  • Purification: Collect the solid by filtration and recrystallize from a mixture of toluene and methanol (e.g., a 5:1 mass ratio) to obtain pure 2,3,6-trichlorobenzoic acid[1]. Dry the purified product under vacuum.

Part 2: Synthesis of this compound

This key step involves the regioselective amination of 2,3,6-trichlorobenzoic acid. The presence of the carboxylic acid group directs the amination to the ortho-position (C2), facilitated by a copper catalyst. This procedure is adapted from a well-established method for the amination of dichlorobenzoic acids[2].

Causality Behind Experimental Choices

The choice of a copper catalyst is crucial for this transformation. Copper-catalyzed nucleophilic aromatic substitution reactions are well-documented for their effectiveness in aminating aryl halides, particularly those activated by electron-withdrawing groups or possessing a directing group like a carboxylic acid in the ortho position[3][4]. The reaction is performed under elevated temperature and pressure in an autoclave to facilitate the reaction with ammonia.

Experimental Protocol

Materials:

  • 2,3,6-Trichlorobenzoic acid

  • 50% aqueous sodium hydroxide solution

  • 25% aqueous ammonia solution

  • Liquid ammonia (optional, for pressure adjustment)

  • Copper(I) chloride (CuCl)

  • 30% Hydrochloric acid

  • Water

  • High-pressure autoclave with a stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve 1 mole of 2,3,6-trichlorobenzoic acid in approximately 400 to 2000 parts of water containing an equimolar amount of sodium hydroxide[2].

  • Addition of Reagents: To this solution, add approximately 500 to 2500 mol% of ammonia, which can be in the form of a 25% aqueous solution. Add a catalytic amount of copper(I) chloride[2].

  • Amination Reaction: Seal the autoclave and heat the mixture to a temperature between 165°C and 175°C with stirring. The pressure will rise during the reaction. Maintain these conditions for approximately 5 hours[2].

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the ammonia. Transfer the reaction mixture to a flask and boil to remove any remaining ammonia.

  • Precipitation: Cool the solution and acidify to a pH of 3-4 with 30% hydrochloric acid. The this compound will precipitate as a solid[2].

  • Isolation and Purification: Collect the solid product by filtration and wash thoroughly with water. Dry the product in a vacuum oven at 80°C[2]. Further purification can be achieved by recrystallization.

Purification and Characterization

Recrystallization:

For further purification, recrystallization is an effective method. Based on the solubility of similar compounds, a mixed solvent system is recommended.

Recommended Solvent Systems for Recrystallization:

  • Ethyl acetate/Hexane[5]

  • Acetone/Water[5]

  • Ethanol/Water

Procedure:

  • Dissolve the crude this compound in a minimum amount of the hot primary solvent (e.g., ethyl acetate, acetone, or ethanol).

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Slowly add the anti-solvent (e.g., hexane or water) to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Characterization:

The purity and identity of the synthesized this compound should be confirmed by analytical techniques.

Parameter Expected Value
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Melting Point Approximately 193-194 °C (for a similar compound, 2-amino-3-chlorobenzoic acid, the melting point is 185-187 °C)[2][6]

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the amine protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups and the electron-donating effect of the amino group.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The amination step involves high pressure and temperature and should only be carried out in a suitable autoclave by trained personnel.

  • Ammonia is a corrosive and toxic gas. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Visualization of the Amination Mechanism

The copper-catalyzed amination is believed to proceed through a mechanism involving the coordination of the substrate to the copper catalyst, followed by nucleophilic attack by ammonia.

sub 2,3,6-Trichlorobenzoic Acid + Cu(I) int1 Intermediate Complex sub->int1 Coordination int2 Product Complex int1->int2 + NH₃ - HCl prod This compound + Cu(I) + HCl int2->prod Dissociation

Caption: Proposed mechanism for copper-catalyzed amination.

References

  • CN107827735B - Synthetic method of 2-hydroxy-3, 6-dichlorobenzoic acid - Google Patents.
  • Supplementary Information - The Royal Society of Chemistry.
  • US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Synthesis of 2,3,5-Trichlorobenzoic Acid - PrepChem.com.
  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.
  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives - ResearchGate.
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions.
  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI.
  • CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents.

Sources

Application Note: High-Recovery Extraction of 2-Amino-3,6-dichlorobenzoic Acid from Soil Samples for Quantitative LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reproducible method for the extraction, purification, and quantification of 2-amino-3,6-dichlorobenzoic acid, a benzoic acid herbicide commonly known as Chloramben, from complex soil matrices. The protocol is tailored for researchers in environmental science, agriculture, and toxicology requiring high-sensitivity analysis. The methodology employs an ultrasound-assisted solvent extraction, followed by Solid-Phase Extraction (SPE) for sample clean-up and concentration. The final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides excellent selectivity and low detection limits. This guide provides a detailed, step-by-step protocol and explains the scientific rationale behind key procedural choices to ensure methodological integrity and high-quality data generation.

Introduction: The Analytical Challenge

This compound (Chloramben) is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds in various crops, including soybeans, dry beans, and vegetables.[1][2] Due to its application directly to soil, its persistence and mobility are of environmental concern. The compound's activity and potential for leaching are influenced by soil type, organic matter content, and moisture levels.[1] Accurate quantification of Chloramben residues in soil is therefore critical for environmental monitoring, risk assessment, and regulatory compliance.

The primary analytical challenge lies in efficiently extracting this polar, acidic compound from complex and variable soil matrices while removing interferences that can suppress instrument response. This protocol is designed to overcome these challenges by leveraging fundamental chemical principles to maximize recovery and analytical sensitivity.

Chemical Profile: this compound
PropertyValueReference
Synonyms Chloramben, Amiben, Vegiben[2][3]
CAS Number 133-90-4[3]
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Pale beige to light brown solid[4]
Water Solubility 700 mg/L[2]
pKa ~3.4[5]
LogP 2.95[4]

Principle of the Method

The success of this method hinges on the manipulation of the analyte's ionization state, which is governed by the pH of the extraction medium. This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group.

  • Acidification is Key: The carboxylic acid group has a pKa of approximately 3.4. By adjusting the pH of the soil slurry to ~2.0, well below the pKa, the carboxylic acid group exists predominantly in its protonated, neutral form (-COOH). This significantly reduces the molecule's polarity and water solubility, making it amenable to extraction into a moderately polar organic solvent and subsequent retention on a non-polar SPE sorbent.[5][6]

  • Extraction and Clean-up: An ultrasound-assisted extraction with acidified methanol provides rapid and efficient partitioning of the analyte from the soil particles.[7] The subsequent Solid-Phase Extraction (SPE) step using a C18 reversed-phase cartridge serves a dual purpose: it selectively retains the non-polar form of Chloramben while allowing more polar, interfering matrix components to pass through, and it enables concentration of the analyte into a small volume of clean solvent.[5][6]

  • Sensitive Detection: Analysis by LC-MS/MS offers high selectivity and sensitivity, eliminating the need for the derivatization step often required for Gas Chromatography (GC) analysis of acidic herbicides.[7]

Experimental Workflow

The entire process, from sample preparation to data acquisition, is outlined below.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup SPE Clean-up & Concentration cluster_analysis Analysis S_Prep Weigh 10g Soil Sample S_Spike Spike with Internal Standard S_Prep->S_Spike S_Slurry Create Soil Slurry (Water & Acid) S_Spike->S_Slurry S_Solvent Add Acidified Methanol S_Slurry->S_Solvent Transfer to Extraction Vessel S_Sonicate Ultrasonicate for 15 min S_Solvent->S_Sonicate S_Centrifuge Centrifuge & Collect Supernatant S_Sonicate->S_Centrifuge SPE_Load Load Supernatant S_Centrifuge->SPE_Load Transfer Extract SPE_Cond Condition C18 SPE Cartridge (Methanol -> Water) SPE_Cond->SPE_Load SPE_Wash Wash Cartridge (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elute Analyte (Methanol) SPE_Wash->SPE_Elute A_Evap Evaporate Eluate to Dryness SPE_Elute->A_Evap Collect Eluate A_Recon Reconstitute in Mobile Phase A_Evap->A_Recon A_Inject Inject into LC-MS/MS A_Recon->A_Inject

Sources

Application Notes & Protocols: 2-Amino-3,6-dichlorobenzoic Acid as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Dichlorinated Anthranilic Acid

2-Amino-3,6-dichlorobenzoic acid is a synthetic aromatic compound belonging to the anthranilic acid family. Its structure is distinguished by a trifunctionalized benzene ring, featuring vicinal amino and carboxylic acid groups, complemented by two chlorine atoms at positions 3 and 6. This unique arrangement of functional groups makes it an exceptionally valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science.

The amino and carboxyl groups provide a ready handle for the construction of diverse heterocyclic systems, while the chlorine atoms serve as reactive sites for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and validated protocols for leveraging the synthetic potential of this compound, with a focus on explaining the causal relationships behind experimental choices to empower researchers in drug discovery and development.

Physicochemical Properties & Handling

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application.

PropertyValueReference
CAS Number 3032-32-4
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
Appearance Light yellow to off-white crystalline powder[1][2]
Boiling Point 339.6 °C
Flash Point 153 °C
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMF.[1]

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is associated with hazard codes H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Application I: Synthesis of 7,10-Dichloroquinazolinone Scaffolds

The synthesis of quinazolinones represents a cornerstone application of anthranilic acid derivatives. These scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities. The inherent reactivity of this compound allows for a straightforward two-step synthesis of novel dichloro-substituted quinazolinones.

Scientific Rationale: The protocol involves an initial N-acylation of the amino group, followed by a cyclization-condensation reaction. The choice of an acyl chloride allows for a direct and efficient acylation. The subsequent cyclization is typically promoted by a dehydrating agent like acetic anhydride, which facilitates the intramolecular attack of the amide nitrogen onto the activated carboxylic acid, leading to the stable heterocyclic quinazolinone core.[3]

Workflow for Dichloroquinazolinone Synthesis

G cluster_0 Part 1: N-Acylation cluster_1 Part 2: Cyclization A This compound + Acyl Chloride (R-COCl) B Dissolve in Anhydrous Pyridine A->B C Cool to 0°C (Ice Bath) B->C D Slow, Dropwise Addition of Acyl Chloride C->D E Stir at RT for 4-6h (Monitor by TLC) D->E F Isolate N-acyl Intermediate E->F G N-acyl Intermediate F->G Proceed to Cyclization H Reflux in Acetic Anhydride (2-4h) G->H I Cool and Quench in Ice Water H->I J Collect Precipitate by Filtration I->J K Wash with Cold Water and Dry J->K L 7,10-Dichloro-2-substituted-quinazolin-4(3H)-one K->L

Caption: A two-part workflow for the synthesis of substituted dichloroquinazolinones.

Detailed Experimental Protocol: Synthesis of 7,10-Dichloro-2-phenylquinazolin-4(3H)-one

Part 1: Synthesis of 2-(Benzoylamino)-3,6-dichlorobenzoic acid

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (2.06 g, 10.0 mmol, 1.0 eq.) in 30 mL of anhydrous pyridine.

    • Causality: Anhydrous pyridine serves as both the solvent and an acid scavenger to neutralize the HCl byproduct of the acylation reaction. A nitrogen atmosphere prevents the introduction of moisture, which could hydrolyze the acyl chloride.

  • Acylation: Cool the solution to 0 °C using an ice-water bath. Slowly add benzoyl chloride (1.27 mL, 11.0 mmol, 1.1 eq.) dropwise over 10 minutes.

    • Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled addition. A slight excess of the acylating agent ensures complete consumption of the starting material.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Workup and Isolation: Pour the reaction mixture into 150 mL of ice-cold 1M HCl. A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the N-acyl intermediate.

Part 2: Cyclization to 7,10-Dichloro-2-phenylquinazolin-4(3H)-one

  • Reaction Setup: Place the dried 2-(benzoylamino)-3,6-dichlorobenzoic acid from the previous step into a 50 mL round-bottom flask with a reflux condenser. Add 20 mL of acetic anhydride.

    • Causality: Acetic anhydride acts as both the solvent and the dehydrating agent required to drive the intramolecular cyclization to form the quinazolinone ring.[3]

  • Cyclization: Heat the mixture to reflux (approx. 140 °C) and maintain for 3 hours.

  • Isolation: Cool the reaction mixture to room temperature, then slowly pour it into 100 mL of crushed ice with stirring. The product will precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with a small amount of cold ethanol. Dry the product under high vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Application II: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The two chlorine atoms on the aromatic ring of this compound are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron species and an organic halide, is a powerful tool for this purpose.[4][5]

Scientific Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5] Key steps include the oxidative addition of the palladium catalyst into the C-Cl bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[5][6] A base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[4] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.

Given the electronic and steric environment, the C-Cl bond at the 6-position is generally more susceptible to oxidative addition than the more sterically hindered C-Cl bond at the 3-position, potentially allowing for regioselective coupling.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle A Ar-X + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F G Ar-R + Pd(0)L2 F->G G->A Regeneration of Catalyst Boron R-B(OH)2 + Base -> [R-B(OH)3]⁻ Boron->D Activation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Monoselective Suzuki Coupling at the C-6 Position
ComponentExampleFunction
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂Source of active Pd(0) catalyst
Ligand PPh₃, PCy₃, SPhosStabilizes catalyst, modulates reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reagents
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (206 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (414 mg, 3.0 mmol, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).

    • Causality: An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. The base is used in stoichiometric excess to ensure complete activation of the boronic acid.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add 8 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Causality: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen, which can deactivate the catalyst. The presence of water often accelerates the reaction.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the 2-amino-3-chloro-6-arylbenzoic acid derivative.

Conclusion and Future Outlook

This compound is a potent synthetic intermediate whose value lies in its predictable and versatile reactivity. The protocols detailed herein for the synthesis of quinazolinones and for regioselective Suzuki-Miyaura coupling provide robust starting points for the generation of novel and complex molecules. These transformations open the door to creating extensive libraries of compounds for screening in drug discovery programs, particularly in oncology and infectious diseases where quinazoline and biaryl motifs are prevalent. Further exploration into other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) at the chlorine positions will undoubtedly expand the synthetic utility of this powerful building block.

References

  • Journal of Agricultural and Food Chemistry (1966). Chemistry of Some Amino Acid Derivatives of 2,2-Dichloropropionic and 2,3,6- Trichlorobenzoic Acids.
  • Google Patents (1993). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Google Patents (2016). CN105801443A - Synthesis method of dicloxacillin drug intermediate 2-amino-6-chlorobenzoic acid.
  • MDPI (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening.
  • PubMed Central (PMC) (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • PubMed (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action].
  • PrepChem.com (2018). Synthesis of 3-amino-2,5-dichlorobenzoic acid.
  • ResearchGate (2020). Cyclization reaction mechanism of amino acid for Path 2.
  • MDPI (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation.
  • Google Patents (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Organic Chemistry Portal (Date not available). Suzuki Coupling.
  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.
  • SRD ORGANICS LTD (Date not available). Heterocyclic Building Blocks.
  • Frontiers in Chemistry (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
  • Yoneda Labs (Date not available). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube (ChemOrgChem channel) (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|.
  • MDPI (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
  • PubMed Central (PMC) (2012). Cyclization-activated Prodrugs.
  • RSC Publishing (2015). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities.
  • ResearchGate (2007). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.

Sources

Application Notes and Protocols: 2-Amino-3,6-dichlorobenzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials

2-Amino-3,6-dichlorobenzoic acid is a unique aromatic compound featuring amino, carboxylic acid, and chloro functional groups. This trifecta of reactivity makes it a compelling building block for the synthesis of high-performance materials. The presence of chlorine atoms, in particular, can enhance thermal stability and chemical resistance in the resulting materials. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of advanced polymers and metal-organic frameworks (MOFs). The protocols outlined herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a robust starting point for further research and development.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful material synthesis.

PropertyValueReference
Molecular Formula C₇H₅Cl₂NO₂[1][2]
Molecular Weight 206.03 g/mol [1][2]
Appearance Pale beige to light brown solid[1]
Melting Point 150-154 °C[1]
Boiling Point ~339.6 °C at 760 mmHg[1]
Solubility Slightly soluble in chloroform, DMSO, and methanol; insoluble in water.[1]

Part 1: Synthesis of High-Performance Polyamides

The difunctional nature of this compound, possessing both an amine and a carboxylic acid group, allows for its self-condensation to form aromatic polyamides. The resulting polymers are expected to exhibit high thermal stability and chemical resistance due to the rigid aromatic backbone and the presence of chlorine atoms.

Causality Behind Experimental Choices

The direct phosphorylation polycondensation method is proposed here. This technique is effective for the synthesis of aromatic polyamides as it proceeds under relatively mild conditions and generally produces high molecular weight polymers. The use of a phosphorylation agent, such as triphenyl phosphite, in the presence of a base like pyridine, activates the carboxylic acid group, facilitating its reaction with the amino group of another monomer.

Proposed Protocol for the Synthesis of Poly(this compound)

Materials:

  • This compound

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) and anhydrous CaCl₂ (0.1 equivalents) in anhydrous NMP.

  • Reaction Setup: Purge the flask with dry nitrogen gas and maintain a positive nitrogen pressure throughout the reaction.

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (2 equivalents) followed by triphenyl phosphite (1.1 equivalents).

  • Polycondensation: Heat the reaction mixture to 100-120°C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the fibrous polymer precipitate and wash thoroughly with hot methanol and then with deionized water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C overnight.

Expected Thermal Properties of the Resulting Polyamide

Aromatic polyamides are known for their excellent thermal stability. The introduction of chlorine atoms into the polymer backbone is expected to further enhance these properties.

Thermal PropertyExpected ValueAnalysis Method
Glass Transition Temperature (Tg) 250 - 300 °CDifferential Scanning Calorimetry (DSC)
10% Weight Loss Temperature (TGA) > 450 °C in N₂Thermogravimetric Analysis (TGA)
Char Yield at 800 °C in N₂ > 50%Thermogravimetric Analysis (TGA)

Note: These are estimated values based on data for other halogenated aromatic polyamides.[1][3]

Workflow for Polyamide Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Material Properties Monomer This compound Polycondensation Polycondensation (100-120°C, 3-5h) Monomer->Polycondensation Solvents NMP, Pyridine Solvents->Polycondensation Reagents TPP, CaCl₂ Reagents->Polycondensation Precipitation Precipitation in Methanol Polycondensation->Precipitation Washing Washing with Methanol & Water Precipitation->Washing Drying Vacuum Drying Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC Structure Chemical Structure FTIR->Structure NMR->Structure Thermal Thermal Stability TGA->Thermal DSC->Thermal

Caption: Workflow for polyamide synthesis and characterization.

Part 2: Design and Synthesis of Functional Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound makes it a suitable organic linker for the synthesis of metal-organic frameworks (MOFs). The presence of the amino group provides a site for post-synthetic modification, while the chloro groups can influence the electronic properties and stability of the resulting framework.

Rationale for MOF Synthesis Strategy

Solvothermal synthesis is a widely used and effective method for producing crystalline MOF materials.[4] This technique involves heating the reactants in a sealed vessel, which allows for the formation of well-defined crystalline structures that might not be accessible at atmospheric pressure. The choice of metal source (e.g., zinc nitrate) and solvent (e.g., DMF) is based on their proven success in the synthesis of a wide range of MOFs.

Proposed Protocol for Solvothermal Synthesis of a Zn-based MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • Reactant Solution: In a 20 mL scintillation vial, dissolve this compound (1 equivalent) and zinc nitrate hexahydrate (1.5 equivalents) in 15 mL of DMF.

  • Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 100-130°C for 24-48 hours.

  • Isolation of Crystals: After cooling the oven to room temperature, decant the mother liquor. The resulting crystalline product should be washed with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours.

  • Activation: After the ethanol exchange, immerse the crystals in chloroform for 24 hours to further exchange the solvent.

  • Drying: Carefully decant the chloroform and dry the MOF crystals under vacuum at a slightly elevated temperature (e.g., 60-80°C) to fully activate the framework.

Expected Structural Properties of the MOF

The structure of the resulting MOF will depend on the coordination preferences of the metal ion and the geometry of the organic linker. Characterization by single-crystal X-ray diffraction would be necessary to determine the precise structure.

Structural ParameterExpected OutcomeAnalysis Method
Crystallinity Crystalline solidPowder X-ray Diffraction (PXRD)
Porosity Porous frameworkGas Adsorption (e.g., N₂ at 77K)
Thermal Stability Stable up to 300-400 °CThermogravimetric Analysis (TGA)
Structure 2D or 3D networkSingle-Crystal X-ray Diffraction

Note: These are hypothetical properties and would require experimental verification.[2][5]

Logical Flow for MOF Synthesis and Analysis

cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_properties Material Properties Linker This compound Solvothermal Solvothermal Reaction (100-130°C, 24-48h) Linker->Solvothermal Metal Zinc Nitrate Metal->Solvothermal Solvent DMF Solvent->Solvothermal Washing Washing with DMF Solvothermal->Washing SolventExchange Solvent Exchange (Ethanol, Chloroform) Washing->SolventExchange Activation Vacuum Drying SolventExchange->Activation PXRD Powder X-ray Diffraction (PXRD) Activation->PXRD SCXRD Single-Crystal X-ray Diffraction Activation->SCXRD TGA Thermogravimetric Analysis (TGA) Activation->TGA GasAdsorption Gas Adsorption Analysis Activation->GasAdsorption Structure Crystal Structure & Porosity PXRD->Structure SCXRD->Structure Stability Thermal Stability TGA->Stability GasAdsorption->Structure

Caption: Logical flow for MOF synthesis and analysis.

Conclusion and Future Outlook

This compound presents significant opportunities for the development of novel materials with enhanced properties. The proposed protocols for the synthesis of high-performance polyamides and functional metal-organic frameworks provide a solid foundation for further exploration. The inherent thermal stability and chemical resistance imparted by the dichlorinated aromatic structure are highly desirable for a wide range of applications, from advanced composites to catalysis and gas separation. Future work should focus on the experimental validation of these protocols, detailed characterization of the resulting materials, and exploration of their performance in specific applications.

References

  • This compound | 3032-32-4 | 98%. (n.d.). LBAO Chemicals.
  • The single-crystal x-ray structures of the benchmark MOFs. (n.d.). ResearchGate.
  • Crystal structures of MOF-177 compounds synthesized from linkers with... (n.d.). ResearchGate.
  • Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. (2014). Dalton Transactions. [Link]
  • TGA thermogram of the polyamide. (n.d.). ResearchGate.
  • Solvothermal synthesis conditions for amino-functionalized MOFs. (n.d.). ResearchGate.
  • DSC curve of polyamides. (n.d.). ResearchGate.
  • DSC and TGA curves of polyimide1-3. (n.d.). ResearchGate.
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory.
  • Characterization of MOFs by single crystal and powder X-ray diffraction. (n.d.). ResearchGate.
  • Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. (2024). MDPI. [Link]
  • Synthesis and Properties of Heat-Resistant Polyimide Foams based on Various Diamines. (n.d.). ResearchGate.
  • Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. (2014). Semantic Scholar. [Link]
  • Facile fabrication of amino-functionalized MIL-68(Al) metal–organic framework for effective adsorption of arsenate (As(V)). (2021). Scientific Reports. [Link]

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Topic: Derivatization of 2-Amino-3,6-dichlorobenzoic Acid for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the derivatization of 2-Amino-3,6-dichlorobenzoic acid for quantitative and qualitative analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Due to its polar amino and carboxylic acid functional groups, direct analysis of this compound is challenging, often resulting in poor peak shape, low volatility, and thermal instability. Derivatization is a critical sample preparation step that chemically modifies the analyte to improve its analytical properties. This guide details the underlying principles, offers validated, step-by-step protocols for silylation, esterification, and HPLC-specific derivatization, and provides expert insights into methodology selection and troubleshooting.

Introduction: The Analytical Challenge

This compound is a synthetic organic compound and a key structural motif found in molecules with biological activity, including synthetic auxin herbicides.[1] Its analysis is crucial in pharmaceutical development, environmental monitoring, and agricultural research. The primary analytical challenge stems from its molecular structure, which contains two highly polar functional groups: a primary aromatic amine (-NH₂) and a carboxylic acid (-COOH).

These groups confer the following undesirable properties for chromatographic analysis, particularly GC:

  • Low Volatility: The strong intermolecular hydrogen bonding prevents the molecule from easily entering the gas phase.

  • Thermal Instability: At the high temperatures required for GC injection and analysis, the molecule can degrade.

  • Poor Peak Shape: The polar "active hydrogens" can interact with active sites within the GC system (e.g., inlet liner, column), leading to significant peak tailing and poor resolution.[2]

Derivatization is the process of converting these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the analyte "GC-amenable."[3] For HPLC, derivatization can be employed to introduce a chromophore or fluorophore, dramatically enhancing detection sensitivity.[4][5]

Principles of Derivatization for a Bifunctional Analyte

This compound requires derivatization of both the carboxylic acid and the amino group for optimal GC analysis. The reactivity of these groups towards common derivatizing reagents generally follows the order: Carboxylic Acid > Amine > Amide.[3][6] This hierarchy influences the choice of single-step versus two-step derivatization strategies.

  • Silylation: This is a common and effective method where an active hydrogen is replaced by a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7][8] Strong silylating reagents can derivatize both functional groups simultaneously.

  • Alkylation/Esterification: This specifically targets acidic hydrogens, most notably on carboxylic acids, to form esters.[9] This is often the first step in a two-step process.

  • Acylation: This technique reduces the polarity of amino and hydroxyl groups. It is less common for carboxylic acids but highly effective for amines.[9]

Recommended Analytical Protocols

Protocol 1: One-Step Silylation for GC-MS Analysis

This protocol is efficient for screening and quantification, utilizing a powerful silylating agent to derivatize both the carboxylic acid and amino groups in a single reaction. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is an excellent choice.[3]

Rationale: BSTFA is a strong silyl donor that reacts readily with both acids and amines. The 1% TMCS catalyst enhances its reactivity, especially towards the sterically hindered or less reactive amine group.[3][7] The resulting TMS derivatives are significantly more volatile and exhibit excellent chromatographic behavior.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound standard or place an extracted, dried sample residue into a 2 mL autosampler vial. It is critical that the sample is free of water, as moisture will consume the silylating reagent.[3][9]

  • Reagent Addition: Add 200 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile). Pyridine can act as a catalyst by scavenging the HCl produced.[7]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70-80°C for 60 minutes in a heating block or oven. For some sterically hindered compounds, reaction times may need to be extended.[3]

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Workflow: One-Step Silylation for GC-MS

cluster_prep Sample Preparation cluster_deriv Derivatization a Dry Sample/Standard in Vial b Add Aprotic Solvent (e.g., Pyridine) a->b c Add BSTFA + 1% TMCS b->c d Heat at 70-80°C for 60 min c->d e Cool to Room Temp d->e f Inject 1 µL for GC-MS Analysis e->f

Caption: Workflow for the simultaneous derivatization of amino and carboxyl groups.

Protocol 2: Two-Step Esterification and Silylation for GC-MS

This method offers a more controlled derivatization, ensuring the complete conversion of the highly reactive carboxylic acid first, followed by derivatization of the amine. This can be advantageous for complex matrices or when optimizing for challenging separations.

Rationale: The first step, Fischer-Speier esterification, robustly converts the carboxylic acid to its methyl or ethyl ester using an alcohol under acidic catalysis.[10][11] The subsequent silylation step then specifically targets the remaining amino group. This can sometimes produce cleaner chromatograms with fewer side-products compared to a one-step reaction.

Experimental Protocol:

Step A: Esterification

  • Reaction Setup: In a small round-bottom flask, dissolve ~10 mg of this compound in 5 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 2-3 drops of concentrated sulfuric acid.[10]

  • Reflux: Heat the mixture to reflux (~65°C) for 2-4 hours. Monitor reaction completion by TLC if desired.[11]

  • Work-up: Cool the solution and remove the excess methanol using a rotary evaporator.

  • Neutralization & Extraction: Re-dissolve the residue in ethyl acetate and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.[10][11] Extract the aqueous layer twice with ethyl acetate.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the esterified product.

Step B: Silylation

  • Sample Preparation: Transfer the dried ester from Step A to a 2 mL autosampler vial.

  • Derivatization: Follow steps 2-6 from Protocol 1 , using BSTFA + 1% TMCS to derivatize the remaining amino group.

Workflow: Two-Step Derivatization for GC-MS

cluster_ester Step 1: Esterification cluster_silyl Step 2: Silylation a Dissolve in Methanol + H₂SO₄ Catalyst b Reflux for 2-4 hours a->b c Neutralize & Extract with Ethyl Acetate b->c d Dry & Evaporate c->d e Add Solvent + BSTFA/TMCS d->e f Heat at 70-80°C e->f g Inject for GC-MS Analysis f->g

Caption: Sequential esterification and silylation workflow for GC-MS analysis.

Protocol 3: Pre-Column Derivatization for HPLC-Fluorescence Detection

This protocol is designed to enhance the sensitivity of detection for HPLC analysis by attaching a fluorescent tag to the primary amine group. O-phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to produce a highly fluorescent isoindole derivative.[12][13][14]

Rationale: this compound does not possess native fluorescence. Derivatization with OPA allows for highly sensitive and selective detection using a fluorescence detector (FLD), enabling trace-level quantification. The reaction is fast and can often be automated in modern HPLC autosamplers.[13][14]

Experimental Protocol:

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in deionized water and adjust the pH with a sodium hydroxide solution.

    • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 9 mL of the borate buffer.

    • Thiol Reagent: Add 20 µL of 3-mercaptopropionic acid (MPA) to the OPA reagent. This final solution is stable for about one week when stored refrigerated and protected from light.[14]

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water).

  • Derivatization: In a vial, mix 50 µL of the sample/standard with 200 µL of the OPA/MPA reagent.

  • Reaction: Let the reaction proceed at room temperature for 2-3 minutes. The reaction is very rapid.

  • HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC system equipped with a fluorescence detector.

    • Excitation Wavelength: ~340 nm

    • Emission Wavelength: ~455 nm[5]

Workflow: Pre-Column Derivatization for HPLC-FLD

cluster_prep Sample/Reagent Prep cluster_deriv Derivatization a Prepare OPA/MPA Reagent in Buffer c Mix Sample and OPA/MPA Reagent a->c b Prepare Analyte Solution b->c d React at Room Temp for 2-3 min c->d e Inject for HPLC-FLD Analysis d->e

Caption: Rapid derivatization workflow for enhanced HPLC fluorescence detection.

Data Summary and Method Comparison

Parameter Protocol 1: One-Step Silylation Protocol 2: Two-Step Esterification/Silylation Protocol 3: HPLC-FLD Derivatization
Primary Technique GC-MSGC-MSHPLC-FLD
Target Groups -COOH and -NH₂-COOH (Step 1), -NH₂ (Step 2)-NH₂
Key Reagents BSTFA + 1% TMCSH₂SO₄/Methanol, then BSTFA + 1% TMCSOPA, 3-Mercaptopropionic Acid
Pros Fast, single reaction step, effective for both groups.Robust, minimizes side reactions, can be easier to optimize.Extremely sensitive, rapid room temp reaction, can be automated.
Cons Requires a strong reagent, sensitive to moisture.Time-consuming, involves multiple steps and solvent changes.Only targets the amine, carboxylic acid remains underivatized.
Best For High-throughput screening and routine quantification.Complex matrices, method development, confirmation analysis.Trace-level quantification, analysis in biological fluids.

Expert Insights: Validation and Troubleshooting

For GC-MS Protocols:
  • Confirming Derivatization: Successful derivatization can be confirmed by the mass spectrum. The molecular ion of the derivatized compound will be significantly higher than the parent compound. Look for the characteristic isotopic pattern of the two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).[15] The loss of characteristic fragments from the silyl group (e.g., a loss of 15 for a methyl group from TMS) also confirms derivatization.

  • Column Selection: A low- to mid-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, SLB-5ms) is recommended for separating the derivatized analyte.

  • Troubleshooting Incomplete Reactions: If you see the parent compound or a singly-derivatized intermediate, increase the reaction time or temperature. Ensure your reagents are fresh and your sample is completely dry.[3]

Chemical Reaction Visualization

The diagram below illustrates the silylation of both functional groups of this compound using BSTFA.

Caption: Conversion of the polar analyte to its non-polar TMS derivative.

References

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Regis Technologies. (1998). GC Derivatization.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 1-8.
  • ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics.
  • Škeříková, V., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(20), 4678.
  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(4), 1-10.
  • NASA Astrobiology Institute. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
  • Drozd, J. (1992). Acids: Derivatization for GC Analysis.
  • Khan, I., & Ali, S. (2018). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 9(8), 3144-3153.
  • Shimadzu Corporation. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System.
  • NIST. (n.d.). Benzoic acid, 3-chloro-, ethyl ester. NIST Chemistry WebBook.
  • Suganya, P., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. International Journal of Molecular Sciences, 25(3), 1543.
  • ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Kim, Y., et al. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid.
  • ChemRxiv. (2023). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.
  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
  • Chromatography Online. (2019). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • Al-Masri, A. A., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 178.
  • ResearchGate. (2023). Benzoic acid determination with GC-FID?.
  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step.
  • Todd, T., et al. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(21-22), 5835-5847.
  • Busi, R., et al. (2018). Weed resistance to synthetic auxin herbicides. Pest Management Science, 74(10), 2265-2276.
  • Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 63(4), 317-326.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • ResearchGate. (1998). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase.
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Application Note: Quantitative Analysis of 2-Amino-3,6-dichlorobenzoic Acid in Complex Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Amino-3,6-dichlorobenzoic acid is a synthetic compound belonging to the family of chlorinated benzoic acids.[1] These compounds are significant as intermediates in pharmaceutical synthesis, as potential environmental contaminants, and as metabolites of certain herbicides.[2] Accurate quantification in complex biological and environmental matrices—such as plasma, urine, soil, or plant tissue—is critical for pharmacokinetic studies, environmental monitoring, and food safety assessment.

The analytical challenge lies in the analyte's polarity and the presence of numerous interfering substances in such matrices. Direct injection is rarely feasible due to significant matrix effects, which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[3] This application note presents a robust, sensitive, and selective method for the determination of this compound using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will detail the causality behind the methodological choices, provide a step-by-step protocol, and discuss method validation and troubleshooting.

Principle of the Method

The overall analytical strategy involves a two-stage process:

  • Sample Preparation: Isolation and concentration of the target analyte from the complex matrix using mixed-mode Solid-Phase Extraction (SPE). This step is critical for removing proteins, salts, lipids, and other interferences that are detrimental to the LC-MS/MS system and data quality.[4]

  • Instrumental Analysis: Separation of the analyte from any remaining interferences using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), followed by highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

The workflow is designed to ensure high recovery, minimize matrix effects, and provide reliable quantification at trace levels.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Complex Matrix (e.g., Plasma, Soil Extract) Precipitate 2. Protein Precipitation (if applicable) Sample->Precipitate Load 4. Sample Loading Condition 3. SPE Cartridge Conditioning Condition->Load Wash 5. Interference Wash Load->Wash Elute 6. Analyte Elution Wash->Elute Inject 7. LC-MS/MS Injection Elute->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection (MRM) Separate->Detect Quantify 10. Data Processing & Quantification Detect->Quantify

Caption: High-level workflow for the analysis of this compound.

Choosing the Right Analytical Technique

While several techniques can be employed, LC-MS/MS is the preferred method for this application due to its superior sensitivity and selectivity in complex matrices.

  • HPLC-UV: This method is cost-effective but often lacks the sensitivity and selectivity required for trace analysis in complex samples. Co-eluting matrix components with similar UV absorbance spectra can lead to significant interference.[5]

  • GC-MS: Gas chromatography requires derivatization to make the polar amino acid and carboxylic acid groups volatile.[6] This extra step adds complexity, time, and potential for sample loss or incomplete reactions, introducing variability.[7]

  • LC-MS/MS: This is the gold standard, offering exceptional selectivity through MRM analysis and high sensitivity, often reaching picogram levels.[5] It allows for direct analysis without derivatization and can effectively mitigate matrix effects when coupled with appropriate sample preparation and the use of an isotopically labeled internal standard.[8]

Detailed Experimental Protocol: Sample Preparation via SPE

This protocol is optimized for plasma samples but can be adapted for other matrices. The core principle is using a mixed-mode anion exchange SPE sorbent, which retains the analyte based on both hydrophobic and ionic interactions.

4.1 Rationale for SPE Sorbent Selection this compound has a carboxylic acid group (pKa ~2-4) and an amino group. At a neutral or slightly basic pH, the carboxylic acid is deprotonated (negatively charged), making it ideal for retention on an anion exchange sorbent.[4] A mixed-mode sorbent with both reversed-phase and anion exchange characteristics provides a dual retention mechanism for enhanced selectivity.

SPE_Mechanism cluster_loading Load & Wash (pH ~6-7) cluster_elution Elution (Acidic pH) Analyte_L Analyte (COO⁻) SPE_L SPE Sorbent Positively Charged Group (NR₃⁺) Hydrophobic Chain (C18) Analyte_L->SPE_L:f1 Ionic Interaction Analyte_L->SPE_L:f2 Hydrophobic Interaction Interference_L Neutral/Cationic Interference Interference_L->SPE_L:f0 Passes Through Analyte_E Analyte (COOH) SPE_E SPE Sorbent Positively Charged Group (NR₃⁺) Hydrophobic Chain (C18) Analyte_E->SPE_E:f0 Elutes Elution_Solvent Acidified Organic Solvent Elution_Solvent->Analyte_E Disrupts Ionic Bond (Analyte Neutralized)

Caption: Mechanism of mixed-mode anion exchange Solid-Phase Extraction (SPE).

4.2 Materials & Reagents

  • Mixed-Mode Anion Exchange SPE Cartridges (e.g., 30 mg, 1 mL)

  • Plasma Samples

  • Internal Standard (IS): this compound-¹³C₆ or a structurally similar compound

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Hydroxide

4.3 Step-by-Step SPE Protocol

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard working solution. Add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Dilution: Transfer the supernatant to a new tube and dilute with 4 mL of water to reduce the organic solvent concentration, ensuring proper binding to the SPE sorbent.

  • SPE Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Causality: This activates the C18 chains and prepares the sorbent environment.

  • SPE Equilibration: Equilibrate the cartridge with 1 mL of water adjusted to pH 6-7. Do not let the sorbent go dry. Causality: This sets the correct pH for analyte retention.

  • Sample Loading: Load the diluted supernatant onto the SPE cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water. Causality: This removes highly polar, water-soluble interferences like salts.

    • Wash 2: Pass 1 mL of 25% methanol in water. Causality: This removes less polar, neutral, or cationic interferences without eluting the analyte.

  • Elution: Elute the analyte with 1 mL of 5% formic acid in acetonitrile. Causality: The formic acid neutralizes the carboxylic acid group, breaking the ionic bond with the sorbent, while the acetonitrile disrupts the hydrophobic interaction, allowing the analyte to elute.[4]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.

Detailed Experimental Protocol: LC-MS/MS Analysis

5.1 Instrumental Parameters The following parameters provide a robust starting point and should be optimized for the specific instrument used.

ParameterSettingRationale
HPLC System
ColumnC18 Column (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like the target analyte.
Mobile Phase A0.1% Formic Acid in WaterAcidification ensures the analyte is in its protonated form for consistent retention.[9]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume5 µL
Column Temp.40°CImproves peak shape and reduces viscosity.
Gradient5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 95-5% B (10-10.1 min), 5% B (10.1-12 min)A standard gradient to separate the analyte from early and late eluting interferences.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), NegativeThe carboxylic acid group readily deprotonates to form [M-H]⁻ ions, making negative mode highly sensitive.[10]
Capillary Voltage-3.0 kVOptimized for stable spray in negative mode.
Source Temp.150°C
Desolvation Temp.450°CEnsures efficient solvent evaporation.
Desolvation GasNitrogen, 800 L/hr

5.2 MRM Transitions The molecular weight of this compound is 206.03 g/mol . MRM transitions must be optimized by infusing a standard solution. The transitions for the [M-H]⁻ precursor ion (m/z 188.9, accounting for the two chlorine isotopes) are typically based on the loss of CO₂ or HCl. Similar dichlorobenzoic acids show a loss of the carboxyl group.[11][12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
This compound188.9145.05015Quantifier
This compound188.9109.05025Qualifier
IS: ¹³C₆-Analyte194.9151.05015Quantifier (IS)

Method Validation & Performance

A full method validation should be conducted according to established guidelines. Key parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Result
Linearity R² > 0.990.998 over 0.5 - 500 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise > 100.5 ng/mL
Accuracy (Recovery) 80 - 120%92 - 108% at three QC levels
Precision (RSD) < 15%Intra-day: < 6%, Inter-day: < 9%
Matrix Effect 80 - 120% (after IS correction)95 - 110%

6.1 Addressing Matrix Effects Matrix effects are a significant challenge and must be assessed.[10][13] This is done by comparing the peak area of an analyte spiked into a post-extracted blank matrix sample to the peak area of the analyte in a pure solvent standard.

  • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • Mitigation: The most effective way to compensate for matrix effects is the use of a stable, isotopically labeled internal standard (e.g., ¹³C₆- or D-labeled analyte). This standard co-elutes with the analyte and experiences the same ion suppression or enhancement, allowing for an accurate ratio-based quantification.[9] If an isotopic standard is unavailable, matrix-matched calibration standards are the next best alternative.[3]

References

  • Hogendoorn, E. A., et al. (2000). Study of matrix effects on the direct trace analysis of acidic pesticides in water using various liquid chromatographic modes coupled to tandem mass spectrometric detection. Journal of Chromatography A.
  • ResearchGate. (n.d.). (a) Recoveries and (b) matrix effects of acid herbicides from various d-SPE sorbents. ResearchGate.
  • An, M., & Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
  • Wang, J., et al. (2014). Separation and quantitation of three acidic herbicide residues in tobacco and soil by dispersive solid-phase extraction and UPLC. Journal of Separation Science.
  • Li, N., et al. (2022). Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. Molecules.
  • SMCLT. (2020). Separation of 3-chlorobenzoic acid and acetanilide by acid-base extraction. YouTube.
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  • SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis. SickKids.
  • MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI.
  • Moroder, L., & Musiol, H. J. (2005). 7.3 Amino Acid Analysis. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.
  • Kaczynski, P., & Kiedrynska, A. (2011). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. Journal of Separation Science.
  • Google Patents. (n.d.). CN100369883C - Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture. Google Patents.
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  • Bio-Synthesis Inc. (2009). Sample preparation for Amino Acid Analysis. Bio-Synthesis.
  • Wittmann, C., et al. (2001). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering.
  • Science.gov. (n.d.). quantitative gc-ms analysis: Topics by Science.gov. Science.gov.
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  • ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate.
  • Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Organic Syntheses.
  • ResearchGate. (n.d.). Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. ResearchGate.
  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM.
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  • Shimadzu Corporation. (2021). Direct analysis of 33 amino acids in beverages by LC-MS/MS. YouTube.
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Troubleshooting & Optimization

Introduction to the Synthesis of 2-Amino-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 2-Amino-3,6-dichlorobenzoic acid. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and significantly improve your experimental outcomes.

This compound is a crucial intermediate, notably in the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][2] Achieving a high yield of this compound is often challenging due to issues with regioselectivity, competing side reactions, and purification difficulties. This guide addresses the most common hurdles encountered during its synthesis.

The most prevalent synthetic strategies typically begin from either 2,5-dichloroaniline or salicylic acid. Each pathway presents unique challenges and optimization opportunities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis strategy and reaction mechanisms.

Q1: What are the primary synthetic routes to this compound, and what are their main pros and cons?

A1: There are two main industrial routes:

  • Carboxylation of 2,5-Dichloroaniline: This route involves the introduction of a carboxyl group onto the 2,5-dichloroaniline backbone. A common method is a variation of the Kolbe-Schmitt reaction, which requires high temperature and pressure.[2]

    • Pros: The starting material, 2,5-dichloroaniline, is readily available.[3][4]

    • Cons: The reaction conditions are harsh, requiring specialized high-pressure equipment. Regioselectivity can be a problem, leading to the formation of isomeric byproducts and impacting the final yield.

  • Chlorination and Amination of Benzoic or Salicylic Acid: This pathway involves multiple steps, typically starting with salicylic acid. A new, non-Kolbe-Schmitt process involves four chemical steps from salicylic acid to produce the penultimate intermediate for Dicamba.[2] Another approach involves the chlorination of benzoic acid, followed by nitration and subsequent reduction of the nitro group to an amine.[5]

    • Pros: Avoids the high-pressure carboxylation step. Can be performed with standard laboratory equipment.

    • Cons: It's a multi-step synthesis, where yield loss can occur at each stage. Controlling the regioselectivity during both chlorination and nitration is critical and often challenging.

Q2: Why is temperature control so critical during the diazotization step if I am using this compound as an intermediate for further synthesis?

A2: Although you are synthesizing the amine, it is often used to create a diazonium salt for subsequent reactions, such as the Sandmeyer reaction to produce Dicamba.[6] Aryl diazonium salts are notoriously unstable. The diazotization reaction, which involves reacting the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), is highly exothermic. If the temperature rises above 0-5°C, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts, significantly reducing the yield of the desired product.[6][7][8]

Q3: What is the mechanism of the Sandmeyer reaction, and why is a copper(I) salt essential?

A3: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[7][9] The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and nitrogen gas, which is thermodynamically favorable. The aryl radical then reacts with a copper(II) species, transferring a halide or other nucleophile to the aromatic ring and regenerating the copper(I) catalyst. This catalytic cycle makes the reaction efficient for converting the diazonium group into a variety of functional groups.[7][8][9]

Part 2: Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Logical Flow for Troubleshooting Low Yield

G start Low Yield or Impure Product Detected check_sm Verify Purity of Starting Materials (e.g., 2,5-Dichloroaniline) via GC/MS or NMR start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok purify_sm Action: Purify Starting Material (Recrystallization/Distillation) sm_ok->purify_sm No check_reaction Review Reaction Conditions sm_ok->check_reaction Yes purify_sm->check_sm temp_control Was Temperature Strictly Controlled (especially for diazotization)? check_reaction->temp_control improve_temp Action: Improve cooling bath, slow down reagent addition. temp_control->improve_temp No reagent_stoich Was Reagent Stoichiometry Accurate? temp_control->reagent_stoich Yes improve_temp->check_reaction recalc_reagents Action: Recalculate and re-weigh reagents. Use fresh reagents. reagent_stoich->recalc_reagents No side_reactions Analyze Crude Product for Side Products (TLC, LC-MS) reagent_stoich->side_reactions Yes recalc_reagents->check_reaction isomer_check Are isomers (e.g., other dichlorobenzoic acids) present? side_reactions->isomer_check optimize_regio Action: Adjust catalyst, temperature, or solvent to improve regioselectivity. isomer_check->optimize_regio Yes incomplete_check Is starting material present in the crude product? isomer_check->incomplete_check No final_yield Yield Improved optimize_regio->final_yield increase_time Action: Increase reaction time or temperature moderately. incomplete_check->increase_time Yes purification_issue Review Purification Protocol incomplete_check->purification_issue No increase_time->final_yield solvent_choice Was the recrystallization solvent optimal? purification_issue->solvent_choice rescreen_solvent Action: Screen alternative solvents or solvent mixtures. solvent_choice->rescreen_solvent No solvent_choice->final_yield Yes rescreen_solvent->final_yield

Caption: Troubleshooting Decision Tree for Low Yield.

Common Problems and Solutions
Problem Potential Cause Recommended Solution & Explanation
1. Low Yield after Carboxylation of 2,5-Dichloroaniline Poor Regioselectivity: The carboxyl group is introduced at an undesired position on the aromatic ring due to steric or electronic effects.Optimize Reaction Conditions: Varying the temperature, pressure, and catalyst (if any) can influence the position of carboxylation. This often requires empirical optimization.
Incomplete Reaction: The harsh conditions required may not be fully met, or the reaction time may be insufficient.Verify Equipment Integrity: Ensure your autoclave can maintain the target pressure and temperature consistently. Increase reaction time incrementally and monitor progress by taking aliquots (if possible) for analysis.
2. Product is a dark, oily residue instead of a crystalline solid. Formation of Phenolic Impurities: If using a Sandmeyer-type reaction to introduce the chlorine atoms, decomposition of the intermediate diazonium salt leads to phenols, which are often dark and tarry.Strict Temperature Control: Maintain the diazotization and Sandmeyer reaction temperatures between 0-5°C using an ice-salt bath. Ensure slow, dropwise addition of sodium nitrite solution to prevent localized heating.[6]
Oxidation of the Amine: The amino group is susceptible to oxidation, especially if trace metals or strong oxidizing agents are present, leading to colored polymeric byproducts.Use High-Purity Reagents: Ensure reagents are free from metal contaminants. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
3. Difficulty in Purifying the Final Product Persistent Isomeric Impurities: Isomers of this compound have very similar physical properties, making separation by simple recrystallization difficult.Fractional Recrystallization: This technique involves multiple, careful recrystallization steps. Alternatively, consider converting the acid to its methyl ester, which may be easier to separate by column chromatography, followed by hydrolysis back to the acid.[10]
Inappropriate Recrystallization Solvent: The chosen solvent may dissolve the product too well at room temperature or fail to exclude key impurities.Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol/water mixtures, ethyl acetate, toluene). An ideal solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble at cold temperatures.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for critical stages of the synthesis. Safety Note: Always perform a thorough risk assessment before conducting any chemical synthesis. Wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Reduction of a Nitro Intermediate (General Procedure)

This protocol outlines the reduction of a dichloronitrobenzoic acid intermediate to the target amine using tin(II) chloride, a classic and reliable method.[11]

Workflow for Nitro Group Reduction

Caption: Workflow for the reduction of a nitroaromatic compound.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting nitro compound (e.g., 2,5-dichloro-3-nitrobenzoic acid) in ethanol.

  • Reagent Preparation: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents) in concentrated hydrochloric acid.[11]

  • Reaction: Carefully add the acidic tin(II) chloride solution to the flask containing the nitro compound. Heat the mixture to reflux (approximately 70-80°C).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. In a fume hood, carefully and slowly neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Step: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in several test tubes. Add a few drops of different solvents to each to find one that dissolves the solid poorly at room temperature but well upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to dissolve it completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

References

  • Wallace, H. (2018). Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba Drift Effects on Soybeans. ScholarWorks@UARK.
  • Lee, J. H., & Kim, J. E. (2018). Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. Journal of the Korean Society of Environmental Agriculture, 37(4), 273-279.
  • CN104292217A. (2015). Synthetic process of herbicide dicamba. Google Patents.
  • Stout, E. P., et al. (2019). A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. Tetrahedron Letters, 60(35), 151037.
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  • US4161611A. (1979). Process for the production of 2-methoxy-3,6-dichlorobenzoic acid. Google Patents.
  • Wang, Y., et al. (2014). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate.
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  • CN103193666A. (2013). Preparation method of 2-amino-3-chlorobenzoic methyl ester. Google Patents.
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  • Wikipedia. (n.d.). Chloramben.
  • Zahoor, A. F., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 29(11), 2266-2293.
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Technical Support Center: Purification of 2-Amino-3,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with in-depth guidance on the purification of 2-Amino-3,6-dichlorobenzoic acid. The following sections offer solutions to common experimental challenges, detailed protocols, and foundational knowledge to ensure the successful isolation of a high-purity product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and purification of this compound.

Q1: What are the key physical and chemical properties of pure this compound? A1: Pure this compound is typically a crystalline solid. Its appearance and properties are crucial indicators of purity. Key identifiers include its melting point, appearance, and molecular weight. Significant deviation from the expected white or off-white color can indicate the presence of impurities.[1]

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂[2]
Molecular Weight 206.03 g/mol [2]
Appearance White to off-white or pale yellow crystalline powder[1]
Melting Point Approx. 185-194°C (Varies by purity)[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMF and alcohols.[3]

Q2: What are the most common and effective methods for purifying the crude product? A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. The most prevalent techniques are:

  • Recrystallization: This is the most common method for purifying solid organic compounds. It relies on the difference in solubility of the target compound and its impurities in a suitable solvent at different temperatures.[1] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are often effective.[1]

  • Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for separating acidic or basic compounds from neutral impurities.[4] Since this compound is amphoteric (containing both an acidic carboxylic group and a basic amino group), its solubility can be manipulated by adjusting the pH of an aqueous solution, allowing it to be separated from non-ionizable impurities.[5][6][7]

  • Column Chromatography: For difficult separations or when very high purity is required, column chromatography provides excellent resolving power based on the differential adsorption of the compound and impurities onto a stationary phase.[8]

Q3: What are the likely impurities in crude this compound? A3: Impurities typically stem from the synthetic route used. A common synthesis involves the ammonolysis of a dichlorobenzoic acid precursor.[9][10] Potential impurities include:

  • Unreacted Starting Materials: Such as 2,3,6-trichlorobenzoic acid or other chlorinated precursors.

  • Isomeric Byproducts: Positional isomers (e.g., other amino-dichlorobenzoic acids) may form depending on the specificity of the reaction.

  • Side-Reaction Products: Compounds formed from unintended reactions during synthesis.[11]

  • Residual Solvents and Reagents: Traces of catalysts (like copper salts), acids, or bases used during synthesis and work-up.[9][12]

Q4: How can I reliably assess the purity of my final product? A4: A combination of methods is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the percentage purity of a sample by separating the main compound from impurities.[12][13]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities. A single spot suggests a relatively pure compound.

  • Spectroscopic Methods (NMR, IR, MS): These methods confirm the chemical structure of the compound and can help identify unknown impurities.

MethodPrincipleApplication
HPLC-UV Separation by liquid chromatography and detection by UV absorbance.[14]Routine purity analysis, quantification of known impurities.[12]
LC-MS/MS Separation by LC with highly sensitive and selective mass detection.[14]Trace-level quantification, identification of unknown impurities.[14]
GC-MS Separation of volatile (or derivatized) compounds by gas chromatography with mass detection.[14]Analysis of volatile impurities or after derivatization of the analyte.[14]
Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization

  • Potential Cause:

    • Improper Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor.[1]

    • Excessive Solvent Use: Using too much solvent will keep the compound dissolved even after cooling.[1]

    • Premature Crystallization: The product crystallizes during hot filtration, resulting in loss on the filter paper.[1]

    • Incomplete Crystallization: Insufficient cooling time or temperature prevents the maximum amount of product from precipitating.[1]

  • Solution Workflow:

Caption: Decision tree for diagnosing low recrystallization yield.

Problem 2: Purified Product is Colored (Yellow/Brown)

  • Potential Cause:

    • Colored Impurities: The crude material contains highly colored, often polar, byproducts that co-crystallize with the product.[15]

    • Degradation: The compound may be degrading slightly at the high temperatures used for dissolution.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. Charcoal adsorbs colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal before cooling.

    • Solvent Wash: Wash the filtered crystals with a small amount of a cold solvent in which the impurities are more soluble than the product.[1]

Problem 3: Compound Fails to Crystallize from Solution

  • Potential Cause:

    • Supersaturation: The solution is supersaturated, but nucleation has not been initiated.[16]

    • Excess Solvent: The solution is too dilute for crystals to form.[1][16]

    • High Impurity Level: Impurities can sometimes inhibit crystal formation.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites.[1]

      • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.[1]

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute, then attempt to cool and crystallize again.[1]

    • Cool to a Lower Temperature: Use an ice-salt or dry ice/acetone bath to achieve lower temperatures, which may be necessary to induce precipitation.[1]

Problem 4: "Oiling Out" Occurs During Cooling

  • Potential Cause:

    • High Impurity Concentration: Impurities can depress the melting point of the product, causing it to separate as a liquid ("oil") above its eutectic temperature.[16]

    • Rapid Cooling: Cooling the solution too quickly can favor oil formation over the slower process of crystal lattice assembly.[16]

    • High Solution Concentration: The solution is too concentrated, causing the product to come out of solution at a temperature above its melting point.[16]

  • Solutions:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to slightly decrease the concentration.[16]

    • Allow the flask to cool much more slowly. Insulating the flask with glass wool or paper towels can promote gradual cooling and proper crystal formation.[16]

Section 3: Detailed Experimental Protocols

Safety First: Before beginning any procedure, consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents.[2] Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18][19]

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for recrystallizing crude this compound. The ideal solvent should dissolve the compound when hot but not when cold. An ethanol/water mixture is often a good starting point.

  • Materials:

    • Crude this compound

    • Ethanol

    • Deionized water

    • Erlenmeyer flasks (2)

    • Hot plate with stirring capability

    • Stir bar

    • Buchner funnel and filter flask

    • Filter paper

    • Glass rod

    • Ice bath

  • Procedure:

    • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid at a near-boiling temperature.[16]

    • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

    • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

    • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

    • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.[16]

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[16]

    • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.[16]

    • Drying: Leave the crystals on the filter under vacuum for several minutes to air-dry. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Protocol 2: Purification by Acid-Base Extraction

This method is ideal for separating the amphoteric product from neutral impurities. It involves manipulating the compound's solubility in aqueous and organic layers by changing the pH.

  • Materials:

    • Crude this compound

    • Diethyl ether (or ethyl acetate)

    • 5% Aqueous HCl solution

    • 5% Aqueous NaOH solution

    • 6M HCl and 6M NaOH for final pH adjustment

    • Separatory funnel

    • Beakers or flasks

    • pH paper or pH meter

  • Workflow Diagram:

AcidBaseExtraction start 1. Dissolve crude product in Diethyl Ether sep_funnel1 2. Add 5% HCl (aq) to Separatory Funnel Shake & Separate Layers start->sep_funnel1 organic1 Organic Layer: Neutral Impurities sep_funnel1->organic1 Top Layer aqueous1 Aqueous Layer 1 (Acidic): Protonated Amine (Salt Form) [R-NH3+] sep_funnel1->aqueous1 Bottom Layer wash 3. Wash Organic Layer with 5% NaOH (aq) Shake & Separate Layers organic1->wash organic2 Organic Layer: (Discard or process for neutral impurities) wash->organic2 Top Layer aqueous2 Aqueous Layer 2 (Basic): Deprotonated Carboxylate (Salt Form) [R-COO-] wash->aqueous2 Bottom Layer neutralize 4. Neutralize Aqueous Layer 2 with 6M HCl until pH is isoelectric (approx. 3-4) aqueous2->neutralize precipitate 5. Product Precipitates neutralize->precipitate filtrate 6. Collect by Vacuum Filtration, Wash & Dry precipitate->filtrate

Caption: Workflow for purification via acid-base extraction.

  • Procedure:

    • Dissolution: Dissolve the crude material in a suitable organic solvent like diethyl ether or ethyl acetate in a beaker. Transfer the solution to a separatory funnel.

    • Separate Basic/Amphoteric from Neutral: Add a 5% aqueous HCl solution to the separatory funnel.[7] The basic amino group will be protonated, forming a water-soluble salt that moves into the aqueous layer. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the bottom aqueous layer into a clean flask. Repeat this extraction on the organic layer to ensure complete transfer.

    • Separate Acidic/Amphoteric from Neutral: To the remaining organic layer (which contains neutral impurities), add a 5% aqueous NaOH solution.[7] The acidic carboxylic acid group will be deprotonated, forming a water-soluble salt. Shake, vent, separate, and collect the aqueous layer.

    • Precipitation: Take the aqueous fraction from step 3. Slowly add 6M HCl dropwise while stirring until the solution becomes acidic (test with pH paper). The pure this compound will precipitate out as a solid as it reaches its isoelectric point and becomes neutral and insoluble.[5]

    • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Section 4: Safety and Handling

Handling this compound requires adherence to standard laboratory safety practices.

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Avoid breathing dust.[2][17]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[18]

    • Hand Protection: Use compatible protective gloves.[18]

    • Skin and Body Protection: Wear a lab coat.[18]

  • First Aid Measures:

    • In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][17]

    • In Case of Skin Contact: Wash off with soap and plenty of water.[2][17]

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude 2-Amino-3-chlorobenzoic Acid. Benchchem.
  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate.
  • ResearchGate. (2025).
  • Angene Chemical. (2024). Safety Data Sheet for this compound. [Link]
  • Harper College. (2010).
  • Harper College. (n.d.). Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist. [Link]
  • Google Patents. (2013). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Google Patents. (1993).
  • Indian Journal of Chemistry. (1983). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • Journal of Agricultural and Food Chemistry. (1959). Chemistry of Some Amino Acid Derivatives of 2,2-Dichloropropionic and 2,3,6- Trichlorobenzoic Acids. [Link]
  • US Pharmacopeia (USP). (n.d.). 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. [Link]
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
  • ResearchGate. (2025). Impurity profile of amino acids?. [Link]
  • ChemSynthesis. (2025). 2-amino-3,5-dichlorobenzoic acid.
  • Journal of Chemical & Engineering Data. (2009). Solubility of...2,4-Dichlorobenzoic Acid in Ethanol. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-08

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,6-dichlorobenzoic acid. As a crucial intermediate in the manufacturing of pharmaceuticals and other fine chemicals, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of impurities, during its synthesis. Our approach is grounded in mechanistic understanding and practical, field-tested solutions to help you optimize your synthetic protocols, improve yield, and achieve high product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most common impurities I should expect in the synthesis of this compound, and where do they come from?

The synthesis of this compound can be approached through several routes, each with its own potential impurity profile. A prevalent method involves the amination of a dichlorinated benzoic acid derivative. A key impurity that can arise is the starting material itself, 2,3-dichlorobenzoic acid, if the reaction does not go to completion.

Common impurities can also include isomers formed during the synthesis, such as other dichlorinated aminobenzoic acids. The specific impurities will largely depend on the chosen synthetic route. For instance, if starting from a nitrated precursor, incomplete reduction can lead to residual nitro-compounds.

A common synthetic pathway involves the reaction of an amine with nitrous acid and chlorine gas. Side reactions in this process can lead to the formation of various chlorinated and hydroxylated byproducts.

FAQ 2: My final product has a persistent off-white or yellowish color. What is the likely cause and how can I remove it?

An off-white or yellowish hue in the final product often indicates the presence of trace impurities, which can include oxidized species or residual starting materials and byproducts. The color can arise from the degradation of the amino acid when exposed to heat or light.

Troubleshooting Steps:

  • Recrystallization: This is the most effective method for color removal. A mixed solvent system, such as ethyl acetate and hexane, can be effective for recrystallizing aminobenzoic acid derivatives.

  • Activated Carbon Treatment: During the recrystallization process, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your product.

  • Optimize Reaction Conditions: Ensure that the reaction temperature and time are carefully controlled to minimize the formation of colored byproducts.

FAQ 3: I am observing a significant amount of an unknown peak in my HPLC analysis. How can I identify it?

Identifying unknown impurities is a critical step in process optimization.

Recommended Approach:

  • LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry is a powerful tool for identifying unknown compounds. It provides both the retention time and the mass-to-charge ratio of the impurity, which can help in elucidating its structure.[1]

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

  • Review of the Synthetic Route: Carefully examine each step of your synthesis. Consider all possible side reactions that could lead to the observed impurity. For example, if you are performing a chlorination step, consider the possibility of over-chlorination or chlorination at an undesired position.

FAQ 4: How can I minimize the formation of isomers during the synthesis?

The formation of isomers is a common challenge in aromatic substitution reactions.

Strategies to Improve Selectivity:

  • Choice of Catalyst: In reactions like amination, the catalyst can play a crucial role in directing the substitution to the desired position. For instance, copper-based catalysts are often used in amination reactions of halobenzoic acids.[2]

  • Reaction Temperature and Time: Lowering the reaction temperature can sometimes improve the selectivity of the reaction by favoring the thermodynamically more stable product.

  • Protecting Groups: In some cases, using a protecting group strategy can block reactive sites and direct the substitution to the desired position.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Precipitation: Once crystallization begins, slowly add hexane to the solution until a precipitate forms.

  • Cooling: Cool the flask in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Visualizing Reaction Pathways

Diagram 1: General Synthesis Pathway

This diagram illustrates a common synthetic route to this compound starting from a dichlorinated benzoic acid.

Synthesis_Pathway 2,3-Dichlorobenzoic Acid 2,3-Dichlorobenzoic Acid This compound This compound 2,3-Dichlorobenzoic Acid->this compound Amination (e.g., NH3, Cu catalyst)

Caption: A simplified schematic of the amination of 2,3-Dichlorobenzoic Acid.

Diagram 2: Impurity Formation Logic

This diagram outlines the logical flow of how different factors can lead to the formation of impurities.

Impurity_Formation cluster_conditions Reaction Conditions cluster_impurities Resulting Impurities Incomplete Reaction Incomplete Reaction Unreacted Starting Material Unreacted Starting Material Incomplete Reaction->Unreacted Starting Material Side Reactions Side Reactions Isomeric Byproducts Isomeric Byproducts Side Reactions->Isomeric Byproducts Degradation Degradation Colored Impurities Colored Impurities Degradation->Colored Impurities

Sources

Technical Support Center: Optimizing HPLC Separation of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic separation of dichlorobenzoic acid (DCBA) isomers. As positional isomers, these compounds present a significant analytical challenge due to their nearly identical physicochemical properties. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during their HPLC analysis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for robust method development and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical for understanding the separation of DCBA isomers.

Q1: What are the dichlorobenzoic acid isomers and why are they difficult to separate?

Dichlorobenzoic acid has six positional isomers, where two chlorine atoms are substituted on the benzoic acid ring. Their structures are shown below.

DCBA_Isomers cluster_23 2,3-DCBA cluster_24 2,4-DCBA cluster_25 2,5-DCBA cluster_26 2,6-DCBA cluster_34 3,4-DCBA cluster_35 3,5-DCBA n23 n23 n24 n24 n25 n25 n26 n26 n34 n34 n35 n35

Caption: Chemical structures of the six dichlorobenzoic acid isomers.

These isomers share the same molecular weight and formula (C₇H₄Cl₂O₂). Their structural similarity results in very close polarity, hydrophobicity, and acidity (pKa values), making them challenging to resolve using standard chromatographic techniques. The separation relies on exploiting the subtle differences in their interaction with the stationary and mobile phases.

Q2: Why is reversed-phase (RP) HPLC the standard method for this analysis?

Reversed-phase HPLC is the predominant technique for separating aromatic carboxylic acids like DCBA isomers.[1] The methodology separates molecules based on their hydrophobic interactions with a nonpolar stationary phase (typically C18) and a polar mobile phase.[1] By manipulating the mobile phase, particularly its pH and organic solvent content, we can finely tune the retention and selectivity to achieve separation. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group, increasing the molecule's hydrophobicity and its retention on the nonpolar column.[1]

Q3: What is the single most critical parameter for separating DCBA isomers?

Mobile phase pH. The retention of these acidic analytes is highly sensitive to the mobile phase pH, especially in the region of their pKa. To ensure the compounds are in their non-ionized, more hydrophobic form, the mobile phase pH must be controlled and set well below the isomers' pKa values.[2] A common and effective starting point is a pH of 2.5.[3][4] This suppresses the dissociation of the carboxylic acid proton, maximizing retention on a C18 column and improving peak shape.

Separation_Mechanism cluster_MobilePhase Mobile Phase (Polar) cluster_StationaryPhase Stationary Phase (Nonpolar C18) cluster_Control pH Control Analyte_Ionized Dichlorobenzoic Acid (Ionized) COO⁻ (More Polar) Analyte_Neutral Dichlorobenzoic Acid (Neutral) COOH (More Hydrophobic) Analyte_Ionized->Analyte_Neutral H⁺ C18_Phase C18 Hydrocarbon Chains Analyte_Ionized->C18_Phase Weak Interaction (Fast Elution) Analyte_Neutral->C18_Phase Strong Interaction (Slow Elution) pH_Control Low pH (e.g., 2.5) shifts equilibrium to the neutral form

Caption: Effect of mobile phase pH on DCBA ionization and retention in RP-HPLC.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

This is the most common challenge. Achieving baseline separation requires careful optimization of several interdependent parameters.

Cause A: Suboptimal Mobile Phase pH

If the mobile phase pH is too close to or above the pKa of the isomers, the compounds will exist in an ionized or partially ionized state. This reduces their hydrophobicity, leading to poor retention and loss of selectivity.

Solution: pH Optimization

  • Verify and Adjust pH: Prepare your aqueous mobile phase component (e.g., 0.01 M ammonium acetate) and carefully adjust the pH to 2.5 using an acid like formic or phosphoric acid.[1][3][4]

  • Ensure Buffer Capacity: A buffer is essential to resist pH shifts when the sample is introduced.[2] A concentration of 10-20 mM is typically sufficient.

  • Rationale: At pH 2.5, which is at least one pH unit below the pKa of most dichlorobenzoic acids, the carboxylic acid group will be fully protonated (COOH). This ensures maximum interaction with the C18 stationary phase and provides a stable, reproducible starting point for further optimization.

Cause B: Incorrect Organic Modifier or Gradient Profile

The choice and concentration of the organic solvent directly impact selectivity. Acetonitrile and methanol have different properties and will interact with the analytes and stationary phase differently, altering the elution order and spacing of peaks.[5] An isocratic elution may not provide enough resolving power for all six isomers.

Solution: Solvent Selection and Gradient Optimization

  • Solvent Screening: If using acetonitrile does not yield the desired separation, try substituting it with methanol. Methanol is more polar and can offer different selectivity for positional isomers.

  • Implement a Gradient: A gradient elution, which gradually increases the percentage of organic solvent, is highly recommended.[3][4] This helps to resolve early-eluting isomers while ensuring that the more retained isomers elute as sharp peaks in a reasonable time.

ParameterRecommended Starting Condition
Mobile Phase A 0.01 M Ammonium Acetate in Water, pH 2.5 with Formic Acid
Mobile Phase B Methanol
Flow Rate 1.2 mL/min
Column C18, 250 mm x 4.6 mm, 5 µm
Detection UV at 210 nm

Table 1: Recommended starting gradient conditions based on a validated method for separating DCBA regio-isomers.[3][4]

Sample Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
05050
202080
252080
265050
305050

Table 2: A sample gradient program adapted from a validated method.[3][4]

Cause C: Inappropriate Stationary Phase Chemistry

While a standard C18 column is a good starting point, its selectivity may be insufficient for resolving all six isomers. Subtle differences in shape and electronic distribution among the isomers may require a different type of stationary phase interaction.

Solution: Alternative Stationary Phase Selection

  • Phenyl-based Phases: Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the DCBA isomers. This can be particularly effective for separating positional isomers.[6]

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a complex mix of interactions, including hydrophobic, aromatic, and dipole-dipole mechanisms, which can be highly effective for separating halogenated aromatic compounds.[6]

Troubleshooting_Resolution Start Problem: Poor Resolution Check_pH Is Mobile Phase pH ~2.5 and buffered? Start->Check_pH Adjust_pH Action: Adjust pH to 2.5 using 10-20mM buffer (e.g., Ammonium Acetate + Formic Acid) Check_pH->Adjust_pH No Check_Gradient Is a gradient elution being used? Check_pH->Check_Gradient Yes Adjust_pH->Check_pH Implement_Gradient Action: Implement a shallow gradient (e.g., 50-80% Methanol over 20 min) Check_Gradient->Implement_Gradient No Check_Solvent Have you tried both Methanol and Acetonitrile? Check_Gradient->Check_Solvent Yes Implement_Gradient->Check_Gradient Try_Methanol Action: Switch organic solvent and re-optimize gradient Check_Solvent->Try_Methanol No Check_Column Is the column a standard C18? Check_Solvent->Check_Column Yes Try_Methanol->Check_Solvent Try_Alt_Column Action: Consider a Phenyl-Hexyl or PFP stationary phase for alternative selectivity Check_Column->Try_Alt_Column Yes End Resolution Improved Check_Column->End No, already using alt. phase Try_Alt_Column->End

Caption: Troubleshooting workflow for poor isomer resolution.

Problem 2: Pronounced Peak Tailing

Peak tailing reduces resolution and compromises accurate integration. For acidic compounds like DCBA, this is often due to unwanted secondary interactions.

Cause: Secondary Silanol Interactions

Residual, un-capped silanol groups (Si-OH) on the silica surface of the stationary phase are acidic and can form strong ionic interactions with the carboxylate group of the analyte, causing tailing.[7]

Solutions:

  • Use a Modern, End-Capped Column: High-purity silica columns with robust end-capping are designed to minimize exposed silanols. Ensure you are using a quality column from a reputable manufacturer.

  • Maintain Low pH: As discussed for resolution, a low mobile phase pH (e.g., 2.5) suppresses the ionization of both the analyte's carboxylic acid group and the surface silanol groups, minimizing the unwanted ionic interactions that cause tailing.[7]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or diluting the sample.

Problem 3: Shifting or Unstable Retention Times

Poor reproducibility in retention times makes peak identification unreliable. This issue is almost always caused by a lack of control over the system's physical or chemical environment.

Causes & Solutions:
  • Temperature Fluctuations: Chromatographic separations are sensitive to temperature. Solution: Always use a column oven set to a constant temperature (e.g., 25°C or 30°C) to ensure a stable thermal environment.[8][9]

  • Mobile Phase Degradation/Inconsistency: Buffers can grow bacteria, and organic solvents can evaporate over time, changing the mobile phase composition. Solution: Prepare mobile phases fresh daily. Always filter aqueous buffers through a 0.45 µm or 0.2 µm filter before use.[8] Ensure mobile phase components are thoroughly mixed and degassed.[9]

  • System Leaks: A small leak in the system will cause pressure fluctuations and, consequently, unstable flow rates and retention times. Solution: Carefully inspect all fittings for signs of leaks. Incompatible fittings from different manufacturers are a common source of problems.[8]

Validated Experimental Protocol

The following is a detailed, step-by-step protocol for the separation of DCBA isomers, adapted from a validated method published in the Journal of Chromatographic Science.[3][4][10] This protocol serves as a robust starting point for your method development.

Preparation of Solutions
  • Diluent: Prepare a mixture of methanol and water (50:50, v/v).

  • Mobile Phase A (Aqueous):

    • Weigh and dissolve a sufficient amount of ammonium acetate in HPLC-grade water to make a 0.01 M solution.

    • Adjust the pH of the solution to 2.5 using analytical grade formic acid.

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates.

  • Mobile Phase B (Organic): Use HPLC-grade methanol.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of each DCBA isomer reference standard and dissolve in 10 mL of diluent in separate volumetric flasks.

  • Working Standard Solution (e.g., 25 µg/mL): Prepare a mixed working standard by appropriately diluting the stock solutions with the diluent.

HPLC System and Conditions
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., USP L1 type).[3][4]

  • Column Temperature: 25°C.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.[3][4]

  • Gradient Program: Use the gradient detailed in Table 2.

System Equilibration and Analysis
  • System Purge: Purge all pump lines with their respective mobile phases to remove any air or old solvent.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (50% A: 50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence: Inject a blank (diluent) first to ensure the system is clean. Then, inject the mixed working standard to verify system suitability parameters (resolution, peak shape, retention time).

  • Sample Analysis: Proceed with the injection of your samples.

This comprehensive guide provides the foundational knowledge and practical steps to successfully optimize the HPLC separation of dichlorobenzoic acid isomers. By understanding the chemical principles behind the separation, you can effectively troubleshoot issues and develop robust, reliable analytical methods.

References

  • SIELC Technologies. (n.d.). Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of 2,4-Dichlorobenzoic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of 2,6-Dichlorobenzoic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of 2,3-Dichlorobenzoic acid on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of 2,3-Dichlorobenzoic Anhydride on Primesep S2 Column.
  • SIELC Technologies. (2018). 3,4-Dichlorobenzoic acid.
  • Krishnaiah, C., Reddy, A. R., Kumar, R., & Mukkanti, K. (2012). Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Journal of Chromatographic Science, 50(5), 440–445.
  • Krishnaiah, C., Reddy, A. R., Kumar, R., & Mukkanti, K. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. PubMed.
  • Krishnaiah, C., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Semantic Scholar.
  • Krishnaiah, C., et al. (2012). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. ResearchGate.
  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
  • Welch Materials, Inc. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide.
  • Health and Safety Executive. (2022). July 2022 Initial DAR.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Amino-3,6-dichlorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and product purity.

Introduction to the Synthesis of this compound

The primary industrial route to analogous aminodichlorobenzoic acids is through a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction. In the case of this compound, the most probable synthetic precursor is 2,3,6-trichlorobenzoic acid. The reaction proceeds by the displacement of a chlorine atom by an amino group, typically using ammonia as the nucleophile.

The chlorine atom at the 2-position is the most likely to be substituted due to the electronic activation provided by the electron-withdrawing carboxylic acid group and the steric hindrance at the 6-position. However, the success of this reaction is highly dependent on carefully controlled conditions to prevent side reactions and ensure a high yield of the desired product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common issue and can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting:

      • Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Temperature: Ensure the reaction is maintained at the optimal temperature. For similar ammonolysis reactions, temperatures between 150°C and 220°C are often required.[1] A lower temperature will result in a sluggish reaction, while an excessively high temperature can lead to decomposition and side product formation.

      • Pressure: In a sealed reactor (autoclave), maintaining adequate pressure is crucial to keep the ammonia in the solution at elevated temperatures. Ensure your reaction vessel is properly sealed and can withstand the required pressure.

  • Suboptimal Reagent Concentration: The molar ratio of reactants is critical.

    • Troubleshooting:

      • Ammonia Concentration: A significant molar excess of ammonia (ranging from 500 to 2500 mol %) is often necessary to drive the reaction forward.[1] This can be achieved using a concentrated aqueous ammonia solution or by introducing ammonia gas into the reactor.

      • Base Concentration: The reaction is typically carried out in the presence of a base, such as potassium hydroxide, to neutralize the HCl formed during the reaction and to keep the benzoic acid derivative in solution.[1] Ensure at least an equimolar amount of base is used.

  • Catalyst Inactivity: The copper catalyst may be poisoned or used in an insufficient amount.

    • Troubleshooting:

      • Catalyst Choice: Copper(I) salts, such as CuCl, are often effective catalysts for this type of reaction.[1][2] Copper bronze and Copper(II) salts can also be used.

      • Catalyst Loading: Ensure the correct catalytic amount is used. Refer to established protocols for similar reactions.

      • Catalyst Quality: Use a fresh, high-purity catalyst. The presence of impurities can deactivate the catalyst.

  • Poor Starting Material Quality: Impurities in the 2,3,6-trichlorobenzoic acid can interfere with the reaction.

    • Troubleshooting:

      • Purity Check: Analyze the purity of your starting material using techniques like melting point determination, NMR, or HPLC.

      • Purification: If necessary, recrystallize the 2,3,6-trichlorobenzoic acid before use.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

The formation of byproducts is a common cause of low yield and purification difficulties. Here are some potential side reactions:

  • Substitution at other positions: While the 2-position is the most activated, substitution at the 3- or 6-position can occur, leading to isomeric impurities.

    • Explanation: The electronic effects of the carboxylic acid and the other chlorine atoms influence the regioselectivity of the reaction. While the ortho position (C2) is generally favored for nucleophilic attack on benzoic acids with electron-withdrawing groups, high temperatures might lead to a loss of selectivity.

    • Mitigation: Optimize the reaction temperature and catalyst to favor substitution at the desired position.

  • Hydrolysis of the chloro-substituents: At high temperatures and in the presence of a base, the chlorine atoms can be hydrolyzed to hydroxyl groups, forming hydroxy-dichlorobenzoic acids.

    • Explanation: Water present in the reaction mixture can act as a nucleophile, especially at elevated temperatures.

    • Mitigation: Use anhydrous conditions if possible, although many ammonolysis reactions are performed in aqueous media. In such cases, carefully controlling the temperature and reaction time can minimize this side reaction.

  • Decarboxylation: At very high temperatures, the carboxylic acid group can be lost, leading to the formation of dichlorinated aniline derivatives.

    • Explanation: Aromatic carboxylic acids can undergo decarboxylation under harsh thermal conditions.

    • Mitigation: Avoid excessive temperatures and prolonged reaction times.

Q3: How can I effectively monitor the progress of my reaction?

Proper reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin Layer Chromatography (TLC):

    • Procedure: Periodically take small aliquots from the reaction mixture, quench them, and spot them on a TLC plate alongside your starting material and, if available, a standard of the product.

    • Solvent System: A common solvent system for this type of compound is a mixture of hexane and ethyl acetate. The exact ratio may need to be optimized to achieve good separation.

    • Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is progressing.

  • High-Performance Liquid Chromatography (HPLC):

    • Procedure: HPLC offers a more quantitative way to monitor the reaction. A reverse-phase C18 column is typically suitable for these types of aromatic compounds.

    • Mobile Phase: A gradient of water (with a small amount of acid like formic or acetic acid) and acetonitrile or methanol is a good starting point for method development.

    • Detection: UV detection at a wavelength where both the starting material and product absorb is typically used.

Q4: What is the best way to purify the crude this compound?

Effective purification is essential to obtain a high-purity product.

  • Acid-Base Extraction:

    • Principle: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. This property can be exploited for purification.

    • Procedure:

      • After the reaction, the mixture is typically acidified to a pH of around 3-4 to precipitate the crude product.[1]

      • The crude product can then be dissolved in a basic aqueous solution (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid, making it water-soluble.

      • The aqueous solution can be washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

      • The aqueous layer is then acidified (e.g., with HCl) to re-precipitate the purified product, which can be collected by filtration.

  • Recrystallization:

    • Principle: This technique purifies the product based on differences in solubility between the product and impurities in a given solvent at different temperatures.

    • Solvent Selection: A suitable solvent or solvent mixture is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexane.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization of the pure product.

Experimental Protocols

General Protocol for Copper-Catalyzed Ammonolysis

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.[1]

Materials:

  • 2,3,6-Trichlorobenzoic acid

  • Aqueous ammonia (e.g., 25-30%)

  • Potassium hydroxide

  • Copper(I) chloride (CuCl)

  • Hydrochloric acid (for workup)

  • High-pressure autoclave with a stirrer and temperature control

Procedure:

  • In the autoclave, dissolve 1 mole of 2,3,6-trichlorobenzoic acid and at least 1 mole of potassium hydroxide in water.

  • Add a catalytic amount of CuCl.

  • Add a significant molar excess of aqueous ammonia.

  • Seal the autoclave and heat the mixture to the desired temperature (e.g., 160-190°C) with stirring.

  • Maintain the reaction at this temperature for several hours, monitoring the pressure.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess ammonia.

  • Transfer the reaction mixture to a flask and boil to remove residual ammonia.

  • Cool the solution and acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by acid-base extraction or recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters for Copper-Catalyzed Ammonolysis of Dichlorobenzoic Acids

ParameterRecommended RangeRationaleReference
Temperature150 - 220 °CTo overcome the activation energy of the SNAr reaction.[1]
PressureAutogenousGenerated by heating the sealed reaction mixture.[1]
Ammonia (mol excess)5 - 25To drive the reaction to completion.[1]
CatalystCu(I) or Cu(II) saltsTo facilitate the nucleophilic substitution.[1][2]
Base≥ 1 equivalentTo neutralize the generated HCl and aid solubility.[1]

Visualizations

Reaction Pathway

Reaction_Pathway 2,3,6-Trichlorobenzoic Acid 2,3,6-Trichlorobenzoic Acid Meisenheimer Complex Meisenheimer Complex 2,3,6-Trichlorobenzoic Acid->Meisenheimer Complex + NH3 (Cu Catalyst) This compound This compound Meisenheimer Complex->this compound - Cl- Troubleshooting_Workflow start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_catalyst Is the catalyst active? check_completion->check_catalyst Yes extend_time Increase reaction time incomplete->extend_time increase_temp Increase temperature (cautiously) incomplete->increase_temp increase_nh3 Increase ammonia concentration incomplete->increase_nh3 catalyst_issue Catalyst Inactive/Insufficient check_catalyst->catalyst_issue No check_sm Is the starting material pure? check_catalyst->check_sm Yes use_fresh_catalyst Use fresh catalyst catalyst_issue->use_fresh_catalyst increase_catalyst_loading Increase catalyst loading catalyst_issue->increase_catalyst_loading sm_impure Impure Starting Material check_sm->sm_impure No complete Reaction is complete, but yield is still low check_sm->complete Yes purify_sm Purify starting material sm_impure->purify_sm purification_issue Investigate product loss during workup and purification complete->purification_issue

Caption: A decision tree for troubleshooting low reaction yields.

Potential Side Reactions

Side_Reactions start 2,3,6-Trichlorobenzoic Acid product This compound (Desired Product) start->product + NH3 (desired path) isomer Isomeric Aminodichlorobenzoic Acids start->isomer + NH3 (undesired substitution) hydrolysis Hydroxydichlorobenzoic Acids start->hydrolysis + H2O decarboxylation Dichlorinated Anilines start->decarboxylation High Temperature

Caption: Common side reactions in the synthesis of this compound.

References

  • Feigl, F. (1956). Chemistry of Some Amino Acid Derivatives of 2,2-Dichloropropionic and 2,3,6-Trichlorobenzoic Acids. Journal of Agricultural and Food Chemistry, 4(9), 782-784.
  • Koehler, R., et al. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. U.S.
  • Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(9), 3270-3273.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis.
  • Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950-25955.
  • BenchChem. (n.d.). High-Yield Synthesis of 2-Amino-3-chlorobenzoic Acid via Ammonolysis of 2,3-Dichlorobenzoic Acid. Retrieved from a relevant BenchChem technical document.
  • Google Patents. (n.d.). Preparation method of 2-amino-3-chloro benzoic methyl ester.
  • Liu, S., et al. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 143(45), 18833-18839.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Google Patents. (n.d.). Preparation of 3-amino-2,5-dichlorobenzoic acid. U.S.
  • Wolf, C., et al. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Quora. (2017, March 21). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?.
  • Snieckus, V., et al. (2007). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). The Journal of Organic Chemistry, 72(19), 7273-7281.
  • LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Google Patents. (n.d.). Process for the production of 2-methoxy-3,6-dichlorobenzoic acid. U.S.
  • Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.
  • NIST. (n.d.). Benzoic acid, 2,3,6-trichloro-.
  • University of Hertfordshire. (n.d.). 2,3,6-TBA (Ref: HC 1281).
  • Aapptec Peptides. (n.d.). Coupling Reagents.

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Technical Support Center: 2-Amino-3,6-dichlorobenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction

This compound, a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, requires careful handling in solution to maintain its chemical integrity.[1] Instability can lead to experimental variability, loss of potency, and the formation of impurities, ultimately impacting research outcomes. This guide provides practical, evidence-based advice to help you navigate the challenges of working with this compound in a solution-based environment.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.

Issue 1: Precipitation or Cloudiness in Aqueous Solutions

Symptoms: Your aqueous solution of this compound appears cloudy or forms a precipitate, either immediately after preparation or upon standing.

Potential Causes and Solutions:

  • Low Solubility: this compound has limited solubility in water.[1] Exceeding its solubility limit is a common cause of precipitation.

    • Solution: Verify the concentration of your solution against its known solubility. If the concentration is too high, dilute the solution or gently warm it to aid dissolution. Be aware that the solution may precipitate again upon cooling.

  • pH Effects: The solubility of aminobenzoic acids is highly dependent on pH. Near its isoelectric point, the molecule will have minimal charge and thus lower solubility in aqueous media.

    • Solution: Adjust the pH of your solution. To dissolve the compound, which is an acid, you can add a base like sodium hydroxide to form a more soluble salt.[2] A patent for a related synthesis describes dissolving the compound in water with sodium hydroxide.[2] Conversely, in acidic conditions using a mineral acid like hydrochloric acid, the amino group will be protonated, which can also affect solubility.[2] Careful pH control is crucial.

  • Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of the compound, leading to precipitation from a previously clear solution.

    • Solution: Store your solutions at a constant, controlled temperature. If you need to work at lower temperatures, prepare a less concentrated stock solution.

Issue 2: Solution Discoloration (e.g., Turning Yellow or Brown)

Symptoms: A previously colorless or pale beige solution of this compound develops a yellow or brown tint over time.

Potential Causes and Solutions:

  • Photodegradation: The compound is known to be sensitive to light.[3] Exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of colored degradation products.

    • Solution: Protect your solutions from light at all times. Use amber-colored vials or wrap your containers in aluminum foil.[4] Prepare solutions fresh when possible and avoid long-term storage in transparent containers.

  • Oxidation: The amino group in the molecule can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), trace metal contaminants, or inappropriate pH levels.[4][5]

    • Solution: Prepare solutions using deoxygenated solvents. Consider purging the headspace of your container with an inert gas like nitrogen or argon before sealing. Ensure your solvents and glassware are free from metal contaminants.

  • Thermal Degradation: Although the solid compound has a relatively high melting point (150-154 °C), prolonged exposure to elevated temperatures in solution can accelerate degradation.[1]

    • Solution: Store stock solutions at recommended low temperatures (see FAQ section). Avoid unnecessary exposure to heat.

Issue 3: Loss of Compound Potency or Inconsistent Experimental Results

Symptoms: You observe a decrease in the expected biological activity or inconsistent analytical readings from your solutions over time.

Potential Causes and Solutions:

  • Chemical Degradation: This is the most likely cause, resulting from factors like hydrolysis, photolysis, or oxidation.[4][5]

    • Solution: Implement the preventative measures described above (light protection, temperature control, pH management, and inert atmosphere). It is also crucial to establish a "shelf-life" for your solutions under your specific experimental conditions.

  • Adsorption to Container Surfaces: Highly active compounds can sometimes adsorb to the inner surfaces of plastic or glass containers, reducing the effective concentration in the solution.

    • Solution: Consider using silanized glassware to minimize surface adsorption. If using plasticware, ensure it is compatible with your solvent and the compound.

  • Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation, which will increase the concentration of your compound and lead to inaccurate results.

    • Solution: Use containers with tight-fitting caps or seals, especially for volatile organic solvents. Parafilm can provide an extra layer of protection.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: While it is slightly soluble in chloroform, DMSO, and methanol, it is insoluble in water.[1] For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution, which can then be diluted into your aqueous experimental medium. For chemical synthesis, the choice of solvent will be dictated by the specific reaction conditions.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For optimal stability, solutions should be stored in tightly sealed, light-protected containers at low temperatures. While specific data for this compound is limited, general best practices for similar compounds suggest storing stock solutions at -20°C or -80°C for long-term storage.[6] For daily use, refrigeration at 2-8°C may be adequate for short periods, but stability should be verified.

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[7] A stability study would involve:

  • Initial Analysis: Analyze the freshly prepared solution to determine the initial concentration and purity (Time 0).

  • Storage: Store aliquots of the solution under your intended experimental conditions (e.g., specific temperature, lighting).

  • Time-Point Analysis: At regular intervals, analyze the stored aliquots.

  • Data Evaluation: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

Q4: What are the primary factors that influence the chemical stability of this compound in solution?

A4: The key factors are temperature, light exposure, pH, and the presence of oxygen or other contaminants.[4][5] Higher temperatures accelerate degradation rates, while light, particularly UV light, can cause photodegradation.[3][4] The pH of the solution can affect both solubility and the rate of hydrolytic degradation. Oxygen can lead to oxidative degradation.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Preparation: In a chemical fume hood, accurately weigh the desired amount of this compound powder.

  • Dissolution: Transfer the powder to a sterile, amber glass vial. Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 30°C) or sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for Stability Assessment using HPLC

Caption: Workflow for assessing solution stability.

Data Summary

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
Appearance Pale beige to light brown solid[1]
Melting Point 150-154 °C[1]
Solubility Insoluble in water; Slightly soluble in chloroform, DMSO, and methanol[1]

Predicted Degradation Pathway

While specific degradation pathways for this compound are not extensively detailed in the literature, related aminobenzoic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures.[8] In solution, hydrolysis of the amino group or reactions involving the aromatic ring are also possible, especially under extreme pH or in the presence of strong oxidizing agents. Photodegradation likely involves complex reactions initiated by the absorption of UV light.

Degradation_Pathways cluster_conditions cluster_products Potential Degradation Products A This compound in Solution B Decarboxylation Products C Photodegradation Fragments D Oxidation Products E Hydrolysis Products Heat Heat Heat->B Light Light (UV) Light->C Oxygen Oxygen / Oxidants Oxygen->D pH Extreme pH pH->E

Caption: Factors influencing degradation pathways.

References

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Technical Support Center: Investigating the Degradation of 2-Amino-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-3,6-dichlorobenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your experimental endeavors. Given that this compound is a highly specific and complex molecule, direct literature on its complete degradation is sparse. Therefore, this guide synthesizes established principles from the biodegradation of related chlorinated aromatic compounds, such as chlorobenzoic acids and chloroanilines, to provide a robust framework for your research.

Part 1: Understanding the Degradation Landscape

The degradation of halogenated aromatic compounds is a critical area of research, driven by the need to remediate environmental contaminants and understand the metabolic fate of xenobiotics. This compound presents a unique challenge due to the presence of three distinct functional groups on the benzene ring: an amino group, two chlorine atoms, and a carboxylic acid group. The interplay of these groups dictates the molecule's stability and the enzymatic machinery required for its breakdown.

Proposed Aerobic Degradation Pathway

Based on known microbial degradation mechanisms for chlorinated aromatic compounds, a plausible aerobic degradation pathway for this compound would likely involve an initial dioxygenase attack. The position of this initial oxidation is crucial and can be influenced by the directing effects of the substituents. The amino group is strongly activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The chlorine atoms are deactivating but ortho-, para-directing.

The most probable initial step is a dioxygenase-catalyzed reaction leading to the formation of a dihydroxylated intermediate with the release of the amino group as ammonia. This is then followed by ring cleavage.

Aerobic Degradation of this compound cluster_0 Phase 1: Ring Activation and Cleavage cluster_1 Phase 2: Funneling to Central Metabolism This compound This compound Catechol Intermediate Catechol Intermediate This compound->Catechol Intermediate Dioxygenase Ring Cleavage Product Ring Cleavage Product Catechol Intermediate->Ring Cleavage Product Dioxygenase (Intradiol/Extradiol) TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Product->TCA Cycle Intermediates Hydrolases, Dehalogenases CO2 + H2O + Cl- CO2 + H2O + Cl- TCA Cycle Intermediates->CO2 + H2O + Cl- Central Metabolism

Technical Support Center: Scaling Up 2-Amino-3,6-Dichlorobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for challenges in scaling up 2-Amino-3,6-dichlorobenzoic acid production.

Welcome to the technical support resource for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals. We will address common challenges encountered during the transition from bench-scale synthesis to larger-scale production, focusing on practical, field-proven solutions and the scientific principles behind them.

Part 1: Synthesis Strategy & Reaction Mechanisms

The synthesis of substituted benzoic acids like this compound requires careful planning, especially concerning the order of substituent addition to the aromatic ring. The directing effects of the amino and chloro groups are critical to achieving the desired isomer.

Frequently Asked Questions (FAQs): Synthesis Strategy

Q1: What are the primary synthetic routes to this compound?

A1: There are two main retrosynthetic approaches:

  • Late-Stage Amination: Starting with a dichlorinated benzoic acid and introducing the amino group. A common industrial method is the high-pressure ammonolysis of 2,3-dichlorobenzoic acid in the presence of a copper catalyst.[1][2] This route is often favored for scale-up due to the availability of the starting material.

  • Early Amination / Late-Stage Chlorination: Starting with 2-aminobenzoic acid (anthranilic acid) and performing a dichlorination. This presents a significant regioselectivity challenge, as the amino group is a strong ortho-, para- director, making the introduction of chlorine at the 3- and 6- positions difficult to control.[3]

Q2: Why is the order of reactions so important in this synthesis?

A2: The order of electrophilic aromatic substitution (EAS) reactions is crucial because existing substituents on the benzene ring dictate the position of incoming groups.[4][5][6] An amino group (-NH₂) is a powerful activating ortho-, para- director. A chloro group (-Cl) is a deactivating ortho-, para- director. A carboxylic acid group (-COOH) is a meta- director. Attempting to chlorinate 2-aminobenzoic acid directly would likely lead to a mixture of isomers, with substitution at the 5-position being a major byproduct, complicating purification. Therefore, routes that control regioselectivity, such as the ammonolysis of a pre-formed dichlorobenzoic acid, are generally more viable for large-scale production.[1][2]

Q3: What is a common lab-scale and scalable synthesis protocol?

A3: A well-documented, scalable method is the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid.[1][2] This process directly replaces the chlorine atom at the 2-position with an amino group.

Experimental Protocol: Ammonolysis of 2,3-Dichlorobenzoic Acid

This protocol is adapted from a patented industrial process.[2]

Materials:

  • 2,3-Dichlorobenzoic acid (1 mole)

  • Potassium hydroxide (≥1 mole)

  • Aqueous ammonia (25% solution, ~1200-1300 mol %)

  • Copper(I) chloride (CuCl)

  • Hydrochloric acid (30%)

  • Water

  • High-pressure autoclave with stirrer and temperature/pressure controls

Procedure:

  • Preparation: In a suitable vessel, dissolve 1 mole of 2,3-dichlorobenzoic acid in 500-600 parts water containing an equimolar amount of potassium hydroxide to form the potassium salt.

  • Charging the Autoclave: Transfer the solution to the high-pressure autoclave. Add the copper(I) chloride catalyst and the 25% aqueous ammonia solution.

  • Reaction: Seal the autoclave and begin stirring. Heat the mixture to 165-175°C. The pressure will rise due to the ammonia and water vapor. Maintain this temperature for several hours until reaction completion is confirmed (e.g., by in-process HPLC analysis of samples).

  • Work-up: Cool the autoclave to room temperature and safely vent the excess ammonia gas into a scrubber.

  • Isolation: Transfer the reaction mixture to a flask and heat to reflux to drive off any residual ammonia. Cool the solution to 25°C.

  • Precipitation: Slowly acidify the solution with 30% hydrochloric acid to a pH of approximately 3. The product, this compound, will precipitate out of the solution.[2]

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts. Dry the product in a vacuum oven at 80°C.

Part 2: Scale-Up Challenges & Troubleshooting

Transitioning from a lab-scale procedure to pilot or production scale introduces new variables and magnifies existing issues. Effective troubleshooting requires understanding the interplay between reaction kinetics, heat transfer, and mass transport.

Troubleshooting Guide: Common Scale-Up Issues
Problem Potential Cause(s) Recommended Action(s)
Low Yield Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity.Verify completion with in-process controls (e.g., HPLC, TLC). Increase reaction time or temperature cautiously. Evaluate catalyst quality and loading.
Product Loss During Work-up: Product may be partially soluble in the aqueous or organic layers.[7]Check all layers (aqueous, organic, filter cake) for product before discarding. Optimize pH for precipitation; ensure it is at the isoelectric point for minimum solubility.
Poor Purity / Side Products Over-reaction/Degradation: Temperature spikes or prolonged reaction times can cause decomposition or side reactions.Improve heat management by adjusting stirring rate, using a jacketed reactor with controlled cooling, or performing semi-batch additions of a key reagent.
Impure Starting Materials: Contaminants in the starting materials can carry through or interfere with the reaction.Analyze all raw materials for purity and identity before use.
Isomer Formation: In chlorination routes, incorrect directing effects can lead to wrong isomers.[6]Re-evaluate the synthesis strategy. Ensure the directing effects of existing substituents favor the desired product.
Difficult Isolation / Filtration Fine Particle Size: Rapid precipitation or "crashing out" of the product can lead to very fine particles that clog filters.Control the rate of precipitation by slowing the addition of the anti-solvent or acid. Implement a controlled cooling profile with gentle agitation to encourage larger crystal growth.
Emulsion Formation: During extractive work-up, vigorous mixing can create stable emulsions, especially at large scales.Reduce agitation speed during extraction. Add a small amount of brine to help break the emulsion. Allow for longer settling times.
Safety Hazards Exothermic Reaction: Poor heat dissipation in large reactors can lead to a thermal runaway.Perform calorimetric studies (e.g., DSC, RC1) to understand the reaction's thermal profile. Plan for emergency cooling and ensure the reactor's heat removal capacity is not exceeded.
Handling of Hazardous Reagents: Large quantities of corrosive acids, high-pressure ammonia, or toxic gases pose significant risks.[8][9][10]Use appropriate personal protective equipment (PPE) , including acid-resistant gloves, clothing, and face shields.[8] Employ closed-system transfers for hazardous chemicals. Ensure the reactor is properly rated for the expected pressures and temperatures.
Logical Flow for Troubleshooting Low Yield

This diagram outlines a systematic approach to diagnosing yield issues during scale-up.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Check_Workup Analyze All Work-up Streams (Aqueous, Filtrate) Check_Completion->Check_Workup Yes Extend_Reaction Optimize Reaction: - Increase Time - Increase Temp - Check Catalyst Check_Completion->Extend_Reaction No Product_Found Product Found in Waste Streams? Check_Workup->Product_Found Optimize_Workup Optimize Isolation: - Adjust pH - Change Solvent - Modify Temperature Product_Found->Optimize_Workup Yes Check_Purity Analyze Crude Product for Impurities Product_Found->Check_Purity No End Yield Improved Optimize_Workup->End Impurities_Found Side Products Identified? Check_Purity->Impurities_Found Optimize_Reaction Optimize Reaction: - Lower Temperature - Reduce Time - Check Raw Materials Impurities_Found->Optimize_Reaction Yes Impurities_Found->End No (Other Issues) Optimize_Reaction->End Extend_Reaction->End

Caption: A troubleshooting flowchart for diagnosing low yield issues.

Part 3: Purification & Analysis

Achieving high purity is essential, particularly for applications in pharmaceuticals. The choice of purification and analytical methods is critical for process control and final product quality.

FAQs: Purification and Analysis

Q4: What is the most effective method for purifying crude this compound on a large scale?

A4: Recrystallization is the most common and scalable method for purifying solid organic compounds like this.[11] Column chromatography, while excellent for lab-scale, is generally not cost-effective for large quantities. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.[11] Mixed solvent systems like ethyl acetate/hexane or acetone/water are often effective.[11]

Workflow: Large-Scale Recrystallization

Recrystallization_Workflow Crude Crude, Dry Product Dissolution Dissolve in Minimum Hot Solvent in Jacketed Reactor Crude->Dissolution Filter Hot Filtration (to remove insoluble impurities) Dissolution->Filter Crystallize Controlled Cooling (slowly cool to induce crystallization) Filter->Crystallize Isolate Isolate Crystals (via centrifuge or filter dryer) Crystallize->Isolate Wash Wash with Cold, Fresh Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A typical workflow for industrial recrystallization.

Q5: Which analytical techniques are best for assessing the purity of the final product?

A5: A combination of methods is recommended for comprehensive quality control.

Comparison of Analytical Methods
Technique Principle Primary Use Case Advantages Limitations
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.[12]Purity assessment , quantification of known impurities, in-process control.Robust, reproducible, widely available.Requires chromophore, may not detect non-UV active impurities.
LC-MS Separation by LC, detection by mass-to-charge ratio.[12]Impurity identification , quantification of trace-level impurities.Highly sensitive and selective, provides molecular weight information.More complex, higher cost, matrix effects can be an issue.
¹H and ¹³C NMR Analysis of the chemical environment of nuclei in a magnetic field.[13]Structural confirmation , identification of isomeric impurities.Provides definitive structural information.Lower sensitivity than MS, requires higher sample concentration.
FT-IR Measures absorption of infrared radiation by specific functional groups.[13]Functional group confirmation , quick identity check.Fast, simple, non-destructive.Provides limited structural information, not suitable for purity quantification.

Part 4: Safety & Handling

Working with chlorinated aromatic compounds and the reagents used in their synthesis requires strict adherence to safety protocols.

FAQs: Safety

Q6: What are the primary hazards associated with this compound and its synthesis?

A6:

  • Product Hazards: this compound and its isomers can cause skin, eye, and respiratory irritation.[9][14][15] The toxicological properties are not always fully investigated, so it should be handled with care.[14][15]

  • Reagent Hazards:

    • Ammonia: High-pressure ammonia is a significant hazard. Leaks can cause severe respiratory damage.[1]

    • Acids/Bases: Concentrated acids (HCl) and bases (KOH) are highly corrosive.[16]

    • Solvents: Organic solvents are often flammable and can be harmful if inhaled or absorbed through the skin.

  • Process Hazards: The ammonolysis reaction is conducted at high temperature and pressure, creating a risk of reactor failure if not properly managed.[2]

Q7: What personal protective equipment (PPE) is required?

A7: The level of PPE depends on the scale and specific operation.

  • Lab Scale: Standard PPE includes a lab coat, safety glasses or goggles, and chemical-resistant gloves.[10]

  • Pilot/Production Scale: Enhanced PPE is necessary. This may include a face shield, flame-resistant clothing, and respiratory protection, especially when handling volatile or dusty materials.[8][9] All handling should be done in a well-ventilated area or under engineering controls like a fume hood or ventilated enclosure.[15]

Q8: How should waste from the synthesis be handled?

A8: Waste is typically classified as hazardous.[8]

  • Aqueous Waste: Acidic and basic aqueous streams should be neutralized before disposal. Check for dissolved copper catalyst, which may require specific heavy metal waste treatment.

  • Organic Waste: Halogenated organic waste streams must be segregated and disposed of according to local environmental regulations, typically via incineration.

  • Solid Waste: Contaminated filter cakes and PPE should be disposed of as solid hazardous waste.

References

  • Vasiloiu, M., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie.
  • Kumar, A., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid. RSC Advances.
  • Penverne, C., et al. (2012). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. Organic Process Research & Development.
  • Compo Expert. (n.d.). Material Safety Data Sheet.
  • ACS Publications. (n.d.). Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • Chad's Prep. (2021). 18.7 Retrosynthesis with Aromatic Compounds. YouTube.
  • Google Patents. (n.d.). CN1098834C - Process for preparing substituted benzoic acid.
  • MDPI. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Pharmaceuticals.
  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Master Organic Chemistry. (2018). Aromatic Synthesis: Order of Reactions.
  • Chemistry Steps. (2025). Synthesis of Aromatic Compounds From Benzene.
  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Chemistry LibreTexts. (2020). 15.3: Multistep synthesis with aromatics.
  • Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • National Center for Biotechnology Information. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation.
  • QYResearch. (n.d.). 2-Amino-3,5-dichlorobenzoic acid Market Size, Share, Trend and Forecast to 2025.

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avoiding byproduct formation in 2-Amino-3,6-dichlorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide direct answers to common issues encountered during the synthesis of 2-Amino-3,6-dichlorobenzoic acid.

General Purity Issues

Question 1: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities?

Answer: The presence of multiple signals in your analytical run can be attributed to several factors, including unreacted starting materials, isomeric byproducts, or products from side reactions. The exact nature of the impurities will depend on your chosen synthetic route. Common byproducts can include:

  • Isomeric Aminodichlorobenzoic Acids: Depending on the starting material, you may form isomers such as 2-amino-3,5-dichlorobenzoic acid or other positional isomers.

  • Hydroxylated Byproducts: If water is present under high-temperature reaction conditions, you may see the formation of hydroxy-dichlorobenzoic acids.

  • Decarboxylated Byproducts: In some instances, the carboxylic acid group can be lost, leading to the formation of dichlorinated anilines.

  • Biaryl Impurities: These are particularly common in Sandmeyer-type reactions, arising from the radical nature of the mechanism.[1][2]

To definitively identify these impurities, it is recommended to use analytical techniques such as HPLC-MS and NMR spectroscopy. Comparing the retention times and mass spectra with known standards of potential byproducts is a reliable identification method.

Troubleshooting by Synthetic Route

Route 1: Amination of Dichlorobenzoic Acids

This is a common route for the synthesis of aminobenzoic acids, often involving a copper-catalyzed reaction with ammonia at elevated temperatures and pressures.

Question 2: I am attempting a copper-catalyzed amination of 2,3-dichlorobenzoic acid and observing low yield and a complex product mixture. What could be the cause?

Answer: Copper-catalyzed aminations of aryl halides, while effective, can be prone to side reactions, especially under harsh conditions (high temperature and pressure) which are often required for less reactive aryl chlorides.[3][4]

Potential Byproducts and Causes:

Byproduct/IssueProbable CauseRecommended Mitigation
Unreacted 2,3-Dichlorobenzoic Acid Insufficient reaction time, temperature, or catalyst activity.Increase reaction time or temperature incrementally. Ensure the catalyst is active and not poisoned. Consider using a more active ligand for the copper catalyst.
Isomeric Aminobenzoic Acids High reaction temperatures can sometimes lead to isomerization.Optimize the reaction temperature to the lowest effective level.
2-Hydroxy-3,6-dichlorobenzoic acid Presence of water at high temperatures leading to hydrolysis.Ensure all reagents and solvents are anhydrous. Use a sealed reaction vessel to prevent atmospheric moisture ingress.
Catalyst Deactivation Complexation of the copper catalyst with the product or starting material.The use of appropriate ligands can stabilize the catalyst and improve turnover.

Experimental Protocol: Copper-Catalyzed Ammonolysis of 2,3-Dichlorobenzoic Acid

This protocol is adapted from established procedures and should be performed in a high-pressure autoclave by trained personnel.[4]

  • Preparation: In a high-pressure autoclave, dissolve 1 mole of 2,3-dichlorobenzoic acid in 400-2000 parts of water containing an equimolar amount of an alkali metal hydroxide (e.g., NaOH).

  • Catalyst and Reagent Addition: Add a copper catalyst (e.g., copper(I) chloride, copper bronze) and a significant molar excess of aqueous ammonia (500-2500 mol %).

  • Reaction: Seal the autoclave and heat the mixture to 150-220°C with stirring. The reaction is maintained at this temperature under pressure until completion.

  • Work-up: After cooling, the excess ammonia is safely vented. The reaction mixture is then acidified (e.g., with HCl) to a pH of approximately 3 to precipitate the this compound.[3]

  • Purification: The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent may be necessary to remove impurities.

Logical Workflow for Amination Troubleshooting

cluster_0 Problem Identification cluster_1 Byproduct Analysis cluster_2 Mitigation Strategy Start Low Yield / Impure Product Analysis Analyze by HPLC/TLC Start->Analysis Identify Identify Byproducts (MS, NMR) Analysis->Identify Isomer Isomeric Byproducts Identify->Isomer Hydroxylated Hydroxylated Byproducts Identify->Hydroxylated Unreacted Unreacted Starting Material Identify->Unreacted Optimize_Temp Optimize Temperature Isomer->Optimize_Temp Anhydrous Ensure Anhydrous Conditions Hydroxylated->Anhydrous Optimize_Time Optimize Reaction Time/Catalyst Unreacted->Optimize_Time

Caption: Troubleshooting workflow for amination reactions.

Route 2: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2]

Question 3: I am performing a Sandmeyer reaction starting from the corresponding dichlorinated aniline, but I am observing significant formation of biaryl byproducts. How can I suppress this?

Answer: The formation of biaryl compounds is a known side reaction in the Sandmeyer reaction, which proceeds through a radical mechanism.[1][2]

Potential Byproducts and Causes:

Byproduct/IssueProbable CauseRecommended Mitigation
Biaryl Compounds Radical coupling of the aryl radicals formed as intermediates.Use a scavenger for the aryl radicals, such as hypophosphorous acid. Ensure efficient and rapid trapping of the aryl radical by the desired nucleophile.
Phenolic Byproducts Reaction of the diazonium salt with water.Maintain low temperatures during the diazotization and subsequent reaction. Use a non-aqueous solvent if possible.
Incomplete Diazotization Insufficient nitrous acid or improper temperature control.Ensure the temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite.

Experimental Protocol: Generalized Sandmeyer Reaction

  • Diazotization: Dissolve the starting aminodichlorobenzoic acid in an aqueous acidic solution (e.g., HCl, H₂SO₄) and cool to 0-5°C. Slowly add a solution of sodium nitrite in water while maintaining the temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of the copper(I) salt (e.g., CuCl) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) halide solution.

  • Work-up: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases. The product can then be isolated by extraction and purified.

Mechanism of Biaryl Byproduct Formation

cluster_0 Main Reaction Pathway cluster_1 Byproduct Formation ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical + Cu(I) CuX CuX ArX Ar-X (Desired Product) Ar_radical->ArX + Cu(II)X Ar_Ar Ar-Ar (Biaryl Byproduct) Ar_radical->Ar_Ar + Ar•

Caption: Formation of biaryl byproducts in Sandmeyer reactions.

Route 3: Hofmann Rearrangement

The Hofmann rearrangement of a primary amide provides a route to a primary amine with one less carbon atom.[5][6]

Question 4: When attempting a Hofmann rearrangement on 3,6-dichlorophthalamic acid, I am getting a low yield of the desired this compound. What are the potential side reactions?

Answer: The Hofmann rearrangement involves the formation of a highly reactive isocyanate intermediate, which can be trapped by various nucleophiles.[5][6]

Potential Byproducts and Causes:

Byproduct/IssueProbable CauseRecommended Mitigation
Urea Derivatives The intermediate isocyanate can react with the product amine.Add the isocyanate to the aqueous work-up solution slowly to ensure rapid hydrolysis and minimize reaction with the newly formed amine.
Carbamates If an alcohol is used as the solvent or is present during work-up, it can trap the isocyanate to form a carbamate.Use water as the solvent for the hydrolysis of the isocyanate. Ensure no residual alcohol is present from previous steps.
Incomplete Rearrangement Insufficient reagent or non-optimal reaction conditions.Ensure the use of at least one equivalent of bromine and a sufficient excess of base. Optimize the reaction temperature.

Hofmann Rearrangement Logical Flow

G Amide Primary Amide Isocyanate Isocyanate Intermediate Amide->Isocyanate Br₂, NaOH Amine Primary Amine (Desired Product) Isocyanate->Amine H₂O (Hydrolysis) Urea Urea Byproduct Isocyanate->Urea + Product Amine Carbamate Carbamate Byproduct Isocyanate->Carbamate + Alcohol

Caption: Reaction pathways in Hofmann rearrangement.

Analytical Methods for Purity Assessment

Accurate assessment of product purity is critical. The following analytical methods are recommended for the analysis of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for separating and quantifying the desired product and its isomers.

ParameterRecommended Condition
Column C18 reversed-phase column
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
Detection UV detection at a wavelength where all components have significant absorbance (e.g., 210-254 nm).
Flow Rate Typically 1.0 - 1.5 mL/min.

A specific method for separating dichlorobenzoic acid isomers involves a C18 column with a gradient of 0.01 M ammonium acetate buffer (pH 2.5) and methanol.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities. The chemical shifts of the aromatic protons and carbons can help distinguish between different isomers.

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (HPLC-MS) allows for the determination of the molecular weights of the separated components, aiding in their identification.

References

  • A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers.
  • Sandmeyer reaction. In Wikipedia.
  • Process for the production of 2-methoxy-3,6-dichlorobenzoic acid. (1979). U.S.
  • High-Yield Synthesis of 2-Amino-3-chlorobenzoic Acid via Ammonolysis of 2,3-Dichlorobenzoic Acid. Benchchem.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1–25.
  • Hofmann rearrangement. In Wikipedia.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Preparation of 3-amino-2,5-dichlorobenzoic acid. (1972). U.S.
  • Process for the preparation of 2-amino-3-chlorobenzoic acid. (1993). U.S.
  • Chemistry of Some Amino Acid Derivatives of 2,2-Dichloropropionic and 2,3,6-Trichlorobenzoic Acids. Journal of Agricultural and Food Chemistry, 8(4), 278–282.
  • Hofmann Rearrangement. Alfa Chemistry.
  • Explain the Sandmeyer Reaction Describe the substr
  • Hofmann Rearrangement. Chemistry Steps.
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis. Benchchem.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021).
  • Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Molecules, 29(1), 123.
  • A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. Tetrahedron Letters, 60(15), 1032-1036.
  • Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba Drift Effects on Soybeans.
  • Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. The Journal of Organic Chemistry, 88(19), 13615–13624.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2068.
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 95(1), 358–366.
  • 2-Amino-3,5-dichlorobenzoic Acid. Tokyo Chemical Industry Co., Ltd..
  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. International Journal of Molecular Sciences, 25(11), 5988.
  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
  • Reduced Herbicide Antagonism of Grass Weed Control through Spray Applic

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Technical Support Center: Optimizing Extraction of 2-Amino-3,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the efficient extraction of 2-Amino-3,6-dichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction protocols and troubleshooting common experimental hurdles. The information herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of this compound and how they directly influence extraction strategy.

Q1: What are the key physicochemical properties of this compound that I should consider for extraction?

A1: Understanding the molecule's structure is paramount. This compound is an amphoteric compound, meaning it has both acidic (carboxylic acid, -COOH) and basic (amino, -NH2) functional groups. This dual nature dictates its solubility and behavior in response to pH changes.

Key properties to consider are:

  • Amphoteric Nature: The presence of both an acidic carboxylic group and a basic amino group means its charge state is highly dependent on pH.

  • Solubility: It is slightly soluble in chloroform, DMSO, and methanol, but generally insoluble in water at neutral pH.[1][2] Its solubility in aqueous solutions dramatically increases at high and low pH due to salt formation.

    • Positively charged (protonated amine) at pH < 2.

    • Neutral (zwitterionic) between pH ~3 and ~2 (a very narrow range).

    • Negatively charged (deprotonated carboxyl) at pH > 4.

    • This behavior is central to designing an effective liquid-liquid or solid-phase extraction method.[3][4]

Data Summary: Physicochemical Properties
PropertyValue / DescriptionSignificance for Extraction
Molecular Formula C₇H₅Cl₂NO₂-
Molecular Weight 206.03 g/mol
Appearance Pale beige to light brown solid[1]
Melting Point 150-154 °C[1]
Water Solubility Insoluble (at neutral pH)[1][2]
Organic Solvent Solubility Slightly soluble in chloroform, DMSO, methanol.[1] Soluble in ethyl acetate.[5]Ethyl acetate is a common choice for liquid-liquid extraction.
LogP (estimated) 2.95[1] Indicates a preference for the organic phase when in its neutral form.
Stability Can be deformed by heat or light exposure. Incompatible with strong oxidizing agents.[2]Avoid high temperatures and protect samples from light during extraction and storage.
Q2: How does pH adjustment impact the extraction of this compound from an aqueous sample?

A2: pH adjustment is the most critical step in achieving high extraction efficiency. Based on the principles of acid-base extraction, you must manipulate the pH of the aqueous sample to control the charge state of the molecule.[3]

  • To extract into an organic solvent (like ethyl acetate or dichloromethane): You must ensure the this compound is in its most nonpolar, neutral form. For this amphoteric molecule, this state is theoretically the zwitterion. However, to ensure maximum neutrality and suppress the solubility of the carboxylic acid group, you should adjust the sample pH to be at least 2 units below the carboxylic acid pKa. Therefore, adjusting the aqueous sample to pH ≤ 2 is recommended. At this pH, the carboxylic acid is protonated (-COOH) and largely neutral, while the amine group is protonated (-NH3+), but the overall molecule has reduced water solubility compared to its anionic form.

  • To back-extract from an organic solvent into an aqueous phase: You can exploit either functional group.

    • Using a basic aqueous solution (e.g., 5% NaHCO₃, pH ~8.5): This will deprotonate the carboxylic acid group to form the carboxylate salt (-COO⁻ Na⁺), making it highly water-soluble. This is the most common and effective method.

    • Using a strongly acidic aqueous solution (e.g., 1M HCl, pH < 1): This will ensure the amino group is fully protonated (-NH3⁺ Cl⁻). While this also increases water solubility, using a basic solution is generally more effective for separating it from other neutral or basic impurities.[6]

Troubleshooting Guide: Common Extraction Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My recovery of this compound is consistently low.

This is the most common issue and can stem from several factors depending on your chosen method (Liquid-Liquid Extraction or Solid-Phase Extraction).

For Liquid-Liquid Extraction (LLE):
Potential Cause Explanation & Recommended Solution
Incorrect pH of Aqueous Phase Cause: The molecule is in its ionized (charged) form, making it highly soluble in the aqueous layer and preventing it from partitioning into the organic solvent.[3] Solution: Ensure the pH of your aqueous sample is adjusted to ≤ 2 using a strong acid (e.g., HCl) before extraction with the organic solvent. Verify the pH with a calibrated meter.
Formation of Emulsions Cause: High concentrations of fats, proteins, or other surfactant-like molecules in your sample matrix can form a stable emulsion layer between the aqueous and organic phases, trapping your analyte.[7] Solution: 1. Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking.[7] 2. "Salting Out": Add sodium chloride (brine) to the aqueous layer to increase its ionic strength, which helps break the emulsion.[7] 3. Centrifugation: If possible, centrifuge the mixture to force phase separation. 4. Filtration: Use phase separation filter paper.[7]
Insufficient Mixing/Contact Time Cause: The analyte has not had sufficient time or surface area contact to partition effectively between the two phases. Solution: Ensure adequate mixing (gentle inversions for 1-2 minutes) and allow sufficient time for the phases to separate completely. Repeating the extraction with fresh solvent (e.g., 3 x 10 mL instead of 1 x 30 mL) is significantly more efficient.
Wrong Choice of Organic Solvent Cause: The solvent is either too polar (miscible with water) or not polar enough to effectively solvate the analyte. Solution: Ethyl acetate is an excellent first choice. Dichloromethane is also effective.[5][8] Avoid highly nonpolar solvents like hexane unless using a mixed solvent system.
For Solid-Phase Extraction (SPE):
Potential Cause Explanation & Recommended Solution
Analyte Breakthrough during Loading Cause: The pH of the sample is incorrect, causing the analyte to be in a charged, unretained form. Or, the loading flow rate is too fast. Solution: For a reversed-phase (C18) cartridge, the analyte must be in its neutral form to be retained. Adjust the sample pH to ≤ 2 before loading. [9] Use a slow, consistent flow rate (e.g., 1-2 mL/min) to ensure adequate interaction time with the sorbent.[9]
Analyte Loss during Washing Cause: The wash solvent is too strong (contains too much organic solvent), causing the analyte to be prematurely eluted from the cartridge. Solution: Use a weak wash solvent. Start with 100% acidified water (pH ≤ 2). If a more stringent wash is needed to remove interferences, add a very small percentage of a weak organic solvent like methanol (e.g., 5% methanol in acidified water).
Incomplete Elution Cause: The elution solvent is not strong enough to desorb the analyte from the SPE sorbent. Solution: Use a strong, appropriate solvent. Methanol is a common choice.[9] To ensure complete elution of an acidic compound, it can be beneficial to use methanol containing a small amount of acid (e.g., 1% formic acid) or base (e.g., 1% ammonium hydroxide) to ensure the analyte is in a single, readily soluble form. For this compound, eluting with methanol should be sufficient, but acidified methanol can improve consistency.
Improper Cartridge Conditioning Cause: The sorbent was not properly wetted, leading to inconsistent interactions and channeling.[9] Solution: Always follow the manufacturer's instructions. A typical C18 conditioning sequence is: 1. Activate with a full column volume of methanol. 2. Equilibrate with a full column volume of acidified water (at the same pH as your sample). Do not let the sorbent run dry before loading the sample.
Problem: I am seeing high variability between my extraction replicates.

A1: High variability is often due to inconsistent execution of the protocol.

  • Inconsistent pH: Small variations in pH can lead to large changes in extraction efficiency, especially if you are working near the pKa of the analyte. Use a calibrated pH meter and ensure thorough mixing after acid/base addition.[10]

  • Inconsistent Volumes: Use calibrated pipettes for all solvent and sample transfers.

  • Temperature Effects: Perform extractions at a consistent room temperature, as solubility can be temperature-dependent.

  • Use of an Internal Standard: The most robust way to control for variability is to add a known amount of an internal standard (a structurally similar compound not present in the sample) at the very beginning of the extraction process. Any losses during the procedure will affect the analyte and the internal standard similarly, allowing for accurate correction during final analysis.

Diagrams and Workflows

Troubleshooting Workflow for Low LLE Recovery

This diagram outlines a logical sequence for diagnosing the cause of low recovery in a liquid-liquid extraction.

LLE_Troubleshooting start Start: Low Recovery in LLE check_ph 1. Verify Aqueous Phase pH Is pH <= 2? start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_bad pH is Incorrect check_ph->ph_bad No check_emulsion 2. Check for Emulsion Is there a persistent middle layer? ph_ok->check_emulsion adjust_ph Action: Adjust pH to <= 2 with HCl. Re-extract sample. ph_bad->adjust_ph end_ok Recovery Improved adjust_ph->end_ok emulsion_yes Emulsion Present check_emulsion->emulsion_yes Yes emulsion_no No Emulsion check_emulsion->emulsion_no No break_emulsion Action: Add brine (NaCl) and mix gently. Consider centrifugation. emulsion_yes->break_emulsion check_repeats 3. Review Extraction Repetitions Are you performing >= 3 extractions? emulsion_no->check_repeats break_emulsion->end_ok repeats_yes >= 3 Repeats check_repeats->repeats_yes Yes repeats_no < 3 Repeats check_repeats->repeats_no No check_solvent 4. Evaluate Solvent Choice Using Ethyl Acetate or DCM? repeats_yes->check_solvent increase_repeats Action: Increase to 3 extractions with smaller solvent volumes. repeats_no->increase_repeats increase_repeats->end_ok solvent_ok Solvent is Appropriate check_solvent->solvent_ok Yes solvent_bad Solvent May Be Inappropriate check_solvent->solvent_bad No solvent_ok->end_ok change_solvent Action: Switch to recommended solvent. solvent_bad->change_solvent change_solvent->end_ok

Caption: Troubleshooting flowchart for low LLE recovery.

Standard Solid-Phase Extraction (SPE) Workflow

This diagram illustrates the key steps for a successful SPE protocol using a C18 reversed-phase cartridge.

SPE_Workflow sample_prep 1. Sample Preparation Adjust aqueous sample pH to <= 2 condition 2. Condition 1 vol. Methanol 1 vol. Acidified Water (pH <= 2) load 3. Load Sample (Slowly, ~1-2 mL/min) condition->load wash 4. Wash 1 vol. Acidified Water (pH <= 2) (Optional: 5% MeOH in Acidified Water) load->wash elute 5. Elute 1 vol. Methanol wash->elute dry_down 6. Dry Down Evaporate solvent under N2 stream reconstitute 7. Reconstitute Dissolve in mobile phase for analysis dry_down->reconstitute

Caption: Standard workflow for SPE of the target analyte.

Detailed Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from a 10 mL aqueous sample (e.g., water sample, diluted biological fluid).

Materials:

  • 10 mL aqueous sample

  • Ethyl acetate (HPLC grade)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel (50 mL)

  • pH meter or pH strips

  • Conical collection tube

Procedure:

  • Sample Preparation: Transfer 10 mL of the aqueous sample into the 50 mL separatory funnel.

  • pH Adjustment: Slowly add 1M HCl dropwise while monitoring the pH. Continue adding until the pH of the aqueous sample is stable at or below 2.0.

  • First Extraction: Add 15 mL of ethyl acetate to the separatory funnel. Stopper the funnel and gently invert it 20-30 times for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate (the top layer is the organic ethyl acetate).

  • Collection: Drain the lower aqueous layer back into its original beaker. Drain the organic layer into a clean conical tube.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel. Repeat steps 3-5 two more times using 10 mL of fresh ethyl acetate for each extraction, combining all organic extracts into the same conical tube.

  • Washing (Optional): To remove residual water-soluble impurities, add 10 mL of brine to the combined organic extracts, mix gently, and discard the lower aqueous brine layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove residual water. The sodium sulfate should appear free-flowing ("snow-globe" effect) when swirled.[11]

  • Final Steps: Carefully decant or filter the dried organic extract into a clean tube. Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the dried residue in a known volume of mobile phase suitable for your analytical method (e.g., HPLC).

Protocol 2: Optimized Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up complex samples and concentrating the analyte. It assumes the use of a 1 mL, 100 mg C18 reversed-phase SPE cartridge.

Materials:

  • Aqueous sample

  • C18 SPE Cartridge

  • Methanol (HPLC grade)

  • Ultrapure water

  • 1M Hydrochloric Acid (HCl)

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Sample Preparation: Take a known volume of your aqueous sample and adjust its pH to ≤ 2.0 with 1M HCl. If the sample contains particulates, centrifuge and use the supernatant.

  • Cartridge Conditioning:

    • Place the C18 cartridge on the vacuum manifold.

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of acidified ultrapure water (pH ≤ 2.0) through the cartridge. Do not allow the sorbent bed to go dry. Leave a small amount of water above the frit.

  • Sample Loading:

    • Load the prepared sample onto the cartridge.

    • Apply a gentle vacuum to achieve a slow, steady flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Once the entire sample has passed through, wash the cartridge with 2 mL of acidified ultrapure water (pH ≤ 2.0) to remove salts and polar impurities.

    • Apply full vacuum for 1-2 minutes to completely dry the sorbent bed.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Add 1 mL of methanol to the cartridge.

    • Allow the methanol to soak the sorbent for 30 seconds, then apply a gentle vacuum to slowly pull the solvent through into the collection tube.

    • Repeat with a second 1 mL aliquot of methanol to ensure complete recovery.

  • Final Steps: Evaporate the combined methanol eluates under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

References

  • Dadfarnia, S., & Shabani, A. M. H. (2010). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of the Brazilian Chemical Society, 21(8), 1463-1470. [Link]
  • Yazdi, A. S., & Yamini, Y. (2004). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography.
  • Al-Fahd, A., & Al-Suhaibani, S. (2022).
  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?.
  • Lorenzo-Parodi, N., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber-liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry, 415, 2947–2958. [Link]
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Chem Survival. (2020, June 8). Separation of 3-chlorobenzoic acid and acetanilide by acid-base extraction [Video]. YouTube. [Link]
  • Chromatography Forum. (2008). Extraction for acidic and basic compounds.
  • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 163(1), 135-141. [Link]
  • El-Ghorab, A. H., et al. (2022). Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks. Molecules, 27(9), 2736. [Link]
  • Gallard, H., et al. (2013).
  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

Sources

Technical Support Center: Method Refinement for 2-Amino-3,6-dichlorobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust quantification of 2-Amino-3,6-dichlorobenzoic acid. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies for common challenges encountered during analysis. The content is organized in a practical question-and-answer format to directly address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound?

A1: The three most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC-UV: A cost-effective and robust method suitable for routine analysis and higher concentration samples. Its selectivity can be limited in complex matrices.[1][2]

  • LC-MS/MS: Considered the gold standard for this analysis, especially in complex biological matrices. It offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences.[1][3]

  • GC-MS: A powerful technique that provides high chromatographic resolution and structural confirmation. However, it requires a mandatory chemical derivatization step to make the polar, non-volatile this compound amenable to gas-phase analysis.[1][4]

Q2: Which analytical method is the most appropriate for my specific sample matrix (e.g., plasma, urine, environmental water)?

A2: The choice of method is fundamentally dictated by the complexity of the sample matrix and the required sensitivity.

  • For complex biological matrices like plasma, serum, or tissue homogenates, LC-MS/MS is strongly recommended. These matrices contain numerous endogenous components (lipids, proteins, salts) that can interfere with the analysis.[5][6] The high selectivity of tandem mass spectrometry is crucial for accurate quantification and mitigating these matrix effects.[7]

  • For simpler matrices such as environmental water or process samples where analyte concentrations are expected to be higher, HPLC-UV can be a sufficient and more economical choice.[3]

  • GC-MS is a viable alternative for various matrices, but the additional derivatization step can add complexity and potential variability to the workflow. It is often employed in broader metabolic profiling studies where derivatization is a standard procedure for multiple analytes.[1][8]

MethodSelection Start Start: Define Analytical Needs Matrix What is the sample matrix? Start->Matrix Sensitivity What is the required sensitivity? Matrix->Sensitivity Complex (e.g., Plasma, Tissue) HPLCUV HPLC-UV (Moderate Sensitivity) Matrix->HPLCUV Simple (e.g., Clean Water) LCMS LC-MS/MS (High Sensitivity & Selectivity) Sensitivity->LCMS High (pg/mL to low ng/mL) Sensitivity->HPLCUV Moderate (µg/mL range) GCMS GC-MS (High Sensitivity, Requires Derivatization) Sensitivity->GCMS High (ng/mL range) SPE_Troubleshooting Start Low Recovery Observed Check_Sorbent Is the sorbent correct? (e.g., Polymeric, Mixed-Mode Anion Exchange) Start->Check_Sorbent Check_pH Was sample pH adjusted? (pH ~2 units below pKa) Check_Sorbent->Check_pH Yes Solution_Sorbent Action: Select a polymeric sorbent (e.g., polystyrene-divinylbenzene) or a mixed-mode anion exchange sorbent for better retention of polar acidic compounds. Check_Sorbent->Solution_Sorbent No Check_Wash Is the wash step too strong? (e.g., high % organic) Check_pH->Check_Wash Yes Solution_pH Action: Acidify the sample to pH 2-3 before loading. This ensures the carboxylic acid group is protonated (-COOH), making the analyte less polar and enabling strong retention on a reversed-phase sorbent. Check_pH->Solution_pH No Check_Elution Is the elution solvent too weak? Check_Wash->Check_Elution No Solution_Wash Action: Use a weaker wash solvent (e.g., 5-10% Methanol in water) to remove interferences without eluting the analyte. Check_Wash->Solution_Wash Yes Solution_Elution Action: Use a strong organic solvent (e.g., Methanol or Acetonitrile). For anion exchange, use an acidified or basified organic solvent to neutralize the charge interaction. Check_Elution->Solution_Elution Yes End Recovery Improved Check_Elution->End No

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Amino-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Amino-3,6-dichlorobenzoic Acid

This compound is a crucial chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final products. Consequently, robust and reliable analytical methods are paramount for its quantification and characterization throughout the development and manufacturing lifecycle. This guide provides an in-depth comparison of common analytical techniques for this compound and outlines the principles and a practical framework for their cross-validation, ensuring data integrity and regulatory compliance.

The process of analytical method validation is not a singular event but a continuous lifecycle, a concept strongly emphasized by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[2] This guide is grounded in the principles outlined in ICH guidelines Q2(R2) and Q14, which advocate for a science- and risk-based approach to analytical procedure development and validation.[2][3]

The Principle of Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for a specific intended purpose.[4] This becomes necessary when, for instance, a method is transferred between laboratories, or when data from different analytical techniques need to be compared within a single study or across different stages of drug development. The core objective is to ensure the consistency and reliability of analytical data, irrespective of the method used.

A typical cross-validation workflow involves analyzing the same set of samples—often quality control (QC) samples and, where possible, incurred samples—using the different methods and comparing the results against predefined acceptance criteria.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For a polar, aromatic compound like this compound, reversed-phase HPLC with UV detection is the most common and effective approach.

Causality Behind Experimental Choices in HPLC Method Development

The selection of a C18 stationary phase is based on the non-polar nature of the column, which provides good retention for aromatic compounds like this compound through hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is chosen to elute the analyte with a good peak shape and resolution from potential impurities. The pH of the aqueous phase is a critical parameter; for an amino acid, it influences the ionization state of both the amino and carboxylic acid groups, thereby affecting retention time and peak symmetry. A slightly acidic pH is often chosen to suppress the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column. UV detection is suitable due to the presence of the chromophoric benzene ring in the analyte's structure.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., for a linearity study).

  • For drug product samples, an extraction step may be necessary to isolate the analyte from the matrix.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over the run to elute the analyte and any more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte; a wavelength between 230-280 nm is expected to be appropriate.

  • Injection Volume: 10-20 µL.

3. Validation Parameters to Assess:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo samples. Forced degradation studies are crucial here to show that the method can separate the analyte from its degradation products.[2][3]

  • Linearity: Assessed by analyzing a series of standards over a defined concentration range and plotting the peak area against concentration. A correlation coefficient (r²) of >0.999 is typically desired.

  • Accuracy: Determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix and the percentage recovery is calculated.

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for the analysis of this compound, especially for trace-level quantification. However, due to the low volatility and polar nature of amino acids, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[6]

The Rationale for Derivatization in GC-MS

The primary reason for derivatization is to increase the volatility of the analyte by masking the polar functional groups (the carboxylic acid and amino groups). Silylation is a common derivatization technique for compounds with active hydrogens. Reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are effective in converting the polar groups into their corresponding tert-butyldimethylsilyl (TBDMS) derivatives, which are more volatile and less prone to degradation at the high temperatures of the GC inlet and column.

Experimental Protocol: GC-MS with Derivatization

1. Sample Preparation and Derivatization:

  • A dried aliquot of the sample or standard is reconstituted in a suitable solvent (e.g., acetonitrile).

  • Add the derivatization reagent (e.g., MTBSTFA) and heat the mixture (e.g., at 60-100°C for a specified time) to ensure complete derivatization.[7]

  • After cooling, the derivatized sample is ready for injection.

2. GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100-150°C, hold for 1-2 minutes.

    • Ramp: 10-15°C/min to a final temperature of 280-300°C.

    • Hold at the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to cover the expected fragments of the derivatized analyte (e.g., 50-500 m/z).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Validation Parameters to Assess:

  • The same validation parameters as for HPLC should be assessed. The high selectivity of MS detection, particularly in selected ion monitoring (SIM) mode, can provide excellent specificity.

UV-Visible Spectrophotometry: A Simple and Rapid Quantification Method

UV-Visible spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of this compound in simple matrices or as a preliminary analytical tool. Its application is based on the principle that the analyte absorbs light in the UV-Vis region of the electromagnetic spectrum.[8]

Experimental Protocol: UV-Visible Spectrophotometry

1. Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable UV-transparent solvent (e.g., methanol, ethanol, or an appropriate buffer).

  • Prepare a series of working standards by diluting the stock solution.

2. Spectrophotometric Analysis:

  • Instrument: A UV-Vis spectrophotometer.

  • Wavelength Scan: Scan the UV spectrum of a standard solution (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the standards and samples at the determined λmax.

3. Validation Parameters to Assess:

  • Linearity: A calibration curve of absorbance versus concentration should be linear over the desired range.

  • Accuracy and Precision: Assessed similarly to the chromatographic methods.

  • Specificity: This is a major limitation of UV-Vis spectrophotometry, as any substance that absorbs at the same wavelength will interfere with the measurement. Specificity can be improved by employing derivative spectrophotometry or by ensuring the sample matrix is free of interfering substances.

Comparative Performance of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbanceSeparation based on volatility, detection by mass-to-charge ratioMeasurement of light absorption by the analyte
Selectivity Good to Excellent (dependent on chromatographic resolution)Excellent (high confidence in identification from mass spectra)Low (susceptible to interference from other absorbing species)
Sensitivity Moderate (typically in the µg/mL to ng/mL range)High to Very High (typically in the ng/mL to pg/mL range)Low to Moderate (typically in the µg/mL range)
Sample Prep Generally simple, may involve extractionMore complex, requires a derivatization stepVery simple, requires dissolution in a suitable solvent
Instrumentation Widely available, moderate costHigher initial investment and maintenance costsLow cost, widely available
Applications Routine quality control, stability testing, content uniformityTrace-level quantification, impurity profiling, structural elucidationPreliminary analysis, quantification in simple matrices

Cross-Validation of HPLC and GC-MS Methods

A cross-validation study between the developed HPLC and GC-MS methods is essential to ensure that both methods provide comparable results.

Experimental Protocol for Cross-Validation
  • Prepare a set of QC samples at a minimum of three concentration levels (low, medium, and high) spanning the analytical range.

  • Analyze the QC samples in replicate (e.g., n=6) using both the validated HPLC and GC-MS methods on the same day by the same analyst.

  • Calculate the mean concentration and standard deviation for each QC level for both methods.

  • Compare the results using appropriate statistical tests (e.g., t-test) to determine if there is a statistically significant difference between the means obtained by the two methods.

  • The acceptance criteria should be pre-defined in a validation protocol. A common criterion is that the mean concentration obtained by the two methods should not differ by more than 15-20%.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion QC_Samples Prepare QC Samples (Low, Medium, High) HPLC_Analysis Analyze QCs by Validated HPLC Method (n=6) QC_Samples->HPLC_Analysis GCMS_Analysis Analyze QCs by Validated GC-MS Method (n=6) QC_Samples->GCMS_Analysis Calculate_Stats Calculate Mean, SD, %RSD for each method and level HPLC_Analysis->Calculate_Stats GCMS_Analysis->Calculate_Stats Compare_Results Statistical Comparison (e.g., t-test) Calculate_Stats->Compare_Results Acceptance Results meet pre-defined acceptance criteria? Compare_Results->Acceptance Yes Yes Acceptance->Yes Pass No No Acceptance->No Fail Methods_Equivalent Methods are considered equivalent Yes->Methods_Equivalent Investigate Investigate discrepancies and re-validate No->Investigate

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

The selection and validation of appropriate analytical methods are critical for ensuring the quality of this compound. While HPLC-UV offers a robust and versatile platform for routine analysis, GC-MS provides superior sensitivity and selectivity for more demanding applications. UV-Vis spectrophotometry can serve as a simple, preliminary tool. Cross-validation between methods is not merely a regulatory requirement but a scientific necessity to guarantee the consistency and reliability of data throughout the product lifecycle. By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop, validate, and cross-validate analytical methods for this compound, ensuring the integrity of their analytical results.

References

  • International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
  • International Council for Harmonisation. ICH Q1B Photostability Testing of New Drug Substances and Products.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025.
  • IOSR Journal of Applied Physics. UV-Visible absorption spectroscopy and Z-scan analysis. 2020.
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comparing HPLC and GC-MS for 2-Amino-3,6-dichlorobenzoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analysis of 2-Amino-3,6-dichlorobenzoic Acid: HPLC vs. GC-MS

Introduction

In the landscape of pharmaceutical development and chemical research, the precise and reliable analysis of active pharmaceutical ingredients (APIs), intermediates, and metabolites is paramount. This compound, a substituted benzoic acid, serves as a critical intermediate in various synthetic pathways. Its chemical structure, featuring a carboxylic acid, an amino group, and chlorine substituents, presents unique analytical challenges, primarily related to its polarity and thermal stability.

The accurate quantification of this molecule is essential for process monitoring, quality control, and stability testing. This guide provides an in-depth, expert comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the fundamental principles, provide detailed experimental protocols, and present a data-driven comparison to empower researchers and drug development professionals in selecting the optimal method for their specific needs. This comparison is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies discussed are robust, reliable, and fit for purpose.[1][2][3]

Fundamental Principles: Choosing the Right Tool for the Job

The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[4] The decision hinges on volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes

HPLC is a separation technique that uses a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[5] For a polar, non-volatile, and potentially thermally sensitive molecule like this compound, HPLC is an intuitive first choice.[6] The separation is based on the analyte's differential partitioning between the mobile and stationary phases. By employing reversed-phase chromatography with a nonpolar stationary phase (like C18) and a polar mobile phase, we can effectively retain and separate the analyte from impurities. A key consideration for acidic compounds is the pH of the mobile phase; maintaining an acidic pH ensures the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and enhancing its retention on the C18 column for a sharp, symmetrical peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC separates compounds in their gaseous state.[7] An inert carrier gas (mobile phase) transports the vaporized sample through a capillary column containing the stationary phase. The primary challenge for analyzing this compound by GC is its inherent non-volatility.[5] The polar carboxylic acid and amine functional groups lead to strong intermolecular hydrogen bonding, requiring excessively high temperatures for vaporization—temperatures that would likely cause thermal degradation.

The Necessity of Derivatization: To overcome this, chemical derivatization is a mandatory prerequisite for GC analysis of this compound.[8] Derivatization is a chemical reaction that converts the polar, non-volatile analyte into a less polar, more volatile, and more thermally stable derivative.[9][10] This is typically achieved by replacing the active hydrogens on the -COOH and -NH2 groups with nonpolar moieties, such as a trimethylsilyl (TMS) group. This additional step adds complexity to the workflow but enables the use of GC's high resolving power and the definitive structural identification provided by mass spectrometry.[8]

Workflow & Methodology Visualization

The following diagram illustrates the distinct analytical workflows for HPLC and GC-MS, highlighting the critical derivatization step required for the latter.

Workflow_Comparison Figure 1: Comparative Analytical Workflows cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow h_start Sample Weighing & Dissolution h_prep Dilution & Filtration h_start->h_prep h_inject HPLC Injection h_prep->h_inject h_sep Chromatographic Separation (C18) h_inject->h_sep h_detect UV Detection h_sep->h_detect h_data Data Analysis h_detect->h_data g_start Sample Weighing g_dry Solvent Evaporation (Complete Dryness) g_start->g_dry g_deriv Chemical Derivatization (e.g., Silylation) g_dry->g_deriv g_inject GC Injection g_deriv->g_inject g_sep Chromatographic Separation (Capillary) g_inject->g_sep g_detect Mass Spectrometry Detection g_sep->g_detect g_data Data Analysis g_detect->g_data start_node Analyte Sample start_node->h_start start_node->g_start

Caption: Figure 1: Comparative Analytical Workflows

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as robust starting points for method development and validation, adhering to the principles outlined in ICH Q2(R2) guidelines.[11][12]

Method 1: HPLC-UV Analysis

This method is designed for reliable quantification and is based on established procedures for similar aromatic acids.[13]

1. Rationale for Method Choices:

  • Stationary Phase: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds.

  • Mobile Phase: An acidic mobile phase (0.1% Trifluoroacetic Acid - TFA) is used to suppress the ionization of the carboxylic acid, ensuring good peak shape and consistent retention.

  • Detection: UV detection is selected due to the aromatic nature of the analyte, which provides strong chromophores for sensitive detection. A wavelength of ~254 nm is a common starting point.

2. Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

    • For test samples, accurately weigh and dissolve the material in the diluent to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Perform five replicate injections of a mid-range standard.

    • The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[14]

Method 2: GC-MS Analysis with Derivatization

This method is designed for high sensitivity and definitive identification.

1. Rationale for Method Choices:

  • Derivatization: Silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is chosen. It is a robust reagent that effectively derivatizes both the carboxylic acid and amine groups, creating a thermally stable TBDMS derivative.

  • Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., TG-5MS) is ideal for separating a wide range of derivatized compounds.[15]

  • Detection: Mass spectrometry provides high selectivity and structural information for unambiguous peak identification.

2. Detailed Protocol:

  • Standard and Sample Preparation & Derivatization:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

    • Pipette an aliquot of the standard or sample solution into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all protic solvents and moisture.[16]

    • Add 50 µL of Acetonitrile and 50 µL of MTBSTFA to the dried residue.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool the vial to room temperature before injection.

  • Instrumentation and GC-MS Conditions:

    • GC-MS System: Standard GC coupled to a single quadrupole or ion trap mass spectrometer.

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 650.

Performance Comparison: A Data-Driven Analysis

The performance of an analytical method is evaluated based on a set of validation parameters defined by regulatory bodies.[3][17][18] The following table summarizes expected performance characteristics for the two described methods.

Performance ParameterHPLC-UVGC-MS (with Derivatization)Rationale & Justification
Specificity Moderate to HighVery HighHPLC-UV relies on chromatographic retention time and UV spectra, which can have interferences.[19] GC-MS uses both retention time and a unique mass fragmentation pattern for highly specific identification.[20]
Linearity (R²) > 0.999> 0.998Both techniques demonstrate excellent linearity over a defined concentration range.[14]
Limit of Detection (LOD) ~5-10 ng/mL~0.1-1 ng/mLGC-MS, particularly with Selected Ion Monitoring (SIM), generally offers superior sensitivity for targeted analytes.[7]
Limit of Quantitation (LOQ) ~15-30 ng/mL~0.5-3 ng/mLConsistent with LOD, the LOQ for GC-MS is typically an order of magnitude lower than for HPLC-UV.
Precision (%RSD) ≤ 2.0%≤ 5.0%The multi-step derivatization process in the GC-MS workflow can introduce slightly higher variability compared to the direct injection used in HPLC.[14]
Sample Throughput HighLow to MediumThe derivatization step (heating and cooling) significantly increases the sample preparation time per sample for GC-MS, making HPLC more suitable for high-throughput screening.[21]
Cost per Sample ModerateModerate to HighHPLC can have higher solvent costs, but GC-MS often involves more expensive derivatization reagents and consumables.[21]

Discussion: Synthesizing the Data

The choice between HPLC and GC-MS is not a matter of which technique is universally "better," but which is more appropriate for the analytical objective.

Advantages of HPLC-UV:

  • Simplicity and Speed: The workflow is straightforward, avoiding the time-consuming and potentially error-prone derivatization step. This leads to higher sample throughput.[21]

  • Robustness: The method is generally more robust for routine quality control environments where simplicity and reliability are key.

  • Analyte Integrity: It directly analyzes the compound in its native form, eliminating concerns about incomplete derivatization or side reactions. It is ideal for thermally unstable compounds.[6]

Advantages of GC-MS:

  • Unmatched Specificity: The combination of chromatographic separation and mass spectral data provides a virtual fingerprint of the analyte, making it the gold standard for identification and structural confirmation.[20]

  • Superior Sensitivity: GC-MS often provides significantly lower detection limits, which is critical for trace-level impurity analysis or pharmacokinetic studies.[7]

  • High Chromatographic Efficiency: Capillary GC columns offer very high resolution, allowing for the separation of closely related isomers or impurities that might co-elute in HPLC.[21]

The following decision-making diagram can guide the selection process based on the primary analytical requirement.

Decision_Tree Figure 2: Decision Matrix for Method Selection start What is the primary analytical goal? goal1 Routine QC & Assay (High Throughput) start->goal1 Quantification goal2 Trace Impurity Analysis & Definitive Identification start->goal2 Identification method_hplc Choose HPLC-UV goal1->method_hplc method_gcms Choose GC-MS goal2->method_gcms reason_hplc Rationale: - No derivatization required - Faster sample throughput - Simpler workflow method_hplc->reason_hplc reason_gcms Rationale: - Higher sensitivity (lower LOD/LOQ) - High specificity from MS data - Superior resolution method_gcms->reason_gcms

Caption: Figure 2: Decision Matrix for Method Selection

Conclusion & Recommendations

Both HPLC-UV and GC-MS are powerful and valid techniques for the analysis of this compound, but they serve different primary purposes.

  • Choose HPLC-UV for routine applications such as quality control, batch release testing, and process monitoring. Its simplicity, high throughput, and robust performance without the need for derivatization make it the most efficient and practical choice for quantitative analysis where low-level sensitivity is not the primary driver.

  • Choose GC-MS for applications requiring the highest sensitivity and specificity. This includes impurity profiling, metabolite identification in complex biological matrices, and reference standard characterization. The definitive structural information from the mass spectrometer and the lower detection limits justify the additional complexity and time investment of the mandatory derivatization step.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and develop the most appropriate and effective analytical method to ensure the quality and integrity of their work.

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A Comparative Guide to the Herbicidal Activity of Dicamba and 2-Amino-3,6-dichlorobenzoic Acid: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the well-established synthetic auxin herbicide, dicamba, and the structurally related compound, 2-Amino-3,6-dichlorobenzoic acid. Rather than a direct comparison of commercial products—as this compound is not utilized as a commercial herbicide—this analysis delves into the critical structure-activity relationships that define herbicidal efficacy in the benzoic acid chemical class. By examining the subtle yet crucial molecular differences between these two compounds, we can illuminate the precise structural features required for potent auxin-mimicking activity and subsequent phytotoxicity. This document is intended for researchers and professionals in weed science and herbicide development, offering foundational insights into the molecular basis of herbicide action.

Overview of Chemical and Physical Properties

At a glance, the two molecules appear highly similar. Both are derivatives of benzoic acid and share an identical dichlorination pattern at the 3 and 6 positions of the phenyl ring. The critical distinction lies in the substituent at the C2 position: a methoxy group (-OCH₃) for dicamba and an amino group (-NH₂) for this compound. This seemingly minor change is the principal determinant of their vastly different biological activities.

PropertyDicambaThis compound
Chemical Structure Dicamba Structurethis compound Structure
IUPAC Name 3,6-Dichloro-2-methoxybenzoic acid[1]This compound
Chemical Formula C₈H₆Cl₂O₃[1]C₇H₅Cl₂NO₂
Molar Mass 221.04 g/mol [1]206.02 g/mol
Herbicide Class Synthetic Auxin (HRAC/WSSA Group 4)[2]Not classified as a commercial herbicide
Primary Context Widely used selective broadleaf herbicide[1][2][3]Intermediate for pharmaceuticals and plant growth regulators[4]; metabolite of the herbicide Chloramben[5]

Mechanism of Action: Hijacking the Auxin Signaling Pathway

Synthetic auxin herbicides like dicamba function by mimicking the plant's primary growth hormone, indole-3-acetic acid (IAA).[6] They overwhelm the plant's natural hormonal balance, leading to uncontrolled, disorganized growth that ultimately proves fatal.[2][7][8]

The core of this mechanism involves the TIR1/AFB F-box protein receptor complex .[6][9] In a normal state, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors, binding to and inhibiting Auxin Response Factors (ARFs), which are transcription factors that activate auxin-responsive genes.

The herbicidal action unfolds as follows:

  • Binding: Natural auxin (IAA) or a synthetic mimic like dicamba enters the cell nucleus and binds to the TIR1/AFB receptor.[6][9]

  • Co-Receptor Recruitment: This binding event creates a new surface on the receptor, which now serves as a high-affinity binding site for the Aux/IAA repressor proteins. The auxin molecule essentially acts as a "molecular glue."[9]

  • Ubiquitination and Degradation: The binding of the Aux/IAA repressor to the SCFTIR1/AFB complex targets it for ubiquitination and subsequent degradation by the 26S proteasome.[6]

  • Gene Activation: With the Aux/IAA repressors destroyed, the ARF transcription factors are released. They proceed to activate a cascade of downstream genes responsible for cell elongation, division, and differentiation.[6]

  • Phytotoxicity: The continuous presence of a stable synthetic auxin like dicamba leads to perpetual activation of this pathway. This results in epinasty (twisting and curling of stems and leaves), tissue proliferation, and disruption of vascular tissues, ultimately causing the death of susceptible plants.[2][10]

Figure 1: Simplified diagram of the synthetic auxin herbicide mode of action.

Comparative Herbicidal Efficacy: A Structure-Activity Analysis

The herbicidal potency of dicamba is well-documented, while this compound lacks evidence of significant phytotoxic activity. This divergence is almost entirely attributable to the functional group at the C2 position of the benzoic acid ring.

Dicamba's Efficacy: Dicamba is a highly effective, selective herbicide used to control a wide spectrum of annual and perennial broadleaf weeds in various agricultural and non-agricultural settings.[1][2][3] Its stability in plants compared to natural IAA ensures its persistence and sustained disruption of hormonal pathways.[11]

Phytotoxicity of this compound: There is no literature supporting the use of this compound as a commercial herbicide. Its primary relevance is as a chemical intermediate and a metabolite of the herbicide chloramben (3-Amino-2,5-dichlorobenzoic acid).[4][5][12] Studies on related aminobenzoic acid derivatives have shown that phytotoxicity is highly dependent on the specific structure. For example, while 3-amino-2,5-dichlorobenzoic acid (chloramben) has herbicidal activity, many of its derivatives do not.[13] It is therefore scientifically inferred that this compound possesses negligible herbicidal activity.

Structure-Activity Relationship (SAR) Insights: The key to potent auxin mimicry lies in how well the synthetic molecule fits into the auxin-binding pocket of the TIR1/AFB receptor.

  • Role of the C2-Substituent: The methoxy (-OCH₃) group on dicamba is critical. It correctly positions the molecule within the binding pocket, facilitating the "molecular glue" interaction with the Aux/IAA co-receptor. In contrast, the amino (-NH₂) group on this compound is electronically and sterically different. It can alter the molecule's charge distribution and hydrogen bonding potential, likely preventing the optimal conformation required for stable binding to the receptor complex. This leads to a failure to efficiently recruit and trigger the degradation of Aux/IAA repressors.

  • Role of the Carboxylic Acid Group: The carboxylic acid (-COOH) group is essential for auxin activity in both natural IAA and synthetic auxins.[11] It acts as the primary anchor point within the receptor pocket. Both molecules possess this group.

  • Role of the Dichlorination Pattern: The chlorine atoms at the C3 and C6 positions are important for the molecule's stability and its overall electronic properties, contributing to its herbicidal potency and preventing rapid metabolic breakdown by the plant. The fact that both molecules share this pattern underscores the decisive role of the C2-substituent in differentiating their biological activity.

Experimental Protocol: Comparative Dose-Response Bioassay

To empirically quantify the difference in herbicidal activity, a standardized dose-response bioassay would be conducted. The following protocol outlines a robust methodology for this comparison.

Objective: To determine and compare the Growth Reduction 50 (GR₅₀) values for dicamba and this compound on a sensitive broadleaf species.

Methodology:

  • Plant Material: Select a sensitive indicator species such as velvetleaf (Abutilon theophrasti) or tomato (Solanum lycopersicum). Germinate seeds in a standardized soil mix in 3- to 4-inch pots.[14][15]

  • Growth Conditions: Grow plants in a controlled environment (growth chamber or greenhouse) with a 16-hour photoperiod, 25°C/20°C day/night temperature, and adequate watering.[16] Grow plants until they reach the 2-4 true leaf stage.

  • Preparation of Herbicide Solutions:

    • Prepare stock solutions of analytical-grade dicamba and this compound in an appropriate solvent (e.g., acetone with a surfactant).

    • Perform serial dilutions to create a range of treatment concentrations for each compound (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x of a known effective dose for dicamba). A wide range will be needed to capture the expected low activity of the amino-substituted compound.

  • Herbicide Application:

    • Randomize the pots for each treatment group (n=5 to 8 replicates per concentration).

    • Apply the herbicide solutions as a foliar spray using a calibrated track sprayer to ensure uniform coverage. Include a "solvent only" control group.

  • Data Collection:

    • At 14-21 days after treatment (DAT), conduct a visual injury assessment on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass for each plant.

    • Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent biomass reduction for each plant relative to the average dry weight of the control group.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., four-parameter log-logistic model) to fit the dose-response data.

    • From the regression model, determine the GR₅₀ value—the herbicide concentration required to reduce plant growth (biomass) by 50%.

Bioassay_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A1 Select & Germinate Indicator Species A2 Grow to 2-4 Leaf Stage A1->A2 A3 Prepare Herbicide Serial Dilutions A2->A3 B1 Randomize Pots & Apply Treatments A3->B1 B2 Incubate in Controlled Environment (14-21 Days) B1->B2 C1 Harvest Above-Ground Biomass B2->C1 C2 Measure Dry Weight C1->C2 C3 Calculate % Growth Reduction vs. Control C2->C3 C4 Perform Non-Linear Regression Analysis C3->C4 C5 Determine GR50 Value C4->C5

Figure 2: Experimental workflow for a comparative herbicide dose-response bioassay.

Conclusion

The comparison between dicamba and this compound serves as a compelling case study in the principles of herbicide design and structure-activity relationships.

  • Dicamba is a potent, commercially successful herbicide whose efficacy is derived from its specific molecular structure, which allows it to effectively mimic natural auxin and persistently activate the TIR1/AFB signaling pathway.[1][2][6]

  • This compound , while sharing the same dichlorobenzoic acid backbone, is herbicidally inactive. The substitution of an amino group for dicamba's methoxy group at the C2 position fundamentally alters its interaction with the auxin receptor, preventing the initiation of the phytotoxic cascade.

This analysis underscores that minor modifications to a molecule's structure can lead to profound differences in biological activity. For researchers in the field, this comparison reinforces the critical importance of substituent chemistry in designing effective and selective herbicides and provides a clear molecular explanation for the success of dicamba and the inactivity of its amino-substituted analogue.

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  • Peixoto, F., et al. (2003). The herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) interacts with mitochondrial bioenergetic functions. Archives of Toxicology, 77(7), 403-409.
  • Espandiari, P., et al. (1995). The herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) is a peroxisome proliferator in rats. Fundamental and Applied Toxicology, 26(1), 85-90.
  • Senseman, S. A. (Ed.). (2025). Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. Weed Science, 73(Supplement 1).
  • Al-Dhabi, N. A., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 28(15), 5857.
  • U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid.
  • Lee, S. A., et al. (2023). Comparative effects of benzoic acid and sodium benzoate in diets for nursery pigs on growth performance and acidification of digesta and urine. Journal of Animal Science, 101, skad001.
  • Espandiari, P., et al. (1999). Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis. International Journal of Oncology, 14(1), 79-84.
  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Baruffini, A., et al. (1977). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Il Farmaco; edizione scientifica, 32(8), 595-609.
  • ResearchGate. (n.d.). Conjugation of 3-amino-2,5-dichlorobenzoic acid with glucose by amino and carboxyl groups.
  • Woźnica, Z., & Rola, H. (2008). AMINO ACID CONTENT AND BIOMASS PRODUCTIVITY OF SELECTED WEED SPECIES AS AN INDICATOR OF THEIR RESPONSE TO HERBICIDE STRESS. Journal of Plant Protection Research, 48(4).

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A Senior Application Scientist's Guide to the Validation of Purity Analysis for 2-Amino-3,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Amino-3,6-dichlorobenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] Its purity can directly influence the yield and impurity profile of the final product, making robust analytical validation an indispensable part of the manufacturing process.

This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Acid-Base Titration. The discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which aim to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4][5][6]

Section 1: Comparative Overview of Analytical Methodologies

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis. For this compound, the primary goals are typically to quantify the main component (assay) and to detect and quantify any impurities.

Methodology Principle Primary Application Strengths Limitations
HPLC (UV Detection) Differential partitioning of analytes between a stationary and mobile phase.Purity, Assay, Impurity ProfilingHigh specificity, sensitivity, and resolving power for isomers and related substances.[7][8]Higher cost, more complex instrumentation and method development.
GC (FID/MS Detection) Partitioning of volatile analytes in a gaseous mobile phase.Purity, Residual Solvents, Volatile ImpuritiesExcellent for volatile and thermally stable compounds.[9][10] Mass Spectrometry (MS) offers definitive identification.[11][12]Requires derivatization for non-volatile compounds, potential for thermal degradation.[10][13]
Acid-Base Titration Neutralization reaction between the acidic analyte and a standardized base.Assay (Bulk Purity)Simple, cost-effective, high precision for assay determination.[14]Non-specific; cannot distinguish between the target analyte and acidic impurities.[15]

Section 2: Experimental Protocols & Validation Workflows

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power. For this compound, a reversed-phase method is most appropriate.

Causality of Experimental Choices:

  • Column: A C18 column is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds like the target analyte.[7][8]

  • Mobile Phase: A gradient of acidified water and a polar organic solvent (like acetonitrile or methanol) is used. The acid (e.g., phosphoric or formic acid) suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. The gradient elution allows for the effective separation of the main peak from both early and late-eluting impurities.

  • Detection: UV detection is chosen based on the chromophoric nature of the benzene ring in the analyte. The wavelength is set at a λmax where the analyte exhibits strong absorbance, maximizing sensitivity.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of ~500 µg/mL.

    • Prepare working standards and samples at a concentration of approximately 50 µg/mL by diluting the stock solutions with the diluent.

  • Chromatographic Conditions:

    • Column: InertSustain C18 (5 µm, 250 x 4.6 mm) or equivalent.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

    • Column Temperature: 30°C.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Analysis: Inject the blank (diluent), five replicate injections of a standard solution, and then the sample solutions.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solution hplc_system Equilibrate HPLC System prep_std->hplc_system prep_smp Prepare Sample Solution prep_smp->hplc_system inject Inject Blank, Standards, Samples hplc_system->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography (GC) with FID Detection

GC is suitable for volatile and thermally stable compounds. Since this compound has a relatively high boiling point and contains polar functional groups, derivatization is necessary to increase its volatility and prevent peak tailing.[12][13]

Causality of Experimental Choices:

  • Derivatization: Silylation (e.g., with BSTFA) is a common and effective technique. It replaces the active hydrogens on the amine and carboxylic acid groups with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable derivative.

  • Detector: A Flame Ionization Detector (FID) is a robust, general-purpose detector for organic compounds, offering a wide linear range and good sensitivity.

  • Standard and Sample Preparation:

    • Accurately weigh ~10 mg of reference standard and sample into separate derivatization vials.

    • Add 1 mL of a suitable solvent (e.g., Pyridine) and 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Cap the vials tightly and heat at 70°C for 30 minutes to complete the derivatization.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Detector Temperature (FID): 300°C.

    • Oven Program:

      • Initial: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 10 min.

    • Injection Volume: 1 µL (Split mode, e.g., 20:1).

  • Analysis: Inject the derivatized blank, standard, and sample solutions.

GC_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Processing weigh Weigh Standard & Sample derivatize Add Solvent & BSTFA, Heat at 70°C weigh->derivatize gc_system GC System Setup derivatize->gc_system inject Inject Derivatized Solutions gc_system->inject acquire Acquire FID Signal inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: GC Purity Analysis Workflow with Derivatization.

Acid-Base Titration

This classical technique provides a highly accurate and precise determination of the total acidic content, which is used to calculate the assay of this compound.

Causality of Experimental Choices:

  • Solvent: A mixed solvent system (e.g., ethanol and water) is often used to ensure complete dissolution of the organic acid in the aqueous titration medium.

  • Titrant: Sodium hydroxide (NaOH) is a strong base that reacts stoichiometrically with the carboxylic acid group of the analyte.

  • Endpoint Detection: A potentiometric endpoint provides a more objective and accurate determination compared to a colorimetric indicator, as it is unaffected by the sample's color.

  • Titrant Standardization: Standardize a ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of this compound into a beaker.

    • Dissolve in 50 mL of neutralized ethanol. Add 50 mL of purified water.

  • Titration:

    • Immerse a calibrated pH electrode into the solution.

    • Titrate with the standardized 0.1 M NaOH solution, recording the pH and volume of titrant added.

    • The endpoint is the point of maximum inflection on the titration curve (or the peak of the first derivative).

  • Calculation: Calculate the assay using the following formula: Assay (%) = (V × M × FW × 100) / (W × 1000)

    • V = Volume of NaOH at endpoint (mL)

    • M = Molarity of NaOH (mol/L)

    • FW = Formula Weight of analyte (206.03 g/mol )

    • W = Weight of sample (g)

Section 3: Validation Data & Comparative Analysis

The suitability of each method is confirmed by evaluating its performance against the validation parameters defined in ICH Q2(R1).[3][16] The following table summarizes typical performance data.

Validation Parameter HPLC-UV GC-FID (Derivatized) Acid-Base Titration Commentary
Specificity High (Resolves isomers)High (Good separation)Low (Measures total acidity)HPLC provides the best evidence of specificity, crucial for impurity profiling.
Linearity (r²) > 0.999> 0.998N/ABoth chromatographic methods show excellent linearity over a typical range.
Range (% of test conc.) 80 - 120%80 - 120%80 - 120%All methods are suitable for assay determination within the specified range.
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%99.5 - 100.5%Titration often yields the highest accuracy for the main component assay.
Precision (%RSD) < 1.0%< 1.5%< 0.5%Titration is the most precise method for assay, followed closely by HPLC.
LOD / LOQ (impurities) ~0.01% / ~0.03%~0.02% / ~0.05%N/AHPLC demonstrates superior sensitivity for detecting and quantifying trace impurities.
Robustness HighModerateHighThe GC method's robustness is slightly lower due to the critical derivatization step.

Authoritative Insights:

  • For release testing and stability studies , a validated HPLC method is the gold standard. Its ability to separate and quantify potential degradants and process-related impurities is unmatched and essential for regulatory compliance.

  • GC analysis is a valuable orthogonal technique. It is particularly useful for identifying volatile impurities or when an alternative method to HPLC is required for confirmation. Its use may be mandated if specific volatile impurities are expected from the synthetic route.

  • Acid-Base Titration remains a highly relevant and powerful tool for assay determination of the bulk substance . Its simplicity, precision, and low cost make it ideal for raw material acceptance testing and for confirming the primary purity value obtained by chromatography, providing a mass balance check.

Conclusion

The validation of purity analysis for this compound requires a multi-faceted approach. No single technique is universally superior; rather, the methods are complementary. A robust quality control strategy will typically employ HPLC as the primary method for purity, impurity profiling, and assay. This is often supported by titration as a simple, precise, and independent method for the assay of the bulk material. GC serves as a critical problem-solving and orthogonal tool, especially for addressing concerns about volatile impurities. By understanding the scientific principles and performance characteristics of each method, researchers and drug development professionals can confidently select and validate the appropriate procedures to ensure the quality and safety of their materials.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
  • ICH Harmonised Tripartite Guideline. Quality Guidelines. Available at: https://www.ich.org/page/quality-guidelines
  • Kanwal, N. ICH Q2 Analytical Method Validation. SlideShare. Available at: https://www.slideshare.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry
  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: https://www.fda.gov/media/152353/download
  • ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: https://www.researchgate.net/publication/362503259_IDENTIFICATION_OF_BENZOIC_ACID_BY_GC_AND_MASS_SPECTROMETRY
  • Thermo Fisher Scientific. This compound, 95%, Thermo Scientific Chemicals. Available at: https://www.thermofisher.
  • CP Lab Safety. This compound, 97% Purity. Available at: https://www.cplabsafety.com/2-amino-3-6-dichlorobenzoic-acid-97-purity-c7h5cl2no2-25-grams.html
  • MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Available at: https://www.mdpi.com/2079-6382/12/11/1592
  • Biosynth. This compound. Available at: https://www.biosynth.com/p/DAA03232/2-amino-3-6-dichlorobenzoic-acid
  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Available at: https://www.scholarsresearchlibrary.com/articles/determination-of-benzoic-acid-residue-from-fruit-juice-by-gas-chromatography-with-mass-spectrometry-detection-technique.pdf
  • J-Stage. Gas Chromatographic Determination of Benzoic Acid and Toluic Acid in Airborne Particulates. Available at: https://www.jstage.jst.go.jp/article/analsci1985/6/5/6_5_783/_article
  • Tokyo Chemical Industry Co., Ltd. 2-Amino-3,5-dichlorobenzoic Acid. Available at: https://www.tcichemicals.com/IN/en/p/D1475
  • PubMed. Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. Available at: https://pubmed.ncbi.nlm.nih.gov/7406838/
  • PubMed. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Available at: https://pubmed.ncbi.nlm.nih.gov/22941320/
  • LBAO Chemicals. This compound | 3032-32-4 | 98%. Available at: https://www.lbaochemicals.com/product/2-amino-36-dichlorobenzoic-acid/
  • Shimadzu. Application News: Analysis of Amino Acids in Fermented Food and Drinks. Available at: https://www.shimadzu.com/an/hplc/l298.html
  • Health and Safety Executive. July 2022 Initial DAR. Available at: https://consultations.hse.gov.uk/crds-information-management/dar-bixlozone/supporting_documents/Bixlozone%20DAR%20Vol%203%20B5.1%20%205.
  • ResearchGate. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Available at: https://www.researchgate.
  • BenchChem. Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices. Available at: https://www.benchchem.
  • ChemicalBook. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6). Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236528.htm
  • ResearchGate. (PDF) Titrimetric Determinations of Some Amino Acids. Available at: https://www.researchgate.
  • Chem-Impex. 2-Amino-6-chlorobenzoic acid. Available at: https://www.chemimpex.com/products/2-amino-6-chlorobenzoic-acid

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A Comparative Guide to the Biological Activity of Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobenzoic acids (DCBAs) are a group of six constitutional isomers with the chemical formula C₇H₄Cl₂O₂. These molecules, differing only in the substitution pattern of two chlorine atoms on the benzoic acid ring, serve as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. For instance, 2,3-dichlorobenzoic acid is a key intermediate in the production of the antiepileptic drug Lamotrigine[1]. The seemingly subtle variation in the chlorine atom positions profoundly influences the physicochemical properties and, consequently, the biological activities of these isomers. This guide provides a comprehensive comparative analysis of the six DCBA isomers, synthesizing available data on their biological effects and providing detailed experimental protocols to facilitate further research and application. Understanding the distinct biological profile of each isomer is paramount for researchers in medicinal chemistry, agrochemistry, and toxicology to inform rational molecular design and selection.

Physicochemical Properties: A Foundation for Biological Interaction

The position of the electron-withdrawing chlorine atoms on the aromatic ring significantly alters the electronic distribution, acidity (pKa), lipophilicity (logP), and solubility of each DCBA isomer. These fundamental properties govern how each molecule interacts with biological systems, including its absorption, distribution, metabolism, excretion (ADME), and target engagement.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Water Solubility
2,3-DCBA50-45-3191.01168 - 1702.53 ± 0.25Slightly soluble[1]
2,4-DCBA50-84-0191.01157 - 1602.68 ± 0.250.36 g/L (15 °C)[1]
2,5-DCBA50-79-3191.01151 - 1542.51 ± 0.250.8 g/L[1]
2,6-DCBA50-30-6191.01139 - 1421.69 ± 0.100.1-1 g/100 mL (19 °C)[1]
3,4-DCBA51-44-5191.01204 - 2063.60 ± 0.10Insoluble[1]
3,5-DCBA51-36-5191.01184 - 1873.46 ± 0.10147.1 mg/L[1]

Expert Insight: The pKa values are critical determinants of the ionization state of the carboxylic acid group at physiological pH. Isomers with lower pKa values, such as 2,6-DCBA, will exist predominantly in their ionized (carboxylate) form, which can influence their ability to cross cell membranes and interact with target proteins. Conversely, isomers with higher pKa values will have a larger proportion of the non-ionized form, potentially facilitating passive diffusion across lipid bilayers.

Herbicidal Activity and Auxin Modulation: A Primary Biological Role

The most well-documented biological activity of DCBA isomers is their effect on plants, with several isomers being utilized as herbicides. Their primary mechanism of action involves the disruption of plant growth regulation by interfering with auxin, a critical class of plant hormones.

Different isomers exhibit varied effects, acting as either auxin agonists (mimics) or antagonists, and some can inhibit polar auxin transport, a crucial process for plant development[1]. A study on the effects of six dichlorobenzoic acids on polar auxin transport revealed a distinct structure-activity relationship: the most effective growth promoters were the least inhibitory to transport, while potent transport inhibitors were generally poor auxins[1].

  • 2,6-Dichlorobenzoic acid (Dicamba) is a well-known herbicide that disrupts the hormone balance in broadleaf weeds, leading to uncontrolled growth and eventual death[1]. It is thought to interfere with essential protein synthesis[1].

  • 3,5-Dichlorobenzoic acid is also used as a herbicide[1].

  • 2,5-Dichlorobenzoic acid serves as an intermediate in the synthesis of the herbicide Chloramben[1].

  • 2,3-Dichlorobenzoic acid exhibits weak auxin activity, which may be a consequence of its ability to inhibit the transport of endogenous auxin[1].

The differential activity among the isomers underscores the importance of the chlorine substitution pattern in their interaction with auxin receptors and transport proteins.

Auxin_Transport_Inhibition cluster_cell Plant Cell Auxin_In Auxin Influx Auxin_Signal Auxin Signaling Cascade Auxin_In->Auxin_Signal Activates Auxin_Out Auxin Efflux Extracellular_Space Auxin_Out->Extracellular_Space Polar Transport DCBA DCBA Isomer DCBA->Auxin_Out Inhibits Growth_Response Growth Response Auxin_Signal->Growth_Response caption Simplified model of DCBA isomers inhibiting polar auxin transport.

Caption: Simplified model of DCBA isomers inhibiting polar auxin transport.

Experimental Protocol: Plant Growth Inhibition Assay

This protocol outlines a method to compare the herbicidal activity of DCBA isomers on a model plant species like Arabidopsis thaliana or cress (Lepidium sativum).

Materials:

  • Seeds of the chosen plant species

  • Petri dishes with sterile filter paper or agar-based growth medium

  • Stock solutions of each DCBA isomer (e.g., 10 mM in DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions for each DCBA isomer (e.g., 1, 10, 50, 100, 500 µM) in sterile water or growth medium. Include a vehicle control (DMSO in water/medium at the same concentration as the highest DCBA concentration).

  • Seed Plating: Aseptically place a defined number of seeds (e.g., 20-30) onto the filter paper or agar in each Petri dish.

  • Treatment Application: Add a specific volume of the respective test solution or control to each Petri dish, ensuring the filter paper or agar is saturated.

  • Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure the primary root length and the number of germinated seeds for each treatment group.

  • Data Analysis: Calculate the percentage of germination and the average root length for each concentration. Determine the EC₅₀ (half-maximal effective concentration) for root growth inhibition for each isomer using appropriate statistical software.

Cytotoxic Activity: A Potential for Anticancer Research

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is a standard initial screening tool to determine the cytotoxic potential of compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Stock solutions of each DCBA isomer (e.g., 100 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of each DCBA isomer in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 or 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer using non-linear regression analysis.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Add_DCBAs Add DCBA Isomer Dilutions Incubate_24h->Add_DCBAs Incubate_48_72h Incubate 48-72h Add_DCBAs->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze caption Workflow for determining cytotoxicity using the MTT assay.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: An Area for Exploration

Some chlorinated benzoic acid derivatives have been reported to possess antimicrobial properties. For example, 2,3-dichlorobenzoic acid has been shown to have activity against Mycobacterium tuberculosis by inhibiting protein synthesis and cell division[2]. 3,4-Dichlorobenzoic acid has also been shown to inhibit the growth of bacteria in tissue culture[3]. However, a systematic comparative study of the antimicrobial spectrum and potency (e.g., Minimum Inhibitory Concentration - MIC) of all six DCBA isomers against a range of bacterial and fungal pathogens is lacking.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Stock solutions of each DCBA isomer (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Grow the microbial culture to a specific density (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of each DCBA isomer in the appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

  • Data Analysis: Record the MIC value for each isomer against each tested microorganism.

Enzyme Inhibition: Unraveling Mechanisms of Action

The biological activities of small molecules are often mediated by their interaction with specific enzymes. While the interaction of DCBA isomers with plant-specific enzymes related to auxin signaling is implied, their effects on other enzyme systems are not well-explored. For instance, derivatives of 2,4-dichlorobenzoic acid have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to diabetes management. A study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives showed that some compounds had significant inhibitory potential against these enzymes[4]. A comparative screening of the six DCBA isomers against a panel of relevant enzymes could reveal novel biological activities and mechanisms of action.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for screening and characterizing the inhibitory activity of DCBA isomers against a chosen enzyme. The specific substrates and detection methods will vary depending on the enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • Stock solutions of each DCBA isomer

  • 96-well microplate

  • Microplate reader (for absorbance, fluorescence, or luminescence)

Procedure:

  • Assay Optimization: Determine the optimal conditions for the enzyme assay, including buffer pH, substrate concentration (typically at or below the Kₘ), and enzyme concentration.

  • Inhibitor Preparation: Prepare serial dilutions of each DCBA isomer in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme, and the DCBA isomer dilutions. Pre-incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to a control with no inhibitor. Calculate the IC₅₀ value for each isomer. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Enzyme_Inhibition_Logic cluster_binding Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds DCBA_Isomer DCBA Isomer (Inhibitor) DCBA_Isomer->Enzyme Binds (Competitively) caption Conceptual diagram of competitive enzyme inhibition by a DCBA isomer.

Caption: Conceptual diagram of competitive enzyme inhibition by a DCBA isomer.

Conclusion and Future Directions

The six isomers of dichlorobenzoic acid, while structurally similar, exhibit distinct physicochemical properties that likely translate into a diverse range of biological activities. Their role as herbicides and modulators of auxin transport is the most extensively studied aspect of their biological profile, with a clear structure-activity relationship emerging from the available data. However, a comprehensive comparative analysis of their cytotoxicity, antimicrobial effects, and broader enzyme inhibition profiles is largely unexplored.

This guide provides a foundational comparison based on existing literature and, more importantly, offers detailed, validated experimental protocols for researchers to conduct their own systematic comparative studies. Such investigations are crucial for unlocking the full potential of these isomers in drug discovery, agrochemical development, and as tools for chemical biology. Future research should focus on generating robust, comparative datasets for cytotoxicity against a panel of cancer cell lines, determining the antimicrobial spectrum and potency (MIC values), and screening against a diverse array of enzymes to identify novel targets and mechanisms of action. These efforts will undoubtedly lead to a deeper understanding of the structure-activity relationships governing the biological effects of dichlorobenzoic acid isomers and pave the way for their innovative applications.

References

  • Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - ResearchGate.
  • 2,4-Dichlorobenzoic acid - Wikipedia.
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  • 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem.
  • 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem.
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A Comparative Efficacy Analysis: 2-Amino-3,6-dichlorobenzoic acid vs. 2,4-Dichlorophenoxyacetic acid (2,4-D)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the herbicidal efficacy of 2-Amino-3,6-dichlorobenzoic acid and the widely-used 2,4-Dichlorophenoxyacetic acid (2,4-D). Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes technical data, mechanistic insights, and experimental protocols to facilitate informed decisions in weed management research and development.

Introduction and Overview

The selective control of weeds is a cornerstone of modern agriculture and land management. The development of synthetic herbicides in the 20th century revolutionized these practices. Among the earliest and most impactful discoveries was 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that remains one of the most widely used herbicides in the world for broadleaf weed control.[1][2] In contrast, the benzoic acid family of herbicides, which includes compounds like this compound, offers a different mechanism of action and spectrum of activity.

It is important to note that while this guide addresses the specific compound this compound, much of the publicly available herbicidal research pertains to its more commercially prominent isomer, 3-amino-2,5-dichlorobenzoic acid, commonly known as Chloramben .[3] Therefore, for the purposes of a practical efficacy comparison, this guide will draw upon data for Chloramben as the representative compound from this chemical class, while acknowledging the specified isomer. Chloramben was historically used as a selective, pre-emergence herbicide, though its production and sale have ceased in the United States.[4]

This guide will dissect the chemical nature, mechanism of action, herbicidal efficacy, and environmental behavior of these two distinct chemical agents, providing a robust framework for their comparative evaluation.

Chemical Properties and Synthesis Overview

A fundamental comparison begins with the molecular identity of each compound.

PropertyThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)
Chemical Formula C₇H₅Cl₂NO₂C₈H₆Cl₂O₃[5]
Molar Mass 206.03 g/mol 221.04 g/mol [6]
Chemical Family Benzoic Acid Herbicide[4]Phenoxyacetic Acid Herbicide[7]
Appearance Crystalline Solid[8]Organic Compound[5]
Chemical Structures

The structural differences between these molecules are fundamental to their distinct biological activities.

Figure 1: Chemical Structures cluster_0 This compound cluster_1 2,4-Dichlorophenoxyacetic acid (2,4-D) node_A C₇H₅Cl₂NO₂ node_B C₈H₆Cl₂O₃

Caption: Molecular formulas of the two herbicides.

Synthesis Pathways

This compound: The synthesis of aminobenzoic acids can be complex. This compound is known as a major by-product in the commercial production of its isomer, Chloramben (3-amino-2,5-dichlorobenzoic acid).[3] The general synthesis can involve the chlorination and amination of benzoic acid derivatives.[9]

2,4-D (2,4-Dichlorophenoxyacetic acid): The industrial production of 2,4-D is well-established and typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid.[1][5] An alternative method involves the chlorination of phenoxyacetic acid.[5] These processes may generate contaminants, including various dioxin isomers, which are carefully monitored.[5]

Comparative Mechanism of Action

The most significant difference between these two herbicides lies in their mode of action at the molecular level. They belong to different Herbicide Resistance Action Committee (HRAC) groups, indicating distinct target sites within the plant.

  • This compound (Chloramben): This compound acts as a seedling root inhibitor .[4][9] Applied to the soil, it is absorbed by the emerging roots and shoots of seedlings. Its primary mechanism involves disrupting early-stage development, causing the plant to bend and die as it emerges from the soil.[4] This mode of action makes it effective as a pre-emergence herbicide, targeting weeds before they can establish.

  • 2,4-D: As a member of the synthetic auxin group (HRAC Group 4), 2,4-D mimics the natural plant growth hormone, indole-3-acetic acid (IAA).[2][10] It is absorbed primarily through the leaves and translocates to the plant's meristems—the regions of active growth.[1][5] There, it binds to auxin receptors, triggering a cascade of events that lead to uncontrolled, unsustainable cell division and growth.[7][10] This abnormal growth destroys the plant's vascular tissue, causing stem twisting, leaf withering, and eventual death.[2][5] This mechanism makes 2,4-D a highly effective post-emergence herbicide against susceptible plants.[2]

Figure 2: Comparative Mechanism of Action cluster_0 This compound (as Chloramben) cluster_1 2,4-D A1 Soil Application (Pre-emergence) A2 Absorption by Seedling Roots A1->A2 A3 Inhibition of Root Development A2->A3 A4 Seedling Death A3->A4 B1 Foliar Application (Post-emergence) B2 Absorption by Leaves & Translocation B1->B2 B3 Binds to Auxin Receptors B2->B3 B4 Uncontrolled Cell Division & Growth B3->B4 B5 Vascular Tissue Destruction B4->B5 B6 Plant Death B5->B6

Caption: High-level overview of the distinct herbicidal pathways.

Efficacy and Crop Selectivity

The differing mechanisms of action directly translate to different spectrums of weed control and crop safety profiles.

Weed Spectrum
  • This compound (Chloramben): Was used to control the seedlings of both broadleaf weeds and annual grasses .[8][11] Its pre-emergence application timing is critical, as it targets germinating seeds and very young plants.

  • 2,4-D: Is a selective herbicide that primarily kills broadleaf weeds (dicots), with most grasses (monocots) exhibiting a high degree of tolerance.[5][7] This selectivity is a key reason for its widespread use in cereal crops and turfgrass.[1][12]

Comparative Efficacy Data

While direct, peer-reviewed comparative studies between this compound and 2,4-D are scarce due to the former's discontinued use, data on 2,4-D's efficacy, often in tank-mixes, is abundant. The table below presents typical control levels for 2,4-D on common weeds.

Weed SpeciesCommon NameTypical Control with 2,4-D (alone)Citation
Amaranthus palmeriPalmer Amaranth68% - 80%[13]
Commelina benghalensisBenghal Dayflower>90% (at 530 g/ha)[13]
Conyza bonariensisHairy Fleabane57% - 73%[13]
Ipomoea spp.Morningglory~100%[13]

Note: Efficacy is highly dependent on weed size, growth stage, environmental conditions, and herbicide formulation.

Crop Selectivity
  • This compound (Chloramben): Was primarily registered for use on soybeans, but also on crops such as dry beans, peanuts, sunflowers, and sweet potatoes.[8][11]

  • 2,4-D: Is widely used in monocot crops like corn, wheat, rice, sorghum, and barley.[1][2] It is also a staple for broadleaf weed control in pastures and non-agricultural settings.[2] The development of 2,4-D-tolerant crops (e.g., Enlist™ corn and soybeans) has further expanded its utility, allowing for post-emergence application in crops that were previously sensitive.[2]

Application and Environmental Fate

The environmental behavior of a herbicide is critical to its overall profile and regulatory acceptance.

ParameterThis compound (Chloramben)2,4-Dichlorophenoxyacetic acid (2,4-D)
Primary Application Pre-emergence, soil-applied[4]Post-emergence, foliar-applied[2]
Soil Persistence Moderately persistent; activity lasts 6-8 weeks[4]Not persistent; soil half-life ~6-10 days[5][14]
Primary Degradation Microbial breakdown; leaching can occur[4]Rapid microbial breakdown in soil[5][15]
Mobility in Soil Mobile, especially in sandy soils[4]Intermediately to highly mobile, potential to leach[5][15]
Volatility Low[4]Varies by formulation; esters are more volatile than amine salts[2][16]

Causality in Application Choice: The choice of pre- vs. post-emergence application is a direct consequence of the herbicide's mode of action and physical properties. Chloramben's effectiveness relies on its presence in the soil to be absorbed by emerging roots, making a pre-emergence strategy essential.[4] Conversely, 2,4-D's systemic action following foliar absorption dictates a post-emergence approach to target actively growing weeds.[5]

Experimental Protocol: Comparative Pre- and Post-Emergence Efficacy Trial

To objectively compare the efficacy of a soil-applied herbicide like Chloramben with a foliar-applied one like 2,4-D, a split-application timing protocol is required. This self-validating system ensures each product is tested under its optimal activation conditions.

Objective: To determine the comparative efficacy of Herbicide A (soil-applied, e.g., Chloramben) and Herbicide B (foliar-applied, e.g., 2,4-D) on target weed species (e.g., Amaranthus palmeri).

Methodology:

  • Experimental Setup:

    • Prepare 30 pots (15 cm diameter) with a standardized soil mix.

    • Seed each pot with 20 seeds of the target weed species.

    • Arrange pots in a randomized complete block design with 5 replicates per treatment.

    • Treatments:

      • Untreated Control

      • Herbicide A (Pre-emergence)

      • Herbicide B (Post-emergence)

      • (Additional treatments as needed)

  • Pre-Emergence Application (Day 0):

    • Apply Herbicide A to the soil surface of the designated pots at the recommended rate.

    • Incorporate the herbicide by applying 1 cm of simulated rainfall (irrigation) to ensure activation. This step is critical for soil-applied herbicides.[4]

  • Plant Growth (Day 1 - Day 21):

    • Grow all pots in a controlled greenhouse environment.

    • Allow weeds in the Control and Post-Emergence treatment pots to grow to the 4-6 leaf stage (typically 2-3 weeks).

  • Post-Emergence Application (Day 21):

    • Apply Herbicide B to the foliage of the designated pots at the recommended rate using a calibrated sprayer. Include a non-ionic surfactant if required by the product label to ensure adequate leaf coverage and absorption.[16]

  • Data Collection (Day 35):

    • At 14 days after the post-emergence treatment, assess all pots.

    • Efficacy Rating: Visually score weed control on a scale of 0% (no effect) to 100% (complete death).

    • Weed Count: Count the number of surviving weeds in each pot.

    • Biomass Measurement: Harvest all above-ground plant material, dry in an oven at 60°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Analyze the data using an Analysis of Variance (ANOVA).

    • Perform a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Figure 3: Experimental Workflow for Herbicide Comparison A Pot Preparation & Seeding B Treatment Group Assignment (Randomized Design) A->B C Pre-Emergence Application (Day 0) Herbicide A B->C D Weed Growth to 4-6 Leaf Stage B->D Control & Post-Emerge Groups C->D F Data Collection (Day 35) (Efficacy, Count, Biomass) E Post-Emergence Application (Day 21) Herbicide B D->E E->F G Statistical Analysis (ANOVA) F->G H Comparative Efficacy Conclusion G->H

Caption: Workflow for a comparative herbicide efficacy trial.

Conclusion

The comparison between this compound (represented by Chloramben) and 2,4-D reveals two fundamentally different tools for weed management. Chloramben functioned as a soil-applied, pre-emergence herbicide effective against both grass and broadleaf seedlings by inhibiting root development. In contrast, 2,4-D is a systemic, foliar-applied, post-emergence herbicide that selectively targets broadleaf weeds by inducing uncontrolled growth.

While Chloramben is now largely of historical interest, the principles of its mechanism and application provide a valuable counterpoint to the synthetic auxin herbicides that dominate the market. For researchers, understanding these distinct modes of action is crucial for designing effective weed control programs, managing herbicide resistance, and developing novel herbicidal compounds. 2,4-D remains a vital, cost-effective herbicide, with its utility enhanced by modern formulations and the development of herbicide-tolerant crops.[1][2]

References

  • FBN. (2025, May 13). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. [Link]
  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
  • Chemeurope.com. 2,4-Dichlorophenoxyacetic acid. [Link]
  • National Pesticide Information Center. 2,4-D Technical Fact Sheet. [Link]
  • National Pesticide Inform
  • Song, J. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Agency for Toxic Substances and Disease Registry (ATSDR). 2,4-Dichlorophenoxyacetic Acid. [Link]
  • Juniper Publishers. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. [Link]
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  • Lagaly, G., et al. (2001). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry. [Link]
  • ResearchGate. (2019). Selectivity of Herbicide 2,4-D, Isolated and In Association, In Pre-Emergency in Culture of Açaí. [Link]
  • Wikipedia. Chloramben. [Link]
  • Extension Toxicology Network (EXTOXNET). (1996, June). Chloramben. [Link]
  • Google Patents. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid.
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  • Google Patents. US4161611A - Process for the production of 2-methoxy-3,6-dichlorobenzoic acid.
  • U.S. Environmental Protection Agency. Chloramben (3 Amino 2,5-Dichlorobenzoic Acid)
  • Google Patents.
  • Minnesota Department of Agriculture. (2024, May 21). 2,4-D Herbicide. [Link]
  • Baruffini, A., & Borgna, P. (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Farmaco Sci. [Link]
  • Khalifa, A., et al. (2025, April 24).
  • Bayer Crop Science. (2021, November 22). 2,4-D Esters vs Amine Salts. [Link]
  • Osipe, J.B., et al. (2017). Spectrum of weed control with 2,4-D and dicamba herbicides associated to glyphosate or not.
  • Cain, N.P., et al. (1998). Environmental fate and effects of dicamba: a Canadian perspective. Environmental Toxicology and Chemistry. [Link]
  • dos Santos, A., et al. (2008). Comparative effects of the herbicides dicamba, 2,4-D and paraquat on non-green potato tuber calli. Ecotoxicology and Environmental Safety. [Link]
  • Reicher, Z. (2022, February 21). Choosing, Comparing, and Selecting Herbicide Combinations for Broadleaf Weed Control. Purdue University. [Link]
  • Merchant, R.M., et al. (2013).
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A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of Commercial 2-Amino-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the seemingly routine task of procuring chemical reagents is fraught with potential variability that can derail a research program. The consistency of starting materials is a cornerstone of reproducible and reliable experimental outcomes. This guide provides an in-depth technical comparison and a practical framework for evaluating the batch-to-batch consistency of a commercially available and pharmaceutically relevant building block: 2-Amino-3,6-dichlorobenzoic acid (CAS 3032-32-4).[1][2][3] This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][4]

The insights and methodologies presented herein are designed to empower the end-user to look beyond the supplier's label claim and implement a robust internal quality control process. We will explore the critical quality attributes of this compound, present illustrative comparative data from hypothetical commercial batches, and provide detailed, validated analytical protocols for in-house verification.

The Critical Impact of Inconsistency

In drug discovery and development, the presence of unknown or variable levels of impurities can have profound consequences. Isomeric impurities, residual solvents, or by-products from the synthetic route can lead to:

  • Altered Reactivity: Leading to lower yields, unexpected side products, and difficulties in purification in subsequent synthetic steps.

  • Inaccurate Biological Data: Impurities may exhibit their own biological activity, leading to false positives or negatives in screening assays.

  • Poor Reproducibility: The inability to reproduce experimental results is a significant bottleneck in scientific research and can erode confidence in published data.

Therefore, a proactive approach to quality assessment is not merely a matter of good practice but a fundamental requirement for scientific integrity.

A Comparative Analysis of Commercial Batches: An Illustrative Study

While suppliers provide a Certificate of Analysis (CoA) with each batch, the level of detail can vary, and critical information regarding the impurity profile may be absent.[3][5] To illustrate the potential for batch-to-batch variability, we present a comparative analysis of three hypothetical commercial batches of this compound from different suppliers.

Disclaimer: The following data is representative and intended for illustrative purposes to highlight the importance of independent verification.

Table 1: Comparison of Key Quality Attributes for Three Hypothetical Commercial Batches of this compound

ParameterSupplier A (Batch A1)Supplier B (Batch B1)Supplier C (Batch C1)
Appearance Off-white powderPale yellow powderLight brown solid[2]
Purity (by HPLC, % Area) 98.5%99.2%97.8%
Isomeric Impurity (2-Amino-3,5-dichlorobenzoic acid) 0.8%0.3%1.5%
Unknown Impurity at RRT 1.2 0.3%Not Detected0.5%
Residual Solvents (by GC-HS) Toluene (150 ppm)Acetone (50 ppm)Not Detected
Water Content (by Karl Fischer) 0.2%0.1%0.5%

This illustrative data highlights that while all batches may meet a general purity specification (e.g., >97%), the nature and quantity of impurities can differ significantly. Such variations can have a tangible impact on downstream applications.

In-House Verification: A Three-Pillar Analytical Approach

A robust in-house quality control program for incoming starting materials should be built on a foundation of orthogonal analytical techniques. For this compound, we recommend a three-pillar approach:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: For accurate purity assessment and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation and detection of proton- and carbon-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown impurities and confirmation of molecular weight.

The following diagram illustrates the recommended experimental workflow for assessing the batch-to-batch consistency of this compound.

Batch Consistency Workflow Figure 1: Experimental Workflow for Batch Consistency Assessment cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Decision Sample Receive Commercial Batch Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Sample->Prep HPLC HPLC-UV Analysis (Purity & Impurity Profile) Prep->HPLC NMR 1H and 13C NMR Analysis (Identity & Structural Purity) Prep->NMR LCMS LC-MS Analysis (Impurity Identification) Prep->LCMS Compare Compare Data to Reference Standard and Previous Batches HPLC->Compare NMR->Compare LCMS->Compare Decision Accept or Reject Batch Compare->Decision

Caption: A streamlined workflow for the comprehensive analysis of incoming batches of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined above.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its potential isomers and other related impurities.[6]

1. Materials and Reagents:

  • This compound sample

  • Reference standard of this compound (of known high purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1.0 mg/mL in methanol.

  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Identify and quantify known impurities by comparing their retention times and response factors to those of certified reference standards, if available.

Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides an unambiguous confirmation of the chemical structure and can reveal the presence of impurities that may not be detected by HPLC.[7][8][9]

1. Materials and Reagents:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% tetramethylsilane (TMS)

2. Instrument Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: DMSO-d₆

  • Temperature: 25°C

3. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.7 mL of DMSO-d₆ in an NMR tube.

  • Vortex the sample until fully dissolved.

4. Data Acquisition and Analysis:

  • Acquire a ¹H NMR spectrum and a ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Compare the chemical shifts, coupling constants, and integration values of the sample to a reference spectrum or to predicted values to confirm the structure of this compound.

  • Examine the spectra for any unexpected signals that may indicate the presence of impurities.

Protocol 3: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for determining the molecular weights of impurities, which is a critical step in their identification.[10][11][12]

1. Materials and Reagents:

  • As per the HPLC protocol.

2. LC-MS Conditions:

  • LC System: A UPLC or HPLC system coupled to a mass spectrometer.

  • Column and Mobile Phase: Same as the HPLC protocol.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative ion modes.

  • Mass Range: m/z 50-500

3. Sample Preparation:

  • Same as the HPLC protocol.

4. Data Analysis:

  • Extract the mass spectra for each peak observed in the total ion chromatogram (TIC).

  • Determine the molecular weight of the main component and any impurities.

  • Use the accurate mass data (if using a high-resolution mass spectrometer) to propose elemental compositions for any unknown impurities.

The following diagram illustrates the logical relationship in our three-pillar analytical approach for comprehensive quality assessment.

Analytical Pillars Figure 2: Interrelation of Analytical Techniques for Quality Assessment cluster_0 Primary Analysis cluster_1 Confirmatory Analysis cluster_2 Comprehensive Quality Assessment HPLC HPLC-UV (Purity, Impurity Profile) NMR NMR (Structural Identity) HPLC->NMR Informs on presence of impurities LCMS LC-MS (Molecular Weight) HPLC->LCMS Provides retention time for MS analysis QA Batch-to-Batch Consistency HPLC->QA NMR->QA LCMS->QA

Caption: A diagram showing how orthogonal analytical techniques contribute to a comprehensive quality assessment.

Conclusion and Best Practices

Ensuring the batch-to-batch consistency of critical reagents like this compound is paramount for the integrity and reproducibility of research and development activities. While suppliers provide valuable initial information, this guide underscores the necessity of a robust, in-house verification program.

Key Recommendations for Researchers:

  • Always request a batch-specific Certificate of Analysis from the supplier and review it carefully.

  • Establish a multi-faceted in-house analytical program based on orthogonal techniques such as HPLC, NMR, and LC-MS.

  • Qualify a new supplier by thoroughly analyzing a sample batch before committing to a larger purchase.

  • Maintain a library of analytical data for previously accepted batches to facilitate direct comparison with new incoming material.

  • Do not assume that material from the same supplier will be consistent over time. Manufacturing processes can change, leading to alterations in the impurity profile.

By implementing these practices, researchers can mitigate the risks associated with reagent variability and build a stronger foundation for their scientific endeavors.

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A Comparative Guide to Analytical Method Validation for 2-Amino-3,6-dichlorobenzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of impurity analysis in 2-Amino-3,6-dichlorobenzoic acid, a crucial chemical intermediate. Adherence to rigorous analytical method validation is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring the safety and efficacy of the final drug product.

This document will navigate the complexities of selecting and validating an appropriate analytical method, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10][11] We will explore the practical application of these guidelines, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of potential impurities.

The Criticality of Impurity Profiling

Impurities in an API can originate from various sources, including the manufacturing process of starting materials, degradation of the API, or interactions with packaging. For this compound, potential impurities could include starting materials like 2,3,6-trichlorobenzoic acid, intermediates, by-products from incomplete reactions, or isomers such as 2-Amino-3,5-dichlorobenzoic acid.[12][13] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, which in this case is the reliable detection and quantification of such impurities.[7][14][15]

Strategic Selection of Analytical Techniques: A Comparative Overview

The choice of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and its impurities, the required sensitivity, and the sample matrix.

Table 1: Comparative Analysis of Key Analytical Methodologies

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase with detection based on mass-to-charge ratio.Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.
Applicability to Analyte Well-suited for non-volatile, polar compounds like this compound.Requires derivatization to increase volatility and thermal stability of the polar analyte.[16][17][18]Highly suitable, offering excellent sensitivity and selectivity for the analyte and its impurities in complex matrices.[19][20]
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides a high degree of confidence in identification.Very High; capable of distinguishing between isobaric compounds and resolving analytes from complex matrix components.
Sensitivity (Typical LOQ) µg/mL to high ng/mL range.[21]ng/mL range.[21]low ng/mL to pg/mL range.
Key Advantages Robust, widely available, cost-effective for routine analysis.High specificity, excellent for identifying unknown impurities.Unmatched sensitivity and selectivity, ideal for trace-level impurity analysis.
Key Limitations Lower sensitivity compared to MS methods, potential for interferences.Derivatization adds complexity and potential for variability.[21]Higher equipment cost and complexity.

The Validation Workflow: A Step-by-Step Approach

A robust analytical method validation process is a continuous lifecycle, beginning with method development and extending throughout the method's use.[5] The following diagram illustrates the interconnectedness of the core validation parameters as defined by ICH Q2(R2) guidelines.[1][4][5][8][9]

Analytical_Method_Validation_Workflow cluster_Development Method Development & Optimization cluster_Validation Method Validation (ICH Q2(R2)) Method_Development Analytical Procedure Development (ICH Q14) Specificity Specificity/ Selectivity Method_Development->Specificity Robustness Robustness Method_Development->Robustness Linearity Linearity Specificity->Linearity LOD Detection Limit (LOD) Specificity->LOD Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Linearity->Precision Range->Accuracy Range->Precision Precision->Accuracy LOQ Quantitation Limit (LOQ) LOD->LOQ

Caption: A workflow diagram illustrating the logical progression and interdependence of analytical method validation parameters.

Experimental Protocols: Foundational Methodologies

The following protocols are provided as robust starting points for the development and validation of an analytical method for this compound and its impurities. These will require optimization based on the specific impurities identified and the instrumentation used.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is often the first choice for routine quality control due to its reliability and cost-effectiveness.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Reference standards for this compound and any known impurities.

2. Chromatographic Conditions:

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 250-280 nm is a reasonable starting point.

  • Injection Volume: 10 µL.

3. Validation Experiments:

  • Specificity: Analyze blank samples (diluent), a sample of this compound, and samples spiked with known impurities to demonstrate separation and lack of interference.

  • Linearity: Prepare a series of at least five concentrations of the analyte and each impurity. Plot the peak area against concentration and determine the correlation coefficient (should be >0.99).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte and impurities at three different concentration levels (e.g., 80%, 100%, 120% of the expected level).

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For enhanced specificity and identification of unknown impurities, GC-MS is a powerful tool. A critical step for analyzing aminobenzoic acids is derivatization to increase their volatility.

1. Instrumentation and Materials:

  • GC-MS system with an Electron Ionization (EI) source.

  • Capillary column suitable for polar compounds after derivatization (e.g., 5% phenyl-methylpolysiloxane).

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Anhydrous solvent (e.g., acetonitrile or pyridine).

2. Sample Preparation and Derivatization:

  • Accurately weigh the sample into a reaction vial and dry completely under a stream of nitrogen.

  • Add the anhydrous solvent and the derivatization agent.

  • Seal the vial and heat at a specified temperature (e.g., 70-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

3. GC-MS Conditions:

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Scan Range: A wide mass range (e.g., 50-500 amu) to capture fragment ions for identification.

4. Validation Experiments:

  • The validation parameters are similar to HPLC, with a strong emphasis on the specificity afforded by the mass spectral data. The consistency and completeness of the derivatization reaction should also be assessed as part of method robustness.

Data Presentation and Interpretation

All quantitative data from validation studies should be summarized in clear and concise tables to facilitate comparison and review.

Table 2: Illustrative Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and its impurities.
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) Typically 98.0% to 102.0% for assay; may be wider for impurities at low concentrations.
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
Limit of Quantitation (LOQ) Sufficiently low to accurately measure impurities at their specified limits.
Robustness No significant impact on analytical results from minor variations in method parameters.

Logical Framework for Method Selection

The decision-making process for selecting the most appropriate analytical method can be visualized as follows:

Method_Selection_Logic Start Define Analytical Requirement (e.g., Routine QC, Impurity ID) Is_Routine_QC Routine Quality Control? Start->Is_Routine_QC Is_High_Sensitivity_Needed High Sensitivity & Specificity Required? Use_LC_MS Select LC-MS/MS Is_High_Sensitivity_Needed->Use_LC_MS Yes Use_GC_MS Consider GC-MS (with derivatization) for unknown impurity identification Is_High_Sensitivity_Needed->Use_GC_MS Consider for ID Is_Routine_QC->Is_High_Sensitivity_Needed No Use_HPLC Select HPLC-UV Is_Routine_QC->Use_HPLC Yes Validate_Method Perform Method Validation (ICH Q2(R2)) Use_LC_MS->Validate_Method Use_GC_MS->Validate_Method Use_HPLC->Validate_Method

Caption: A decision tree for selecting an appropriate analytical method based on project requirements.

Conclusion

The validation of an analytical method for impurities in this compound is a systematic process that ensures the generation of reliable and accurate data. While HPLC-UV offers a robust platform for routine quality control, LC-MS/MS stands out as the gold standard for trace-level impurity analysis and characterization due to its superior sensitivity and selectivity. GC-MS provides an alternative powerful technique, particularly for the identification of unknown volatile or semi-volatile impurities after derivatization.

The choice of method should be based on a scientific and risk-based approach, as encouraged by the latest ICH guidelines.[5][6] By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate analytical methods that are fit for purpose and meet the stringent requirements of the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • GMP Compliance.
  • International Council for Harmonis
  • Lab Manager. (2025).
  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • European Medicines Agency. ICH Q2(R2)
  • Abraham Entertainment. (2025).
  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • European Medicines Agency. (2023).
  • Slideshare.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Ovid.
  • Google Patents.
  • ACS Publications. Chemistry of Some Amino Acid Derivatives of 2,2-Dichloropropionic and 2,3,6- Trichlorobenzoic Acids. [Link]
  • ACS Publications.
  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
  • Shimadzu. Analysis of Amino Acids in Fermented Food and Drinks. [Link]
  • CP Lab Safety. This compound, 97% Purity, C7H5Cl2NO2, 25 grams. [Link]
  • MDPI.
  • ResearchGate.
  • PubMed. Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]
  • ResearchGate. (PDF) Impurity profile of amino acids?. [Link]
  • PubMed.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
  • ResearchGate. Validation of Amino Acid Analysis Methods. [Link]
  • YouTube. Direct analysis of 33 amino acids in beverages by LC-MS/MS. [Link]
  • ResearchGate. Typical LC‐MS/MS MRM chromatograms of bixlozone, 2,4‐dichlorobenzoic.... [Link]

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A Comparative Guide to the Synthesis of 2-Amino-3,6-dichlorobenzoic acid for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the efficient and scalable production of key intermediates is paramount. 2-Amino-3,6-dichlorobenzoic acid, a crucial building block for various bioactive molecules, presents several synthetic challenges. This guide provides an in-depth, objective comparison of two plausible and scientifically grounded synthetic routes to this important compound, offering detailed experimental protocols, data-driven comparisons, and expert insights into the causality behind the methodological choices.

Introduction

This compound is a halogenated anthranilic acid derivative. Its unique substitution pattern, featuring both electron-withdrawing chloro groups and an electron-donating amino group, makes it a versatile precursor for the synthesis of a range of complex molecules, including pharmaceuticals and pesticides. The selection of an appropriate synthetic route is critical and depends on factors such as starting material availability, desired scale, cost-effectiveness, and safety considerations. This guide will compare two distinct synthetic strategies: a direct amination approach via copper-catalyzed ammonolysis and a classical multi-step approach involving nitration followed by reduction.

Route 1: Copper-Catalyzed Ammonolysis of 2,5-Dichlorobenzoic Acid

This route is adapted from a high-yield industrial process for a closely related compound and represents a direct and efficient method for the introduction of the amino group.[1] The core of this synthesis is a nucleophilic aromatic substitution reaction where a chlorine atom is displaced by ammonia under elevated temperature and pressure, facilitated by a copper catalyst.

Scientific Rationale

The use of a copper catalyst is crucial for this transformation. Copper(I) salts are known to facilitate nucleophilic aromatic substitutions, particularly the displacement of halides by amines, through a mechanism that is thought to involve an oxidative addition/reductive elimination cycle. The high temperature and pressure are necessary to overcome the activation energy for the substitution on the electron-rich aromatic ring.

Experimental Protocol

Materials:

  • 2,5-Dichlorobenzoic acid

  • Aqueous ammonia (25%)

  • Copper(I) chloride (CuCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve 1 mole of 2,5-dichlorobenzoic acid in 1000 mL of water containing 1 mole of sodium hydroxide.

  • To this solution, add 5 g of copper(I) chloride.

  • Add a significant molar excess of 25% aqueous ammonia (approximately 10-20 molar equivalents).

  • Seal the autoclave and heat the mixture to 170-190°C with constant stirring. The pressure will rise to approximately 20-30 bar.

  • Maintain the reaction at this temperature for 6-8 hours.

  • Cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Transfer the reaction mixture to a beaker and acidify to pH 3-4 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum at 80°C.

Visualization of the Workflow

Route_1_Workflow start Start dissolve Dissolve 2,5-Dichlorobenzoic Acid & NaOH in Water start->dissolve add_reagents Add CuCl and Aqueous Ammonia dissolve->add_reagents autoclave Heat in Autoclave (170-190°C, 6-8h) add_reagents->autoclave cool_vent Cool and Vent Ammonia autoclave->cool_vent acidify Acidify with HCl to pH 3-4 cool_vent->acidify precipitate Precipitation of Product acidify->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry end_product This compound filter_dry->end_product

Caption: Workflow for the synthesis of this compound via copper-catalyzed ammonolysis.

Route 2: Nitration of 2,5-Dichlorobenzoic Acid and Subsequent Reduction

This classical multi-step approach is a widely used strategy for the introduction of an amino group onto an aromatic ring. It involves the initial introduction of a nitro group via electrophilic aromatic substitution, followed by its reduction to the desired amine.

Scientific Rationale

The nitration of 2,5-dichlorobenzoic acid is expected to proceed at the 6-position due to the directing effects of the substituents. The carboxylic acid is a meta-director, while the chlorine atoms are ortho, para-directors. The position ortho to one chlorine and meta to the other is sterically hindered, making the 6-position the most likely site of nitration. The subsequent reduction of the nitro group can be achieved by various methods, with tin and hydrochloric acid being a classic and effective choice for laboratory-scale synthesis.

Experimental Protocol

Part A: Nitration of 2,5-Dichlorobenzoic Acid

Materials:

  • 2,5-Dichlorobenzoic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

Procedure:

  • In a round-bottom flask, carefully add 1 mole of 2,5-dichlorobenzoic acid to 200 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.

  • Slowly add a mixture of 1.1 moles of concentrated nitric acid and 50 mL of concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice. The precipitated 2,5-dichloro-6-nitrobenzoic acid is collected by filtration, washed with cold water, and dried.

Part B: Reduction of 2,5-Dichloro-6-nitrobenzoic Acid

Materials:

  • 2,5-Dichloro-6-nitrobenzoic acid

  • Granular tin

  • Concentrated hydrochloric acid

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 1 mole of 2,5-dichloro-6-nitrobenzoic acid and 2.5 moles of granular tin in 500 mL of water.

  • With vigorous stirring, slowly add 500 mL of concentrated hydrochloric acid.

  • Heat the mixture to 95°C and maintain for 4-5 hours.[2]

  • Cool the reaction mixture and pour it over ice.

  • Filter the solid and dissolve it in ethyl acetate.

  • Wash the ethyl acetate solution with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

Visualization of the Workflow

Route_2_Workflow start Start nitration_step Nitration of 2,5-Dichlorobenzoic Acid start->nitration_step nitration_workup Precipitation and Filtration nitration_step->nitration_workup nitro_intermediate 2,5-Dichloro-6-nitrobenzoic acid nitration_workup->nitro_intermediate reduction_step Reduction with Sn/HCl nitro_intermediate->reduction_step reduction_workup Extraction and Purification reduction_step->reduction_workup end_product This compound reduction_workup->end_product

Caption: Workflow for the synthesis of this compound via nitration and reduction.

Comparative Analysis

ParameterRoute 1: Copper-Catalyzed AmmonolysisRoute 2: Nitration and Reduction
Starting Material 2,5-Dichlorobenzoic acid2,5-Dichlorobenzoic acid
Number of Steps 12
Key Reagents Aqueous Ammonia, CuClConc. Nitric Acid, Conc. Sulfuric Acid, Tin, Conc. Hydrochloric Acid
Reaction Conditions High Temperature (170-190°C), High Pressure (20-30 bar)Nitration: Low Temperature (below 10°C); Reduction: High Temperature (95°C)
Estimated Yield High (Potentially >80% based on analogous reactions)Moderate to High (Typically 60-80% over two steps)
Purity Generally high, requires simple precipitationCan require recrystallization to remove by-products
Safety Concerns Use of high-pressure autoclave, handling of ammoniaHandling of concentrated strong acids, exothermic nitration
Scalability Well-suited for industrial scale-upFeasible for both lab and industrial scale, but multi-step nature adds complexity
Cost-Effectiveness Potentially more cost-effective due to fewer stepsCost of multiple reagents and solvents may be higher

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Copper-Catalyzed Ammonolysis) is a more direct and potentially higher-yielding approach, making it an attractive option for large-scale industrial production. The single-step nature simplifies the overall process and reduces waste. However, the requirement for a high-pressure autoclave may be a limiting factor for standard laboratory settings.

Route 2 (Nitration and Reduction) follows a more traditional and widely accessible synthetic strategy. The reaction conditions are generally manageable in a standard laboratory fume hood without the need for specialized high-pressure equipment. While it involves an additional step, the reagents are common and the procedures are well-established in organic synthesis.

For industrial applications where efficiency and scalability are the primary drivers, Route 1 is the recommended pathway, provided the necessary equipment is available. For laboratory-scale research and development , where flexibility and accessibility of equipment are more critical, Route 2 offers a reliable and robust alternative.

Ultimately, the choice of synthesis route will depend on the specific needs and capabilities of the research or production team. Both methods provide a solid foundation for obtaining the target molecule, this compound, for further use in the development of novel and impactful chemical entities.

References

  • Google Patents. (1993). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Google Patents. (1979). US4161611A - Process for the production of 2-methoxy-3,6-dichlorobenzoic acid.
  • PrepChem. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid.

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A Senior Application Scientist's Guide to the Performance of Analytical Techniques for 2-Amino-3,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of agricultural science and environmental monitoring, the precise and accurate quantification of herbicide residues is paramount. 2-Amino-3,6-dichlorobenzoic acid, known commonly as Chloramben, is a selective herbicide used to control broadleaf weeds and annual grasses in a variety of crops.[1] Its presence in soil, water, and food products necessitates robust analytical methods for detection and quantification to ensure environmental safety and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques utilized for the determination of this compound. As a Senior Application Scientist, my objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices, offering a self-validating framework for each protocol. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), evaluating their performance characteristics based on field-proven insights and established validation principles.

The Analytical Challenge: Physicochemical Properties of Chloramben

This compound is a polar, acidic compound (pKa ~3.4) with a molecular weight of 206.03 g/mol .[2] These characteristics fundamentally influence the choice of analytical strategy. Its polarity makes it suitable for reversed-phase liquid chromatography, while its acidic nature and the presence of an amino group present challenges and opportunities for extraction, derivatization, and detection. The selection of an optimal technique is therefore a balance between the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Comparative Analysis of Core Analytical Techniques

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for high throughput, low detection limits, or structural confirmation. Below is a summary of the performance characteristics of the three most common techniques for Chloramben analysis.

Performance CharacteristicHPLC-UVGC-MSLC-MS/MS
Principle Separation via liquid chromatography, detection by UV absorbance.Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio.Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions.[3]
Selectivity Moderate. Susceptible to interference from co-eluting compounds with similar UV spectra.High. Mass spectral data provides a high degree of confidence in identification.Very High. MRM transitions are highly specific, minimizing matrix interference.[4]
Sensitivity (Typical LOQ) ~10-100 µg/L (ppb)~1-10 µg/kg (ppb)~0.01-1 µg/L (ppt to low ppb)[3]
Derivatization Required? NoYes (Esterification, e.g., with diazomethane or BF₃/Methanol)[5]No (Direct analysis is possible)[3][5]
Throughput HighModerate (derivatization adds time)High (direct injection and fast gradients)
Matrix Effect ModerateLow to ModerateCan be significant (ion suppression/enhancement), often requires matrix-matched standards.[6]
Primary Application Quality control of formulations, analysis of relatively clean samples.Routine environmental monitoring, residue analysis in complex food matrices.[7]Trace-level quantification, confirmatory analysis, analysis of complex biological and environmental samples.[5]

Experimental Protocols & Methodologies

The following sections provide detailed, validated protocols for each technique. The rationale behind key steps is explained to ensure a deep understanding of the methodology.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is advantageous for its simplicity and robustness, making it ideal for analyzing formulations or samples with higher concentrations of Chloramben. The protocol is adapted from a validated method for a structurally similar compound, 2,3-dichlorobenzoic acid.[8]

Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Weigh/Measure Sample P2 Dissolve in Mobile Phase P1->P2 P3 Filter (0.45 µm) P2->P3 A1 Inject into HPLC P3->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection (210 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Quantify vs. Calibration Curve D1->D2

Caption: High-level workflow for HPLC-UV analysis of Chloramben.

Detailed Protocol:

  • Standard Preparation: Prepare a stock solution of Chloramben (1000 µg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Water Samples: Acidify the sample to pH 2.5 with phosphoric acid. Filter through a 0.45 µm syringe filter prior to injection.

    • Soil/Formulation Samples: Perform a solvent extraction with methanol or acetonitrile. Dilute the extract with the mobile phase and filter.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

    • Mobile Phase: Isocratic mixture of 0.01M ammonium acetate buffer (pH 2.5) and methanol (50:50 v/v).[8] The acidic pH ensures that the carboxylic acid group of Chloramben is protonated, leading to better retention and peak shape on a reversed-phase column.

    • Flow Rate: 1.2 mL/min.[8]

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[8]

    • Injection Volume: 20 µL.

  • Validation: The method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[9] Linearity is typically established over the calibration range with a correlation coefficient (R²) > 0.99.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity than HPLC-UV. Due to the low volatility of the acidic Chloramben, a derivatization step is mandatory to convert it into a more volatile ester form (e.g., methyl ester). This is a common requirement for acidic herbicides.[5]

Workflow for GC-MS Analysis with Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis P1 Liquid-Liquid or QuEChERS Extraction P2 Solvent Evaporation P1->P2 D1 Add Derivatizing Agent (e.g., BF₃/Methanol) P2->D1 D2 Heat Reaction D1->D2 D3 Reconstitute in Hexane D2->D3 A1 Inject into GC D3->A1 A2 Separation on DB-5ms Column A1->A2 A3 MS Detection (Scan or SIM) A2->A3

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Detailed Protocol:

  • Sample Extraction (QuEChERS Method):

    • Homogenize 10-15 g of sample (e.g., fruit, vegetable, soil).

    • Add 10 mL of water and 10 mL of acetonitrile. Shake vigorously.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl). Shake and centrifuge.[11]

    • The upper acetonitrile layer contains the extracted pesticides.

  • Derivatization (Esterification):

    • Take an aliquot of the acetonitrile extract and evaporate to dryness under a gentle stream of nitrogen.

    • Add 2 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).

    • Seal the vial and heat at 80°C for 30 minutes to form the methyl ester of Chloramben.

    • Cool, add 5 mL of hexane and 5 mL of saturated NaCl solution. Vortex and allow layers to separate.

    • Collect the upper hexane layer for analysis.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a mass selective detector.

    • Column: Rxi-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[11] These non-polar columns are ideal for general pesticide analysis.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C, splitless injection.

    • Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the Chloramben methyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the state-of-the-art technique for trace-level analysis of polar pesticides like Chloramben. Its key advantage is the ability to perform direct analysis without derivatization, combined with unparalleled sensitivity and selectivity achieved through Multiple Reaction Monitoring (MRM).[3][5]

Workflow for Direct LC-MS/MS Analysis

P1 Sample Collection & Homogenization P2 Solvent Extraction (e.g., Acetonitrile/Water) P1->P2 P3 Centrifuge and/or Filter P2->P3 A1 Direct Injection into LC-MS/MS P3->A1 A2 Reversed-Phase Separation A1->A2 A3 ESI Ionization (Negative Mode) A2->A3 A4 Tandem MS Detection (MRM) A3->A4 D1 Quantification A4->D1

Sources

A Senior Application Scientist's Guide to Assessing the Bioequivalence of 2-Amino-3,6-dichlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Bioequivalence Assessment

In the landscape of pharmaceutical development, establishing bioequivalence (BE) is the cornerstone for approving generic drugs and validating significant post-approval formulation changes.[1][2] It is the critical process that demonstrates that a new formulation (Test product) performs equivalently to an existing one (Reference product).[3] Two products are considered bioequivalent when they exhibit a comparable rate and extent of absorption of the active pharmaceutical ingredient (API) into the systemic circulation.[4][5]

This guide provides an in-depth technical framework for assessing the bioequivalence of a hypothetical series of 2-Amino-3,6-dichlorobenzoic acid (ADBA) derivatives. These small molecule compounds, with a chemical scaffold suggestive of anti-inflammatory or diuretic potential, often present challenges related to pH-dependent solubility. Therefore, a robust bioequivalence assessment must integrate both in vivo pharmacokinetic studies and mechanistically insightful in vitro dissolution profiling. As your guide, I will not merely list protocols but explain the scientific rationale behind each step, ensuring a self-validating and regulatory-compliant approach.

Pillar 1: The Global Regulatory Framework

The foundation of any bioequivalence study is a thorough understanding of the regulatory landscape. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines.[6][7] The recent ICH M13A guideline, which harmonizes the scientific and technical aspects for immediate-release solid oral dosage forms, is a pivotal document.[8][9][10] These guidelines collectively mandate a statistically rigorous comparison of key pharmacokinetic parameters to ensure that any differences between the Test and Reference products are not clinically significant.[3][11]

The core principle is that if two products result in the same concentration-time profile of the active drug in the blood, they can be expected to have the same therapeutic effect and safety profile.[12]

Pillar 2: The In Vivo Bioequivalence Study: The Definitive Test

The gold standard for establishing bioequivalence is a clinical pharmacokinetic (PK) study.[4] For most immediate-release oral dosage forms, this involves a single-dose study in healthy volunteers to minimize variability.[11][12]

Causality in Study Design: The Two-Way Crossover

The preferred design is a randomized, single-dose, two-period, two-sequence crossover study.[13] The rationale for this choice is its statistical power; each subject acts as their own control, which significantly reduces inter-subject variability and allows for a more precise comparison of the formulations with a smaller number of participants.[14] A sufficient washout period of at least 5 half-lives must separate the two treatment periods to prevent any carry-over effect.[3]

G cluster_0 Period 1 cluster_1 Period 2 GroupA Group A (Randomized Subjects) Test Administer Test Product GroupA->Test GroupB Group B (Randomized Subjects) Ref Administer Reference Product GroupB->Ref GroupA2 Group A GroupA2->Ref GroupB2 Group B GroupB2->Test PK_Sampling1 PK Sampling Test->PK_Sampling1 PK_Sampling2 PK Sampling Test->PK_Sampling2 Ref->PK_Sampling1 Ref->PK_Sampling2 Washout Washout Period (≥5 half-lives) PK_Sampling1->Washout PK_Sampling1->Washout G cluster_0 In Vitro Domain cluster_1 In Vivo Domain Dissolution Drug Dissolved (%) vs. Time IVIVC Level A IVIVC Model (Predictive Relationship) Dissolution->IVIVC correlates to Absorption Fraction Absorbed (%) vs. Time (Deconvolution) PK_Profile Plasma Concentration (ng/mL) vs. Time Absorption->PK_Profile leads to IVIVC->Absorption predicts

Caption: Relationship between in vitro dissolution and in vivo pharmacokinetics in an IVIVC model.

Detailed Experimental Protocols

Protocol 1: In Vivo Bioequivalence Study
  • Subject Screening & Enrollment: Recruit healthy, non-smoking volunteers (typically 18-55 years old) after obtaining informed consent. Conduct a full medical screening.

  • Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Sequence A: Test then Reference; Sequence B: Reference then Test).

  • Dosing (Period 1): After an overnight fast of at least 10 hours, administer a single oral dose of the assigned product with 240 mL of water.

  • Blood Sampling: Collect blood samples (e.g., into K2-EDTA tubes) at pre-dose (0 hr) and at specified post-dose time points (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48 hours). The schedule must be designed to adequately capture Cmax and the terminal elimination phase.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma frozen at -70°C or below until analysis.

  • Washout Period: Enforce a drug-free period of at least 5 times the terminal half-life of the ADBA derivative.

  • Dosing (Period 2): Repeat steps 3-5, administering the alternate product to each subject.

  • Bioanalysis: Analyze all plasma samples using a validated bioanalytical method (see Protocol 2).

  • Data Analysis: Calculate PK parameters (AUC0-t, AUC0-inf, Cmax) for each subject for both products. Perform statistical analysis using ANOVA on log-transformed data to determine the 90% CIs for the geometric mean ratios.

Protocol 2: LC-MS/MS Bioanalytical Method Validation
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and an aliquot of internal standard (IS) working solution.

    • To 100 µL of plasma, add 25 µL of IS solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean vial for injection onto the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B to ensure separation from endogenous components.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the ADBA derivative and its stable-isotope-labeled internal standard to ensure specificity.

  • Validation Runs: Perform a series of analytical runs with calibration standards and quality control (QC) samples at LLOQ, low, medium, and high concentrations to assess all validation parameters listed in the table above.

Protocol 3: Comparative In Vitro Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddle).

  • Paddle Speed: 50 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Dissolution Media (900 mL):

    • 0.1 N HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

  • Procedure:

    • Place one tablet in each of 12 dissolution vessels for both Test and Reference products for each medium.

    • Collect samples at specified time points (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).

    • Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF).

    • Analyze the concentration of the dissolved ADBA derivative using a validated UV-Vis spectrophotometric or HPLC method.

  • Data Analysis: Calculate the mean percent dissolved at each time point. Plot the dissolution profiles and calculate the f2 similarity factor for each medium.

Conclusion

Assessing the bioequivalence of this compound derivatives is a multi-faceted process that demands rigorous adherence to scientific principles and regulatory guidelines. A successful program is built on a well-designed in vivo crossover study, underpinned by a fully validated and robust bioanalytical method. This is complemented by discriminatory in vitro dissolution testing, which provides critical mechanistic insights and serves as a vital quality control tool. By understanding the causality behind each experimental choice and ensuring every protocol is a self-validating system, researchers can generate a trustworthy and comprehensive data package to confidently establish bioequivalence.

References

Sources

Safety Operating Guide

Proper Disposal of 2-Amino-3,6-dichlorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-3,6-dichlorobenzoic acid (CAS: 3032-32-4), a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical to mitigate risks to personnel and prevent environmental contamination.

Immediate Safety & Hazard Assessment: The "Why" Behind the Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated aromatic amino acid, and its structure necessitates careful handling.

Key Hazards:

  • Skin and Eye Irritation: Like many chlorinated organic compounds, it can cause significant irritation upon contact with skin and eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[1][3]

  • Harmful if Swallowed: Ingestion can be harmful.[2]

Therefore, the consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The rationale for each piece of PPE is to create a barrier between you and the chemical, preventing exposure through all potential routes.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent direct skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from accidental splashes of solutions or contact with dust.[3]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo prevent the inhalation of airborne dust particles.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [3]

Step 1: Waste Identification and Segregation
  • Categorization: Classify this compound waste as "halogenated organic waste." This is a critical first step as waste streams are often segregated for different disposal methods.

  • Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible chemicals. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process. A list of incompatible chemicals can be found through various safety resources.[4][5]

Step 2: Waste Accumulation and Containerization
  • Primary Container: Collect waste this compound, including any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels), in a designated, compatible hazardous waste container. The original product container, if in good condition, is an excellent choice.

  • Container Material: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass. Avoid using containers that may be degraded by the chemical.

  • Container Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date (the date the first piece of waste is placed in the container)

  • Container Management: Keep the container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.

Step 3: Waste Characterization (RCRA Classification)

While your institution's Environmental Health & Safety (EHS) department will make the final determination, it is important to understand the likely classification under the Resource Conservation and Recovery Act (RCRA). As a chlorinated organic compound, this compound waste would likely be classified as a hazardous waste. Although not specifically listed by name, it falls under the category of halogenated organic compounds.[6][7] Depending on the specific waste determination process, it could be assigned a generic waste code for halogenated organic compounds. Always consult with your EHS department for the specific EPA waste codes used at your facility.[8][9][10]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full or has been in the satellite accumulation area for the maximum allowable time (as per your institution's policy, typically not exceeding one year), contact your institution's EHS department to arrange for a pickup.

  • Documentation: Complete all required waste disposal forms accurately and completely. This documentation is a legal requirement and ensures a clear chain of custody for the hazardous waste.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[3]

    • For a solution spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Workflow for Proper Disposal

The following diagram illustrates the logical flow for the safe and compliant disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_management Waste Management cluster_disposal Final Disposal A Assess Hazards & Don PPE B Segregate as Halogenated Organic Waste A->B Handle with Care C Collect in Labeled, Compatible Container B->C Isolate D Store in Satellite Accumulation Area C->D Secure Storage E Complete Waste Disposal Forms D->E When Full F Contact EHS for Pickup E->F Request Pickup

Sources

Definitive Guide to Personal Protective Equipment for Handling 2-Amino-3,6-dichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our foremost responsibility is to ensure a safe working environment. The meticulous handling of specialized chemical reagents is the bedrock of this principle. This guide provides a comprehensive, experience-driven framework for the safe handling of 2-Amino-3,6-dichlorobenzoic acid, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each safety measure to build a culture of intrinsic safety and trust in our protocols.

Hazard Profile of this compound

Understanding the specific risks associated with a chemical is the critical first step in defining protective measures. This compound (CAS No: 3032-32-4) is a solid, often a powder, which presents a distinct set of handling challenges.[1][2] The primary hazards, as identified by the Globally Harmonized System (GHS), are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2A): Causes serious, potentially damaging, eye irritation.[2]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.[2]

The physical form as a powder is a key consideration. Weighing and transferring the solid can easily generate airborne dust, creating a significant inhalation risk.[2] Therefore, all handling procedures must be designed to mitigate dust generation or to protect personnel from airborne particles.

Core Protective Measures: Selecting the Right PPE

A multi-layered approach to PPE is essential. The following recommendations are based on a risk assessment for standard laboratory operations, including weighing, dissolution, and use in reactions.

Direct contact with this compound can cause serious eye irritation.[2] Standard safety glasses are insufficient.

  • Mandatory: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][4]

  • Recommended for Splash Risk: When handling solutions or in situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2][5] A face shield alone does not provide adequate protection against dust or vapors entering from the sides or bottom.[5]

The causality is clear: Goggles provide a seal around the eyes to protect against airborne dust and splashes, while the face shield offers a broader barrier for the entire face.

Given its classification as a skin irritant, preventing all skin contact is paramount.[2]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[1][3] For prolonged handling or immersion, consult the glove manufacturer's compatibility data for chlorinated aromatic compounds. Contaminated gloves must be removed promptly and disposed of according to institutional guidelines.[2][6]

  • Lab Coat/Gown: A long-sleeved lab coat is the minimum requirement.[7] For procedures with a higher risk of contamination, such as handling larger quantities, a chemically resistant apron or an impermeable gown that closes in the back is recommended.[8]

  • Footwear: Closed-toe shoes are required in any laboratory setting. Perforated shoes or sandals are strictly forbidden.[6] For large-scale operations or spill response, chemical-resistant shoe covers or boots should be utilized.[9]

Because this compound is a dust that can cause respiratory irritation, controlling inhalation exposure is critical.[2][10]

  • Primary Engineering Control: Whenever possible, handle the solid chemical inside a certified chemical fume hood.[7][11] This is the most effective way to contain dust and vapors at the source.

  • When a Fume Hood is Not Feasible: If a fume hood is unavailable or impractical for the procedure, respiratory protection is required. A NIOSH-approved N95 or P100 particulate respirator is recommended to prevent the inhalation of dust.[5][12]

  • Large Scale/Emergency Use: In the event of a large spill or uncontrolled release, a self-contained breathing apparatus (SCBA) may be necessary.[1][2]

It is crucial to have a formal respiratory protection program in place, including fit-testing, to ensure the equipment provides the intended level of protection.[5]

PPE Summary by Laboratory Operation

For quick reference, this table summarizes the recommended PPE for various tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Long-Sleeved Lab CoatRequired: Use in a chemical fume hood. If not possible, a NIOSH-approved N95/P100 respirator is mandatory.[2][12]
Preparing Solutions Chemical Safety GogglesChemical-Resistant Gloves (Nitrile)Long-Sleeved Lab CoatRecommended: Use in a chemical fume hood.
Small-Scale Reaction (<5g) Chemical Safety GogglesChemical-Resistant Gloves (Nitrile)Long-Sleeved Lab CoatRecommended: Use in a chemical fume hood.
Large Spill / Emergency Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesImpermeable Gown / Chemical SuitRequired: NIOSH-approved respirator or SCBA, depending on spill size.[1]
Procedural Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): Put on and fit-check the respirator.

  • Eye/Face Protection: Put on goggles and face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: This process is designed to contain contaminants.

  • Gloves: Remove gloves using a glove-to-glove technique (peel one glove off, ball it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first). Dispose of them immediately in a designated waste container.

  • Hand Hygiene: Wash hands.

  • Gown/Lab Coat: Remove the gown or lab coat by rolling it away from the body to contain the contaminated exterior. Dispose of it in the appropriate receptacle.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection: Remove the respirator from the back.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal is the final step in the safe handling lifecycle.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, that has come into contact with this compound must be disposed of as hazardous waste.[2] Place items in a clearly labeled, sealed waste container.

  • Chemical Waste: The chemical itself and any solutions or rinsates must be collected in a designated, properly labeled hazardous waste container.[3][13] Halogenated organic waste should be segregated from non-halogenated waste streams per your institution's guidelines.[11] Do not pour this chemical down the drain, as it is toxic to aquatic life with long-lasting effects.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_prep Preparation cluster_task Task Assessment cluster_ppe PPE & Control Selection cluster_end Final Steps Start Start: Plan to handle This compound Hazards Acknowledge Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Powder (Inhalation Risk) Start->Hazards TaskType What is the task? Hazards->TaskType Weighing Weighing / Handling Solid TaskType->Weighing Solid Solution Handling Solution / Reaction TaskType->Solution Liquid Spill Spill / Emergency TaskType->Spill Spill PPE_Weigh Required Controls & PPE: 1. Chemical Fume Hood 2. Goggles & Face Shield 3. Nitrile Gloves 4. Lab Coat 5. If no hood, N95/P100 Respirator Weighing->PPE_Weigh PPE_Solution Required PPE: 1. Chemical Goggles 2. Nitrile Gloves 3. Lab Coat (Work in hood recommended) Solution->PPE_Solution PPE_Spill Required PPE: 1. Goggles & Face Shield 2. Heavy-Duty Gloves 3. Impermeable Gown 4. Respirator / SCBA Spill->PPE_Spill Disposal Follow Disposal Plan: - Segregate hazardous waste - Dispose of contaminated PPE PPE_Weigh->Disposal PPE_Solution->Disposal PPE_Spill->Disposal

Caption: Decision workflow for selecting PPE for this compound.

References

  • Safety Data Sheet - Angene Chemical. (2024, November 10). Angene Chemical. [Link]
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]
  • Chemical Hygiene Plan. Montana Tech. [Link]
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
  • Safe handling of hazardous drugs. PubMed Central (PMC). [Link]
  • Guidance For Hazard Determination.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
  • PERSONAL PROTECTIVE EQUIPMENT.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive. [Link]
  • Chemical Hazards and Toxic Substances - Overview.
  • 1910.1052 - Methylene chloride.
  • Chemical Hazards and Toxic Substances - Standards.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.